molecular formula C5H11NO4S B074414 DL-Methionine sulfone CAS No. 1118-85-0

DL-Methionine sulfone

Cat. No.: B074414
CAS No.: 1118-85-0
M. Wt: 181.21 g/mol
InChI Key: UCUNFLYVYCGDHP-UHFFFAOYSA-N
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Description

DL-Methionine sulfone is a stable, oxidized metabolite of the essential amino acid methionine, serving as a critical tool in biochemical and proteomics research. Its primary research value lies in modeling and studying oxidative stress, a key factor in aging, neurodegenerative diseases, and other pathological conditions. The compound is formed upon the irreversible oxidation of methionine by various reactive oxygen species (ROS), which converts the thioether moiety into a sulfone group. This transformation renders it a valuable marker for assessing the extent of protein oxidation in vitro; researchers utilize it to quantify oxidative damage to methionine residues within proteins, providing insights into protein stability, function, and degradation under stress conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylsulfonylbutanoic acid
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InChI

InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
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InChI Key

UCUNFLYVYCGDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
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DSSTOX Substance ID

DTXSID50875588
Record name Methionine sulfone
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Molecular Weight

181.21 g/mol
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CAS No.

820-10-0
Record name (±)-Methionine sulfone
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Record name Methionine sulfone
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Record name DL-Methionine sulfone
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Record name Methionine, S,S-dioxide
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Record name Methionine sulfone
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Record name DL-methionine S-dioxide
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Record name METHIONINE SULFONE, DL-
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Foundational & Exploratory

Synthesis of DL-Methionine Sulfone from Methionine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of DL-Methionine (B7763240) sulfone from its precursor, DL-Methionine. The primary method detailed is the oxidation of methionine using hydrogen peroxide, a robust and commonly employed laboratory procedure. This document includes detailed experimental protocols, a summary of key quantitative data, and visual representations of the synthesis workflow and reaction pathway to facilitate understanding and replication by researchers in the fields of chemistry, biochemistry, and drug development. DL-Methionine sulfone is a crucial compound for various research applications, including its use as a reference standard in analytical methods and its role in studying the effects of methionine oxidation on biological systems.

Introduction

Methionine, a sulfur-containing essential amino acid, is susceptible to oxidation at its thioether group. This oxidation can occur in two primary stages: the initial formation of methionine sulfoxide, which can be reversible, followed by the irreversible oxidation to methionine sulfone.[1] The formation of methionine sulfone is of significant interest in various scientific disciplines. In proteomics and protein chemistry, the oxidation of methionine residues to the sulfone can alter protein structure and function. In the context of drug development and metabolic studies, this compound serves as an important analytical standard and a tool to investigate oxidative stress pathways.

This guide focuses on a well-established method for the synthesis of this compound from DL-Methionine via chemical oxidation.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and characterization. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C5H11NO4S
Molecular Weight 181.21 g/mol
Appearance White to off-white solid[2]
Melting Point ~250 °C (decomposition)[2]
Purity (Assay) ≥99.0% (NT)[3]
CAS Number 820-10-0
Solubility Slightly soluble in aqueous acid and water (with heating)[2]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the oxidation of DL-Methionine using a strong oxidizing agent. Hydrogen peroxide is a widely used oxidant for this transformation.

Reaction Pathway

The oxidation of methionine to methionine sulfone is a two-step process. The thioether in methionine is first oxidized to a sulfoxide, which is then further oxidized to the sulfone.

Reaction_Pathway Methionine DL-Methionine (C5H11NO2S) Sulfoxide DL-Methionine Sulfoxide (C5H11NO3S) Methionine->Sulfoxide + [O] Sulfone This compound (C5H11NO4S) Sulfoxide->Sulfone + [O] (Stronger Oxidant)

Figure 1: Reaction pathway for the oxidation of DL-Methionine to this compound.
Experimental Protocol: Oxidation with Hydrogen Peroxide

The following protocol is based on a method utilizing hydrogen peroxide as the oxidizing agent, catalyzed by ammonium (B1175870) molybdate (B1676688) in an acidic medium.[2]

Materials:

  • DL-Methionine

  • 5 M Perchloric acid (HClO₄) aqueous solution

  • 0.05 M Ammonium molybdate ((NH₄)₂MoO₄) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Pyridine

  • Acetone (B3395972)

  • Distilled water

Procedure:

  • Dissolution: Dissolve 0.0336 mol of DL-Methionine in a mixture of 7 mL of 5 M perchloric acid and 45 mL of distilled water.

  • Catalyst Addition: To the solution, add 3 mL of 0.05 M ammonium molybdate solution.

  • Oxidation: Slowly add 7 g of 30% hydrogen peroxide solution to the reaction mixture. The reaction is exothermic and should be controlled.

  • Neutralization: After the oxidation is complete, neutralize the solution to a pH of 7 by the careful addition of pyridine.

  • Precipitation: Add 70 mL of water to the neutralized solution, followed by the addition of 240 mL of acetone to precipitate the this compound.

  • Purification and Drying: Collect the precipitate by filtration, wash with acetone, and dry under vacuum to obtain the final product.

Quantitative Data for the Hydrogen Peroxide Method:

ParameterValue
Starting Material DL-Methionine
Oxidizing Agent 30% Hydrogen Peroxide
Catalyst Ammonium Molybdate
Solvent System Perchloric Acid / Water / Acetone
Product This compound
Theoretical Yield Dependent on starting quantity
Reported Purity Not specified in the source
Alternative Oxidation Method: Performic Acid Oxidation

Performic acid, generated in situ from formic acid and hydrogen peroxide, is another effective reagent for the oxidation of methionine to methionine sulfone. This method is often used in amino acid analysis to ensure the complete conversion of methionine and cysteine to their more stable oxidized forms (methionine sulfone and cysteic acid, respectively) prior to acid hydrolysis.[4][5][6] While a detailed preparative protocol for the free amino acid is less commonly published, the principle is well-established.

Characterization of this compound

Confirmation of the successful synthesis of this compound is achieved through various analytical techniques.

Spectroscopic Data
  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides characteristic signals for the five carbon atoms in the molecule. A reference spectrum is available for comparison.[7]

  • FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the amino group, the carboxylic acid group, and the sulfone group. A reference FTIR spectrum is available.[8]

Physicochemical Properties
  • Melting Point: The melting point of this compound is approximately 250 °C with decomposition, which is a key physical constant for its identification.[2]

  • Purity: The purity of the synthesized compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or elemental analysis. Commercially available this compound typically has a purity of ≥99.0%.[3]

Experimental Workflow and Logic

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: DL-Methionine dissolve Dissolve in Acidic Medium start->dissolve add_catalyst Add Ammonium Molybdate dissolve->add_catalyst oxidize Add Hydrogen Peroxide add_catalyst->oxidize neutralize Neutralize with Pyridine oxidize->neutralize precipitate Precipitate with Acetone neutralize->precipitate filter_dry Filter and Dry precipitate->filter_dry product This compound filter_dry->product nmr ¹³C NMR Spectroscopy product->nmr ftir FTIR Spectroscopy product->ftir mp Melting Point Determination product->mp purity Purity Analysis (e.g., HPLC) product->purity

Figure 2: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined a detailed and reproducible method for the synthesis of this compound from DL-Methionine using hydrogen peroxide oxidation. The provided experimental protocol, along with the summarized quantitative data and characterization information, serves as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The synthesis of this compound is a fundamental procedure that enables further research into the biological and chemical implications of methionine oxidation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DL-Methionine Sulfone as a Biomarker for Cellular Damage

Introduction: The Irreversible Marker of Oxidative Insult

Methionine, a sulfur-containing essential amino acid, is highly susceptible to oxidation by reactive oxygen species (ROS)[1][2][3]. This process initially converts methionine to methionine sulfoxide (B87167) (MetO), a modification that can be reversed by the cellular repair enzymes known as methionine sulfoxide reductases (Msrs)[4][5][6]. However, under conditions of intense or sustained oxidative stress, methionine sulfoxide can be further and irreversibly oxidized to this compound (MetO₂).[3][7]

This irreversibility makes methionine sulfone a stable and terminal product of oxidative damage. Unlike the transient nature of methionine sulfoxide, the accumulation of methionine sulfone serves as a cumulative indicator of cellular oxidative history and severe protein damage.[8] Its presence has been linked to aging, neurodegenerative diseases like Alzheimer's, and impaired growth, positioning it as a critical biomarker for assessing cellular damage in both research and clinical settings.[7][9][10]

Biochemical Formation and Signaling Pathway

The oxidation of methionine is a multi-step process driven by ROS, which are byproducts of normal metabolism and environmental stressors. The pathway highlights a critical branch point between reversible and irreversible damage.

The Methionine Oxidation Cascade

Under conditions of oxidative stress, ROS such as hydrogen peroxide (H₂O₂) or hydroxyl radicals attack the sulfur atom of methionine, forming a mixture of two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide.[11] This initial oxidation is a common post-translational modification.[12][13] Cellular defense mechanisms, specifically the MsrA and MsrB enzymes, can stereospecifically reduce these sulfoxides back to methionine, thus repairing the protein and scavenging ROS in the process.[4][5][6][11]

However, when the cellular antioxidant capacity is overwhelmed, methionine sulfoxide can undergo a second oxidation, yielding the sulfone form.[7] This step is considered biologically irreversible, as no known enzymatic pathway exists to reduce methionine sulfone back to methionine sulfoxide or methionine.[8] This accumulation of "permanently" damaged protein can impair its function and contribute to cellular pathology.

Methionine Oxidation Pathway cluster_reversible Reversible Cycle cluster_irreversible Irreversible Pathway Met Methionine MetO Methionine Sulfoxide (MetO) Met->MetO Oxidation ROS1 Reactive Oxygen Species (ROS) MetO->Met Reduction Msr Methionine Sulfoxide Reductases (MsrA/B) MetO2 This compound (MetO2) Irreversible Damage MetO->MetO2 Further Oxidation ROS2 Sustained / High ROS

The Methionine Oxidation Cascade.

Analytical Methodologies for Quantification

Accurate quantification of methionine sulfone is challenging due to its low abundance and the potential for artificial oxidation during sample preparation.[14] Advanced analytical techniques, primarily based on liquid chromatography-mass spectrometry (LC-MS), have been developed to overcome these hurdles.

Mass Spectrometry-Based Protocols

LC-MS/MS is the gold standard for identifying and quantifying specific post-translational modifications, including methionine oxidation.[12] Methods often involve stable isotope labeling to differentiate between in-vivo oxidation and artifacts introduced during sample handling.[14]

3.1.1. Methionine Oxidation by Blocking with Alkylation (MObBa)

The MObBa method quantifies methionine oxidation by selectively alkylating and blocking unoxidized methionine residues.[12][15] This makes the alkylated methionines a stable proxy for the unoxidized population, allowing for accurate measurement of the oxidized fraction.[12][15]

MObBa Workflow cluster_workflow MObBa Experimental Workflow start Biological Sample (Proteome with oxidized and unoxidized Met) alkylate Selectively Alkylate Unoxidized Methionines (e.g., with IAA) start->alkylate digest Proteolytic Digestion (e.g., Trypsin) alkylate->digest lcms LC-MS/MS Analysis digest->lcms quant Quantification (Ratio of native MetO to alkylated Met peptides) lcms->quant

Workflow for the MObBa method.
3.1.2. Stable Isotope Labeling with ¹⁸O-H₂O₂

This technique involves chemically oxidizing all remaining unoxidized methionine residues in a sample with heavy oxygen-labeled hydrogen peroxide (¹⁸O-H₂O₂).[13][14][16][17] Methionines that were already oxidized in vivo contain ¹⁶O, while those oxidized in vitro during the labeling step contain ¹⁸O. The 2 Dalton mass difference between the resulting peptides allows for precise quantification of the original oxidation state via mass spectrometry.[13][14][16]

Isotope Labeling Workflow cluster_workflow Stable Isotope Labeling Workflow start Biological Sample (Contains Met and Met-¹⁶O) labeling Oxidize remaining Met with H₂¹⁸O₂ start->labeling result1 Sample now contains Met-¹⁶O (in vivo) and Met-¹⁸O (labeled) labeling->result1 digest Proteolytic Digestion result1->digest lcms LC-MS/MS Analysis digest->lcms quant Quantification (Ratio of Met-¹⁶O to Met-¹⁸O peptide signals) lcms->quant

¹⁸O Stable Isotope Labeling Workflow.
Summary of Experimental Protocols

The following tables provide detailed parameters for key experimental protocols used in the analysis of methionine oxidation.

Table 1: Protocol for Stable Isotope Labeling and LC-MS/MS Analysis

Step Parameter Description Reference
Sample Preparation Protein Concentration 0.5 mg/mL [13][16][17]
Lysis Buffer RIPA buffer or similar [13][16]
Clarification Centrifugation at 16,000 x g for 10 min [13][16][17]
Oxidation/Labeling Reagent ¹⁸O-H₂O₂ (heavy) or ¹⁶O-H₂O₂ (light) [13][16][17]
Final H₂O₂ Conc. ~1.25% [13][16]
Incubation 2 hours at 25 °C [13][16]
Reduction & Alkylation Reducing Agent 2 mM Dithiothreitol (DTT) [13][16]
Alkylating Agent 10 mM Iodoacetamide (IAA) [13][16][17]
Digestion Protease Trypsin (LC-MS Grade) [17]
Enzyme:Protein Ratio 1:25 (w/w) [17]
Incubation Overnight at 37 °C [1]
LC-MS/MS Mass Spectrometer High-resolution Orbitrap (e.g., Thermo Orbitrap Fusion) [17]
MS1 Resolution 120,000 [17]
Scan Range 375–1400 m/z [17]

| | Data Analysis | MaxQuant or similar software to quantify ¹⁶O/¹⁸O peak areas |[17] |

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is crucial for separating methionine, methionine sulfoxide, and methionine sulfone prior to detection.[18][19] Various column chemistries are employed depending on the specific analytical needs.

Table 2: HPLC Methods for Methionine and its Oxidized Forms

Method Type Column Mobile Phase Example Detection Application Notes Reference
HILIC Ascentis Express HILIC (10 cm x 3.0 mm, 2.7 µm) Acetonitrile and water with 0.1% formic acid (75:25) MS, ESI(+) Suitable for separating the highly polar sulfone and sulfoxide from the parent methionine. [18]
Mixed-Mode Primesep 100 (4.6 x 150 mm, 5 µm) Acetonitrile and water with 0.05% H₂SO₄ (gradient) UV (200 nm) Combines reversed-phase and cation-exchange mechanisms to separate impurities and related substances. [19][20]

| Reversed-Phase | C18 (250 x 4.6 mm, 5 µm) | Methanol and 0.05% trifluoroacetic acid (5:95) with ion-pairing agent | UV / Electrochemical | A common approach where oxidized peptides elute earlier than their unoxidized counterparts. |[14][19] |

Quantitative Data and Findings

Studies have begun to quantify methionine sulfone and total methionine oxidation in various biological models, revealing its connection to disease and stress.

Table 3: Quantitative Findings on Methionine Oxidation

Biological Context Finding Key Observation Reference
HIV Exposure in Infants Higher levels of methionine-sulfone detected in HIV-exposed-uninfected children with long cART exposure. Increased methionine-sulfone levels were associated with decreased growth (weight and length). [10]
Alzheimer's Disease (AD) A high percentage (10-50%) of Amyloid-β protein in plaques contains MetO. Increased Msr activity was found in a mouse model of AD, suggesting a compensatory protective mechanism. [7][21]
Moyamoya Disease Serum MetO levels were significantly higher in patients with Moyamoya disease compared to healthy controls. MetO was identified as a potential risk factor and indicator of oxidative stress in this vascular disease. [22]
Aging Mouse Brain Proteome-wide analysis did not detect significant bulk increases in methionine oxidation in the brains of old mice vs. young mice. Suggests that methionine oxidation may be a specifically regulated process rather than a result of stochastic damage under normal aging. [13]

| Glycoxidation/Lipoxidation | Methionine sulfoxide was found to be a more sensitive biomarker of damage than advanced glycation end-products (AGEs). | Arachidonate (lipoxidation) produced a significantly greater yield of MetO compared to glucose (glycoxidation). |[23][24] |

Applications in Research and Drug Development

The measurement of this compound offers significant value across several domains:

  • Neurodegenerative Disease Research : In conditions like Alzheimer's and Parkinson's disease, oxidative stress is a key pathological feature.[7][25] Quantifying methionine sulfone in brain tissue or CSF can provide a direct measure of the oxidative load and disease progression.[21]

  • Aging Studies : While bulk levels may not change, site-specific increases in methionine sulfone in long-lived proteins could be a critical aspect of the aging process, offering insights into age-related cellular decline.[13]

  • Drug Development & Toxicology : Assessing the potential of a new drug candidate to induce oxidative stress is a crucial part of safety pharmacology. Monitoring methionine sulfone levels in preclinical models can serve as a sensitive and specific endpoint for drug-induced oxidative damage.

  • Clinical Biomarker : Elevated levels of methionine sulfone or specific oxidized proteins in accessible fluids like plasma or serum could serve as non-invasive biomarkers for diseases associated with oxidative stress, such as diabetes, renal failure, or vascular diseases.[22][26]

Conclusion

This compound represents a terminal, irreversible product of severe oxidative stress, making it a robust and reliable biomarker of cumulative cellular damage. Its formation signifies the exhaustion of the protective, reversible methionine sulfoxide reductase system. With the advent of sophisticated mass spectrometry and HPLC techniques, the precise quantification of methionine sulfone is now feasible, providing researchers and drug developers with a powerful tool. This biomarker holds immense potential for elucidating disease mechanisms, assessing therapeutic efficacy, and evaluating the safety of novel chemical entities, particularly in the context of aging, neurodegeneration, and other pathologies rooted in oxidative stress.

References

Irreversible Protein Modification by DL-Methionine Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation. This process can lead to the formation of methionine sulfoxide (B87167), a modification that is largely reversible in biological systems through the action of methionine sulfoxide reductases (Msrs). However, under conditions of strong oxidative stress, methionine sulfoxide can be further oxidized to methionine sulfone. This modification is considered irreversible within the cellular context and can have significant and lasting consequences on protein structure, function, and cellular signaling pathways.[1][2][3][4] This technical guide provides an in-depth overview of the irreversible modification of proteins by DL-methionine sulfone, covering its chemical basis, functional implications, and the experimental methodologies used for its study.

The Chemistry of Methionine Sulfone Formation

The oxidation of methionine to methionine sulfone is a two-step process. The initial oxidation of the methionine thioether side chain by mild reactive oxygen species (ROS), such as hydrogen peroxide, forms methionine sulfoxide.[2][5] Stronger oxidants can then convert methionine sulfoxide to methionine sulfone (MetO2).[6]

Key Chemical Aspects:

  • Irreversibility: Unlike methionine sulfoxide, which can be enzymatically reduced back to methionine, methionine sulfone is a stable modification under physiological conditions and is not known to be reversed by any biological pathway.[1][2][5][7]

  • Oxidizing Agents: The formation of methionine sulfone typically requires stronger oxidizing agents than those needed for sulfoxide formation. Examples include permanganate (B83412) ions and conditions of severe oxidative stress.[3]

  • Physicochemical Changes: The conversion of the non-polar methionine side chain to the highly polar sulfone group induces significant changes in the local protein environment. This can disrupt hydrophobic interactions, alter protein conformation, and affect protein stability.

Functional Consequences of Irreversible Methionine Sulfone Modification

The permanent nature of methionine sulfone formation can lead to a range of functional alterations in proteins, from loss of function to altered substrate specificity.

Impact on Protein Structure and Stability

The introduction of a bulky and polar sulfone group can have profound effects on protein structure:

  • Destabilization: The oxidation of a methionine residue within the hydrophobic core of a protein can drastically destabilize its structure. For example, the oxidation of Met340 in the p53 tetramerization domain to methionine sulfoxide leads to significant destabilization of the tetramer.[8] Further oxidation to the sulfone would be expected to have an even more pronounced effect.

  • Increased Susceptibility to Degradation: The localized unfolding or altered conformation resulting from methionine sulfone formation can expose previously buried sites to proteases, leading to increased protein degradation.[8]

Altered Protein Function

The functional consequences of methionine sulfone formation are protein-specific:

  • Enzyme Activity: For enzymes, the modification of a methionine residue in or near the active site can lead to a complete loss of catalytic activity.

  • Substrate Specificity: In some cases, the modification can alter the substrate specificity of an enzyme. Human Neutrophil Elastase (HNE), for instance, shows a preference for substrates containing methionine sulfone, suggesting that this modification can create "super substrates" under inflammatory conditions.[7][9][10]

  • Protein-Protein Interactions: The modification of methionine residues at protein-protein interaction interfaces can disrupt these interactions, thereby affecting signaling cascades and the assembly of protein complexes.

Quantitative Data on Methionine Sulfone Modification

The following tables summarize available quantitative data regarding the formation and functional impact of methionine sulfone.

Table 1: Kinetic Data for the Oxidation of Methionine Sulfone by Permanganate Ion [3][11]

Temperature (°C)k_non-catalyzed (s⁻¹)k_auto-catalyzed (L·mol⁻¹·s⁻¹)
251.2 x 10⁻⁴2.5 x 10⁻²
301.8 x 10⁻⁴3.8 x 10⁻²
352.7 x 10⁻⁴5.5 x 10⁻²
404.0 x 10⁻⁴7.9 x 10⁻²

Table 2: Inhibition Constants (Ki) of Peptide Aldehyde Inhibitors of Human Neutrophil Elastase (HNE) [9][12]

InhibitorP3 ResidueKi (nM)Relative Potency
Ac-RMAV-HMethionine72661
Ac-RM(O)AV-HMethionine Sulfoxide55471.3
Ac-RM(O2)AV-HMethionine Sulfone14749.4

Signaling Pathways and Cellular Processes Affected by this compound

While the reversible oxidation of methionine to methionine sulfoxide is increasingly recognized as a regulatory mechanism in signaling, the irreversible formation of methionine sulfone is more commonly associated with pathological conditions and cellular dysfunction.

  • p53 Pathway: Methionine metabolism has been linked to the p53 tumor suppressor pathway. High concentrations of methionine can inhibit the expression of wild-type p53.[13][14] The irreversible oxidation of a critical methionine (Met340) in the p53 tetramerization domain to its sulfoxide form destabilizes the protein, suggesting a mechanism for p53 inactivation under oxidative stress.[8] Further oxidation to the sulfone would permanently lock p53 in an inactive state.

  • Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response. L-methionine intake can activate the Nrf2-ARE pathway, leading to the expression of antioxidant enzymes.[15] While direct modulation by methionine sulfone is not well-documented, conditions of severe oxidative stress that lead to sulfone formation would heavily impact this pathway.

Below is a diagram illustrating the general impact of oxidative stress leading to irreversible protein modification.

G Impact of Oxidative Stress on Protein Function ROS Reactive Oxygen Species (ROS) Met Protein with Methionine (Met) ROS->Met Oxidation MetO Protein with Methionine Sulfoxide (MetO) (Reversible) Met->MetO Mild Oxidation Function Normal Protein Function Met->Function MetO->Met Reduction MetO2 Protein with Methionine Sulfone (MetO2) (Irreversible) MetO->MetO2 Strong Oxidation Dysfunction Loss of Function / Altered Function MetO2->Dysfunction Degradation Protein Degradation Dysfunction->Degradation Msr Methionine Sulfoxide Reductases (Msr) Msr->MetO G Experimental Workflow for Studying Methionine Sulfone Modification start Start: Protein Sample oxidize Induce Oxidation (e.g., H₂O₂) start->oxidize digest Proteolytic Digestion (e.g., Trypsin) oxidize->digest functional Functional Assays: - Enzyme Kinetics - Binding Assays - Stability Assays oxidize->functional lcms LC-MS/MS Analysis digest->lcms data Data Analysis: - Peptide Identification - PTM Localization - Quantification lcms->data conclusion Conclusion: Impact of Irreversible Modification data->conclusion functional->conclusion

References

DL-Methionine sulfone versus methionine sulfoxide properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Properties and Distinctions of DL-Methionine (B7763240) Sulfone and Methionine Sulfoxide (B87167)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of DL-methionine sulfone and methionine sulfoxide, two key oxidized derivatives of the essential amino acid methionine. An understanding of their distinct chemical properties, biological roles, and analytical differentiation is critical for research in oxidative stress, protein chemistry, and therapeutic development. Methionine's thioether side chain is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to these modifications which can significantly alter protein structure and function.[1][2][3][4]

Core Chemical and Physical Properties

Methionine sulfoxide (MetO) is the initial, mono-oxygenated product of methionine oxidation, while methionine sulfone (MetO2) is the di-oxygenated, further oxidized form.[5] Their fundamental properties differ significantly, impacting their biological behavior and analytical profiles.

PropertyDL-Methionine SulfoxideThis compound
Molecular Formula C₅H₁₁NO₃S[1][6]C₅H₁₁NO₄S[7][8]
Molar Mass 165.21 g/mol [1][6]181.21 g/mol [7][8]
Appearance White solid[1]White to Off-White Solid / Crystalline Powder[7][9]
Melting Point ~240 °C (decomposes)~250 °C (decomposes)[7]
Water Solubility 54.0 mg/mLSoluble[10]
pKa (Acidic) ~1.74[11][12]~1.55 - 2.10[7][10]
pKa (Basic) ~9.11[12]~8.69[10]
Synonyms MetO, H-Met(O)-OH, Methionine S-oxide[1][12]Met(O2), S-Dioxymethionine[8][13]

Oxidation Pathways and Biological Reversibility

The oxidation of methionine is a stepwise process. The initial oxidation to methionine sulfoxide is a common post-translational modification that can be reversed by a dedicated enzymatic system in most organisms.[1][14][15] However, the subsequent oxidation to methionine sulfone is considered biologically irreversible, representing a more permanent state of oxidative damage.[3][5][16]

Oxidation_Pathway Met Methionine MetO Methionine Sulfoxide (S and R Diastereomers) Met->MetO Oxidation (ROS) MetO->Met Reduction (MsrA/B) MetO2 Methionine Sulfone MetO->MetO2 Further Oxidation (ROS)

Caption: Oxidation and reduction cycle of methionine.

Biological Significance and Functional Impact

The distinction between the sulfoxide and sulfone forms is most critical in a biological context.

Methionine Sulfoxide (MetO)

Methionine sulfoxide exists as two diastereomers, (S)-MetO and (R)-MetO, due to the creation of a chiral center at the sulfur atom during oxidation.[2][17] Its accumulation is a hallmark of oxidative stress and has been implicated in aging and various diseases.[1][18]

Crucially, cells possess a robust repair mechanism for MetO in the form of methionine sulfoxide reductases (Msrs).[14][19]

  • MsrA stereospecifically reduces the (S)-diastereomer of MetO.[1][2]

  • MsrB stereospecifically reduces the (R)-diastereomer of MetO.[1][2]

This enzymatic repair system can restore protein function, effectively allowing methionine residues to act as recyclable antioxidants that scavenge ROS.[14][17][19] The reversible oxidation of specific methionine residues can also act as a regulatory switch, modulating protein activity in signaling pathways.[18][19]

Msr_Pathway cluster_protein Oxidized Protein MetO_S Protein-Met-(S)-O MsrA MsrA MetO_S->MsrA MetO_R Protein-Met-(R)-O MsrB MsrB MetO_R->MsrB Thioredoxin_ox Thioredoxin (Oxidized) MsrA->Thioredoxin_ox Repaired_Protein Repaired Protein-Met MsrA->Repaired_Protein Reduces S-form MsrB->Thioredoxin_ox MsrB->Repaired_Protein Reduces R-form Thioredoxin_red Thioredoxin (Reduced) Thioredoxin_red->MsrA Thioredoxin_red->MsrB

Caption: Stereospecific repair of methionine sulfoxide by MsrA and MsrB.
This compound (MetO2)

The formation of methionine sulfone signifies a more severe and likely irreversible oxidative event.[5][16] Unlike the sulfoxide, there is no known biological pathway in mammals to reduce methionine sulfone back to methionine.[5][20] Therefore, its presence in proteins leads to a permanent modification that can alter protein structure, increase hydrophilicity, and potentially lead to loss of function, aggregation, or degradation.[3][21] While less studied than MetO, MetO2 is a critical marker for intense oxidative stress and may play a role in the pathology of diseases characterized by high levels of ROS.[5] Studies have shown that some enzymes, like human neutrophil elastase, can specifically recognize and bind methionine sulfone residues, suggesting a potential biological role in inflammatory processes.[5][20]

Experimental Protocols

Protocol for Chemical Synthesis of this compound

This protocol is based on the oxidation of methionine using hydrogen peroxide.

Materials:

Procedure:

  • Dissolve DL-Methionine (0.0336 mol) in 7 mL of 5M perchloric acid aqueous solution.

  • Add 45 mL of deionized water to the solution.

  • Add 3 mL of 0.05M ammonium molybdate, which acts as a catalyst.

  • Slowly add 7 g of 30% hydrogen peroxide to the reaction mixture. This is a strong oxidizing agent and the reaction may be exothermic. Maintain controlled conditions.

  • Allow the reaction to proceed, monitoring for the completion of the oxidation (e.g., via TLC or LC/MS).

  • Once the reaction is complete, carefully neutralize the solution to pH 7 using pyridine.

  • Add an additional 70 mL of water.

  • Induce precipitation of the methionine sulfone product by adding 240 mL of acetone.

  • Collect the precipitate by filtration.

  • Wash the precipitate with acetone to remove impurities.

  • Dry the purified this compound product under vacuum.

(Adapted from preparation methods described in chemical literature[7])

Protocol for LC/MS Analysis of Methionine and its Oxidized Forms

This method allows for the separation and identification of methionine, methionine sulfoxide, and methionine sulfone in a sample.

Instrumentation and Columns:

  • Liquid Chromatography-Mass Spectrometry (LC/MS) system with ESI source.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm).[22]

Reagents:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% formic acid, pH adjusted to 3.5 with ammonium formate.[22]

  • Sample Solvent: 90:10 methanol:water

Procedure:

  • Sample Preparation: Prepare standards of L-methionine, L-methionine sulfoxide, and L-methionine sulfone at a known concentration (e.g., 10 µg/mL) in the sample solvent. Prepare the experimental sample in the same solvent.

  • LC Conditions:

    • Set an isocratic mobile phase composition (e.g., 75:25, A:B).[22]

    • Set the flow rate to 0.4 mL/min.[22]

    • Set the column temperature to 25 °C.[22]

    • Set the injection volume to 5 µL.[22]

  • MS Conditions:

    • Operate in positive electrospray ionization (ESI+) mode.

    • Acquire data in Total Ion Chromatogram (TIC) mode over a relevant m/z range (e.g., 150-300).[22]

    • Alternatively, use Selected Ion Monitoring (SIM) for the expected m/z of each compound for higher sensitivity:

      • Methionine: [M+H]⁺ ≈ 150.06

      • Methionine Sulfoxide: [M+H]⁺ ≈ 166.05

      • Methionine Sulfone: [M+H]⁺ ≈ 182.05

  • Data Analysis: Identify peaks based on retention time compared to standards. The highly polar nature of these compounds makes HILIC an effective separation mode. Confirm peak identity by the measured mass-to-charge ratio.

Protocol for Enzymatic Differentiation of MetO Diastereomers

This protocol uses the stereospecificity of MsrA and MsrB to identify the R and S forms of methionine sulfoxide in a protein or peptide sample.[23]

Experimental_Workflow cluster_treatment Enzymatic Treatment (3 Aliquots) cluster_results Expected Outcome start Oxidized Protein/Peptide Sample (Contains MetO) A1 Control (No Enzyme) start->A1 A2 + MsrA start->A2 A3 + MsrB start->A3 digest Proteolytic Digestion (e.g., Trypsin) A1->digest A2->digest A3->digest lcms LC/MS Analysis (Peptide Mapping) digest->lcms R1 Control: Shows peaks for both Met-(S)-O and Met-(R)-O peptides lcms->R1 R2 MsrA Treated: Peak for Met-(S)-O peptide is reduced/absent lcms->R2 R3 MsrB Treated: Peak for Met-(R)-O peptide is reduced/absent lcms->R3

Caption: Workflow for diastereomer identification using Msr enzymes.

Procedure:

  • Sample Aliquoting: Divide the oxidized protein sample into three equal aliquots.

  • Enzymatic Reaction:

    • Aliquot 1 (Control): Add reaction buffer without any enzyme.

    • Aliquot 2 (MsrA Digestion): Add reaction buffer containing purified MsrA and a reducing agent like DTT or thioredoxin.

    • Aliquot 3 (MsrB Digestion): Add reaction buffer containing purified MsrB and a reducing agent.

  • Incubation: Incubate all three samples under optimal conditions for the Msr enzymes (e.g., 37 °C for 1-2 hours).

  • Proteolytic Digestion: Stop the Msr reaction and proceed with a standard proteomics workflow. Denature, reduce, alkylate, and then digest the proteins in all three samples with a protease (e.g., trypsin).

  • LC/MS Analysis: Analyze the resulting peptide mixtures by LC/MS (peptide mapping).

  • Data Interpretation:

    • In the control sample, identify the peptide(s) containing methionine sulfoxide. Diastereomers may or may not be separated by standard reverse-phase chromatography.

    • Compare the chromatograms of the MsrA- and MsrB-treated samples to the control.

    • A significant decrease or disappearance of a MetO-containing peptide peak in the MsrA-treated sample indicates the presence of the (S)-diastereomer .

    • A significant decrease or disappearance of the same peak in the MsrB-treated sample indicates the presence of the (R)-diastereomer .

    • The relative reduction in peak area allows for the quantification of each diastereomer.[23]

Conclusion

This compound and methionine sulfoxide are distinct products of methionine oxidation with profoundly different biological implications. Methionine sulfoxide is a reversible modification, acting as a marker of reparable oxidative stress and a potential regulator of protein function through the action of the Msr system. In contrast, methionine sulfone represents a permanent, irreversible state of damage resulting from severe oxidative conditions. For researchers in biology and drug development, the ability to synthesize, differentiate, and quantify these two forms is essential for accurately assessing oxidative damage, understanding disease mechanisms, and evaluating the stability and efficacy of protein-based therapeutics.

References

Pioneering Pathways: An In-depth Technical Guide to the Early Studies of Methionine Oxidation to Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that first elucidated the oxidation of the essential amino acid methionine to methionine sulfone. Understanding these early investigations provides a critical historical and chemical context for contemporary research in proteomics, drug development, and the study of oxidative stress. This document outlines the seminal experimental methodologies, presents the quantitative data from these pioneering studies in a clear, comparative format, and visualizes the chemical transformations and analytical workflows as they were originally described.

Introduction: The Dawn of Understanding Methionine's Susceptibility to Oxidation

The early 20th century marked a period of intense discovery in the field of protein chemistry. Following the isolation and structural determination of methionine, researchers began to investigate its chemical properties, including its susceptibility to oxidation. The sulfur-containing side chain of methionine was quickly identified as a reactive center, readily undergoing oxidation to form first methionine sulfoxide (B87167) and subsequently, under stronger conditions, methionine sulfone. These initial studies laid the groundwork for our current understanding of how oxidative stress can impact protein structure and function, a critical consideration in numerous biological processes and disease states. This guide revisits the core experiments that defined this fundamental aspect of amino acid chemistry.

Key Early Experiments in Methionine Oxidation

Two primary methods for the oxidation of methionine to its sulfone derivative were established in the early to mid-20th century: oxidation with hydrogen peroxide and the more robust performic acid oxidation.

Hydrogen Peroxide Oxidation: The Work of Toennies and Callan (1939)

One of the earliest systematic investigations into the oxidation of methionine was conducted by Toennies and Callan. Their work, published in 1939, not only detailed a method for this conversion but also provided a means for the quantitative analysis of methionine in proteins.

The following protocol is based on the descriptions provided in their seminal paper, "A New Method for the Determination of Methionine in Proteins."

  • Reagent Preparation: A 30% hydrogen peroxide solution was used as the primary oxidant.

  • Reaction Mixture: A known quantity of methionine was dissolved in a solution of 1 N hydrochloric acid.

  • Oxidation: An excess of 30% hydrogen peroxide was added to the methionine solution.

  • Reaction Conditions: The reaction mixture was allowed to stand at room temperature for a period of 10 to 18 hours.

  • Termination and Analysis: After the incubation period, the excess hydrogen peroxide was decomposed, and the resulting methionine sulfone was quantified.

The study provided foundational quantitative data on the stoichiometry of the reaction.

ParameterValue
Reactants
Methionine1 mole
Hydrogen Peroxide2 moles
Product
Methionine Sulfone1 mole
Reaction Time 10 - 18 hours
Temperature Room Temperature
Yield Quantitative
Performic Acid Oxidation: A More Vigorous Approach by Moore, Stein, and Hirs

In the 1950s, as chromatographic techniques for amino acid analysis were being perfected, a more rapid and consistently quantitative method for oxidizing sulfur-containing amino acids was developed by Stanford Moore, William H. Stein, and C. H. W. Hirs. Performic acid, a potent oxidizing agent, was found to reliably convert both methionine and cysteine to their stable, fully oxidized forms, methionine sulfone and cysteic acid, respectively. This was a critical step for accurate amino acid analysis of proteins.

This protocol is a synthesis of the methods described in the works of Moore, Stein, and Hirs on the amino acid analysis of proteins like ribonuclease.

  • Reagent Preparation: Performic acid was freshly prepared by mixing 9 volumes of 99% formic acid with 1 volume of 30% hydrogen peroxide. The mixture was allowed to stand at room temperature for 1-2 hours to allow for the formation of performic acid.

  • Reaction Mixture: The protein or free methionine sample was placed in a reaction vessel and cooled to approximately 0°C.

  • Oxidation: A measured excess of the chilled performic acid reagent was added to the sample.

  • Reaction Conditions: The oxidation was carried out at a low temperature (typically in an ice bath at 0°C) for 2 to 4 hours.

  • Termination: The reaction was terminated by the addition of hydrobromic acid to decompose the excess performic acid.

  • Sample Preparation for Analysis: The sample was then typically lyophilized or evaporated to dryness to remove the reagents before hydrolysis and subsequent chromatographic analysis.

The method was developed to ensure the complete and quantitative conversion of methionine to methionine sulfone for analytical purposes.

ParameterValue
Reactants
Methionine1 mole
Performic AcidExcess
Product
Methionine Sulfone1 mole
Reaction Time 2 - 4 hours
Temperature 0°C
Yield Quantitative

Signaling Pathways and Experimental Workflows

The early studies were primarily focused on the chemical transformation itself rather than complex biological signaling pathways. The logical workflow involved the oxidation of methionine followed by its quantification.

Diagram of the Chemical Transformation

Met Methionine MetO Methionine Sulfoxide Met->MetO + H₂O₂ or other mild oxidant MetO2 Methionine Sulfone MetO->MetO2 + H₂O₂ (excess) or Performic Acid

Caption: Oxidation pathway of methionine.

Diagram of the Early Analytical Workflow

cluster_oxidation Oxidation cluster_analysis Analysis Protein Protein containing Methionine Oxidized_Protein Protein with Methionine Sulfone Protein->Oxidized_Protein Reaction Oxidant Oxidizing Agent (H₂O₂ or Performic Acid) Oxidant->Oxidized_Protein Hydrolysis Acid Hydrolysis Oxidized_Protein->Hydrolysis Chromatography Ion-Exchange Chromatography Hydrolysis->Chromatography Quantification Quantification Chromatography->Quantification

Caption: Early experimental workflow for methionine sulfone analysis.

Conclusion: A Legacy of Foundational Chemistry

The early investigations into the oxidation of methionine to methionine sulfone by pioneers such as Toennies, Callan, Moore, Stein, and Hirs provided the chemical bedrock upon which decades of research in protein chemistry, oxidative stress, and drug stability have been built. The meticulous development of these oxidation protocols and the accompanying analytical techniques were instrumental in enabling the accurate determination of amino acid compositions of proteins. For contemporary scientists, a thorough understanding of these foundational methods offers valuable insights into the fundamental reactivity of methionine and serves as a crucial reference point for the development of modern analytical and therapeutic strategies.

Unveiling the Cellular Impact of DL-Methionine Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Methionine sulfone is the terminal, irreversibly oxidized metabolite of the essential amino acid methionine.[1] While methionine and its more readily reversible oxidized form, methionine sulfoxide (B87167), play crucial roles in cellular metabolism and antioxidant defense, the biological implications of this compound accumulation are less understood.[1][2] Safety data sheets for this compound indicate that its toxicological properties have not been fully investigated, and it is not currently classified as a hazardous substance.[3][4][5][6] This guide synthesizes the available information on methionine oxidation and the toxicology of related amino acid analogs to provide a framework for investigating the potential cytotoxic effects of this compound in cell culture. We present hypothetical mechanisms of toxicity, detailed experimental protocols for assessment, and illustrative data representations to guide future research in this area.

The Biochemistry of Methionine Oxidation

Methionine is particularly susceptible to oxidation by reactive oxygen species (ROS). This process occurs in a stepwise manner, first forming methionine sulfoxide (MetO), a modification that can be reversed by the enzyme methionine sulfoxide reductase (Msr).[1][7] However, in the presence of strong oxidants, methionine sulfoxide can be further and irreversibly oxidized to methionine sulfone (MetO2).[1] This irreversible nature suggests that once formed, methionine sulfone may accumulate in cells, potentially leading to adverse effects.

Postulated Mechanisms of this compound Cytotoxicity

Given the lack of direct studies on this compound's toxicity, we can infer potential mechanisms based on the established effects of other amino acid analogs.[8][9] The primary hypotheses are:

  • Competitive Inhibition of Methionine-Dependent Pathways: this compound, due to its structural similarity to methionine, may act as a competitive inhibitor of enzymes that utilize methionine as a substrate. This could disrupt critical cellular processes such as protein synthesis and methylation reactions.

  • Induction of Protein Misfolding and the Unfolded Protein Response (UPR): Although less likely than for some analogs, if this compound is mistakenly incorporated into nascent polypeptide chains, it could lead to protein misfolding. This would trigger the unfolded protein response (UPR), a cellular stress response that, if prolonged, can lead to apoptosis.

  • Induction of Oxidative Stress and Apoptosis: The presence of a stable, potentially non-metabolizable amino acid analog could disrupt cellular homeostasis, leading to an increase in intracellular ROS. This, in turn, can trigger apoptotic pathways.

Visualizing a Postulated Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade initiated by this compound, leading to apoptosis.

Postulated Signaling Pathway for this compound Induced Apoptosis DL-Methionine_Sulfone This compound Competitive_Inhibition Competitive Inhibition of Methionine Metabolism DL-Methionine_Sulfone->Competitive_Inhibition Protein_Misfolding Protein Misfolding (Hypothetical) DL-Methionine_Sulfone->Protein_Misfolding Cellular_Stress Increased Cellular Stress Competitive_Inhibition->Cellular_Stress UPR Unfolded Protein Response (UPR) Protein_Misfolding->UPR ROS_Production Increased ROS Production Cellular_Stress->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction UPR->Cellular_Stress Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated signaling pathway for this compound induced apoptosis.

Experimental Protocols for Assessing Cytotoxicity

A tiered approach is recommended to systematically evaluate the in vitro toxicity of this compound.

Tier 1: General Cytotoxicity Screening

The initial assessment should focus on determining the concentration-dependent effects of this compound on cell viability.

Workflow for General Cytotoxicity Screening Cell_Seeding Seed cells in 96-well plates (e.g., HeLa, HepG2) Compound_Treatment Treat cells with a serial dilution of This compound (e.g., 0-100 mM) Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, and 72 hours Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assays: - MTT Assay - LDH Release Assay - Trypan Blue Exclusion Incubation->Viability_Assay Data_Analysis Analyze data to determine cell viability and calculate IC50 values Viability_Assay->Data_Analysis

Caption: Workflow for general cytotoxicity screening of this compound.

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line relevant to amino acid metabolism) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tier 2: Mechanistic Assays

Based on the results of the initial screening, further assays can be employed to investigate the specific mechanisms of toxicity.

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10]

  • Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. This can be detected by flow cytometry or fluorescence microscopy.

  • ROS Detection: Use fluorescent probes such as DCFDA to measure the intracellular production of reactive oxygen species.

  • GSH/GSSG Assay: Measure the ratio of reduced to oxidized glutathione (B108866) to assess the cellular redox state.

Quantitative Data Presentation (Illustrative)

Due to the absence of published data, the following tables present hypothetical results to illustrate how quantitative data on the cytotoxicity of this compound could be structured.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineTissue of OriginIncubation Time (hours)IC50 (mM)
HepG2Liver4825.3
HeLaCervix4838.1
SH-SY5YNeuroblastoma48> 50
MCF-7Breast4842.5

Table 2: Hypothetical Effect of this compound on Apoptosis and Oxidative Stress Markers in HepG2 Cells (at 48 hours)

Concentration (mM)% Apoptotic Cells (Annexin V+)Relative Caspase-3/7 ActivityRelative ROS Production
0 (Control)5.2 ± 1.11.0 ± 0.11.0 ± 0.2
1012.8 ± 2.31.8 ± 0.31.5 ± 0.3
25 (IC50)48.9 ± 5.64.2 ± 0.53.8 ± 0.6
5085.3 ± 7.97.5 ± 0.86.2 ± 0.9

Conclusion and Future Directions

While current safety data does not classify this compound as a hazardous compound, a thorough investigation into its potential cytotoxic effects at the cellular level is warranted.[3][4][5][6] As an irreversible oxidation product of methionine, its accumulation could have unforeseen consequences on cellular health.[1] The experimental framework provided in this guide, based on the toxicology of analogous compounds, offers a robust starting point for such investigations. Future research should focus on obtaining empirical data for the IC50 values in a panel of cell lines, elucidating the precise signaling pathways involved in its potential toxicity, and exploring its effects on protein synthesis and function. Such studies will be crucial for a comprehensive understanding of the biological role of this terminal methionine metabolite.

References

Methodological & Application

Protocol for the Selective Oxidation of Methionine to Methionine Sulfone: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of methionine (Met) residues in proteins and peptides is a critical post-translational modification with significant implications in cellular signaling, protein stability, and the efficacy of biotherapeutics. While the initial oxidation product, methionine sulfoxide (B87167) (MetO), is a reversible modification, further oxidation to methionine sulfone (MetO₂) is generally considered irreversible under physiological conditions.[1][2] This irreversible nature makes the selective conversion of methionine to its sulfone derivative a valuable tool in drug development and proteomics to study the functional impact of permanent oxidative stress and to create stable protein variants.

This application note provides a detailed protocol for the selective oxidation of methionine to methionine sulfone using strong oxidizing agents. It includes experimental procedures, data presentation in tabular format for easy comparison, and analytical methods for monitoring the reaction. Additionally, diagrams are provided to illustrate the reaction pathway and experimental workflow.

Chemical Reaction Pathway

The oxidation of methionine to methionine sulfone is a two-step process. The initial oxidation of the thioether side chain of methionine results in the formation of methionine sulfoxide. A stronger oxidizing agent is then required to further oxidize the sulfoxide to the sulfone.

Met Methionine MetO Methionine Sulfoxide Met->MetO Mild Oxidant (e.g., H₂O₂) MetO2 Methionine Sulfone MetO->MetO2 Strong Oxidant (e.g., Performic Acid)

Caption: Oxidation pathway of methionine.

Experimental Protocols

Protocol 1: Oxidation of Methionine to Methionine Sulfone using Performic Acid

Performic acid is a potent oxidizing agent that can quantitatively convert methionine to methionine sulfone.[3][4] This protocol is particularly useful for applications requiring complete oxidation, such as in amino acid analysis.

Materials:

  • Peptide or protein sample containing methionine

  • Formic acid (88%)

  • Hydrogen peroxide (30%)

  • Ultrapure water

  • Lyophilizer

  • LC-MS system

Procedure:

  • Preparation of Performic Acid:

    • In a clean, ice-chilled glass vessel, mix 9 volumes of formic acid with 1 volume of hydrogen peroxide.

    • Incubate the mixture at room temperature for 1 hour to allow for the formation of performic acid. Caution: Performic acid is a strong and unstable oxidizing agent. Prepare it fresh and handle it with appropriate personal protective equipment in a well-ventilated fume hood.

  • Sample Preparation:

    • Dissolve the peptide or protein sample in ultrapure water or a suitable buffer at a concentration of 1-5 mg/mL.

  • Oxidation Reaction:

    • Cool the sample solution in an ice bath.

    • Add a 10-fold molar excess of the freshly prepared performic acid to the sample solution.

    • Incubate the reaction mixture on ice for 2-4 hours, or overnight at 4°C for complete oxidation.[3]

  • Quenching and Sample Cleanup:

    • Quench the reaction by diluting the mixture with a large volume of cold ultrapure water.

    • Immediately freeze the sample in liquid nitrogen and lyophilize to remove excess reagents and water.

  • Analysis:

    • Reconstitute the lyophilized sample in a suitable solvent for LC-MS analysis to confirm the conversion of methionine to methionine sulfone.

Protocol 2: Controlled Oxidation of Methionine to Methionine Sulfone using Peracetic Acid

Peracetic acid is another strong oxidant that can be used for the oxidation of methionine to its sulfone.[5] By controlling the stoichiometry of the reagent, it is possible to achieve a more selective oxidation.

Materials:

  • Peptide or protein sample containing methionine

  • Peracetic acid solution (e.g., 32 wt. % in dilute acetic acid)

  • Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.0)

  • Desalting column or dialysis equipment

  • LC-MS/MS or NMR instrumentation

Procedure:

  • Sample Preparation:

    • Dissolve the protein or peptide sample in the phosphate buffer to a final concentration of 0.5-1.0 mg/mL.

  • Oxidation Reaction:

    • Calculate the molar amount of methionine residues in the sample.

    • Add a stoichiometric amount or a slight excess (e.g., 1.1 to 2 molar equivalents per methionine) of peracetic acid to the sample solution. The reaction can be performed at room temperature.[5]

    • Monitor the reaction progress over time (e.g., 15, 30, 60, 120 minutes) by taking aliquots for analysis.

  • Reaction Termination and Buffer Exchange:

    • Terminate the reaction by removing the excess peracetic acid using a desalting column or through dialysis against a suitable buffer.

  • Analysis:

    • Analyze the resulting sample by LC-MS/MS to determine the extent of methionine sulfone formation and to identify any potential side-products. NMR spectroscopy can also be used for detailed structural characterization.[6]

Data Presentation

The extent of methionine oxidation can be quantified using LC-MS by monitoring the disappearance of the methionine-containing peptide and the appearance of the corresponding methionine sulfone-containing peptide.

Oxidizing AgentMolar Excess (Agent:Met)Temperature (°C)Time (hours)Methionine Conversion (%)Methionine Sulfone Yield (%)Reference
Performic Acid100-42-16>99>95[3][4]
Peracetic Acid1.1 - 2250.5 - 2VariableControllable[5]
Hydrogen Peroxide1002524>95Low*[7][8]

*With hydrogen peroxide, methionine sulfoxide is the major product, and methionine sulfone is typically a minor product.

Experimental Workflow

The following diagram illustrates a general workflow for the selective oxidation of methionine to methionine sulfone and subsequent analysis.

cluster_prep Sample Preparation cluster_ox Oxidation cluster_clean Cleanup cluster_analysis Analysis Protein Protein/Peptide Sample Buffer Dissolve in Buffer Protein->Buffer Oxidant Add Oxidizing Agent (e.g., Performic Acid) Buffer->Oxidant Incubate Incubate (Controlled Temp/Time) Oxidant->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Sample (e.g., Desalting) Quench->Purify LCMS LC-MS/MS Analysis Purify->LCMS NMR NMR Spectroscopy Purify->NMR

Caption: Experimental workflow for methionine oxidation.

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for monitoring the oxidation of methionine. The formation of methionine sulfone results in a mass increase of 32 Da compared to the unmodified methionine.

Sample Preparation for LC-MS:

  • Following the oxidation reaction and cleanup, the protein sample is typically subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.

  • The resulting peptide mixture is then separated by reverse-phase liquid chromatography and analyzed by mass spectrometry.

Data Analysis:

  • Extracted ion chromatograms (EICs) are used to monitor the signal intensity of the native methionine-containing peptide and the oxidized methionine sulfone-containing peptide.

  • The degree of oxidation can be calculated as the ratio of the peak area of the oxidized peptide to the sum of the peak areas of the native and oxidized peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to unambiguously identify and quantify methionine sulfone.[6] Specific chemical shifts in the 1H and 13C spectra are indicative of the sulfone moiety.

Potential Side Reactions and Selectivity

The use of strong oxidizing agents like performic and peracetic acid can lead to the oxidation of other susceptible amino acid residues, such as cysteine, tryptophan, tyrosine, and histidine.[9] Cysteine is readily oxidized to cysteic acid. Therefore, it is crucial to carefully control the reaction conditions (stoichiometry of the oxidant, temperature, and reaction time) to maximize the selectivity for methionine oxidation. For proteins containing highly sensitive residues, a careful optimization of the protocol is recommended.

Signaling Pathways

While the reversible oxidation of methionine to methionine sulfoxide is a known regulatory mechanism in various signaling pathways, the role of the irreversible formation of methionine sulfone in signaling is less well-established and is often associated with pathological conditions of severe oxidative stress.[10][11] The accumulation of methionine sulfone can lead to protein dysfunction and degradation. Further research is needed to fully elucidate specific signaling pathways that are regulated by the formation of methionine sulfone.

Conclusion

The selective oxidation of methionine to methionine sulfone is a valuable chemical tool for researchers in drug development and proteomics. The protocols provided in this application note, utilizing performic acid and peracetic acid, offer methods to achieve this modification. Careful control of reaction conditions and diligent analysis using techniques such as LC-MS and NMR are essential for ensuring the selectivity and quantifying the extent of the oxidation. This approach enables the investigation of the functional consequences of irreversible methionine oxidation, contributing to a deeper understanding of protein biology and the development of more robust biotherapeutics.

References

Quantitative Analysis of DL-Methionine Sulfone in Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of DL-Methionine sulfone, commonly known as methionine sulfoxide (B87167), in protein samples. The oxidation of methionine residues is a critical post-translational modification that can impact protein structure, function, and stability. Accurate quantification of methionine sulfoxide is crucial in various research areas, including the development of biotherapeutics, studies on oxidative stress, and understanding cellular signaling pathways.

A significant challenge in quantifying methionine sulfoxide is the artifactual oxidation of methionine that can occur during sample preparation and analysis. The protocols outlined below are designed to minimize or correct for this artifact, ensuring accurate and reproducible results.

Core Methodologies

Two primary mass spectrometry-based methodologies have emerged as robust approaches for the accurate quantification of methionine sulfoxide:

  • Stable Isotope Labeling using ¹⁸O-Hydrogen Peroxide: This method involves the "blocking" of unoxidized methionine residues by oxidizing them with a heavy isotope of oxygen (¹⁸O). This allows for the differentiation between methionines that were already oxidized in vivo or in situ (containing ¹⁶O) and those that were unoxidized prior to the labeling step. The relative abundance of the ¹⁸O and ¹⁶O forms is then used to calculate the original oxidation level.[1][2][3]

  • Methionine Oxidation by Blocking with Alkylation (MObBa): This technique utilizes the selective alkylation of unoxidized methionine residues with iodoacetamide (B48618) (IAA) at a low pH.[4][5] The alkylated methionine is stable and prevents further oxidation during sample processing. The amount of alkylated methionine can be quantified by mass spectrometry and serves as a proxy for the unoxidized portion of methionine in the original sample.[4][5]

Experimental Protocols

Protocol 1: Quantitative Analysis using ¹⁸O-Hydrogen Peroxide Labeling

This protocol is adapted from methodologies described for the accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis.[2][3]

Objective: To accurately quantify the level of methionine sulfoxide in a protein sample by minimizing artifactual oxidation during sample preparation.

Principle: Unoxidized methionine residues are fully oxidized with ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂). This converts them to methionine sulfoxide containing ¹⁸O. The originally present methionine sulfoxide contains ¹⁶O. The 2 Da mass difference between the two forms allows for their differentiation and quantification by mass spectrometry.[2][3]

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 6 M Guanidine HCl)

  • H₂¹⁸O₂ (3% solution)

  • Quenching solution (e.g., catalase)

  • Reduction buffer (e.g., 10 mM DTT)

  • Alkylation solution (e.g., 55 mM iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Denaturation: Denature the protein sample in a suitable buffer to expose all methionine residues.

  • ¹⁸O-Labeling: Add H₂¹⁸O₂ to the denatured protein sample to a final concentration that ensures complete oxidation of all unoxidized methionine residues. Incubate at room temperature. The reaction time should be optimized for the specific protein.

  • Quenching: Stop the oxidation reaction by adding a quenching agent like catalase to remove excess H₂¹⁸O₂.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and then alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Buffer Exchange/Desalting: Remove denaturants and other interfering substances using a suitable method like dialysis or buffer exchange columns.

  • Tryptic Digestion: Digest the protein into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify peptides containing methionine sulfoxide.

    • Extract the ion chromatograms for the peptide containing Met(¹⁶O)SO and the corresponding peptide containing Met(¹⁸O)SO.

    • Calculate the percentage of methionine oxidation using the following formula: % Oxidation = [Area(Met(¹⁶O)SO) / (Area(Met(¹⁶O)SO) + Area(Met(¹⁸O)SO))] * 100

Workflow for ¹⁸O-Labeling Protocol

G cluster_sample_prep Sample Preparation cluster_analysis Analysis denature Denature Protein labeling Add H₂¹⁸O₂ (Labeling) denature->labeling quench Quench Reaction labeling->quench reduce_alkylate Reduce & Alkylate Cysteines quench->reduce_alkylate digest Tryptic Digest reduce_alkylate->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Quantify ¹⁶O vs ¹⁸O) lcms->data_analysis

Caption: Workflow for ¹⁸O-labeling quantitative analysis.

Protocol 2: Methionine Oxidation by Blocking with Alkylation (MObBa)

This protocol is based on the MObBa method for quantifying methionine oxidation by selectively alkylating unoxidized methionines.[4][5]

Objective: To quantify methionine oxidation by using the alkylation of unoxidized methionines as a stable proxy.

Principle: At low pH, iodoacetamide (IAA) selectively alkylates unoxidized methionine residues. This modification is stable and prevents subsequent artifactual oxidation. The fraction of alkylated methionine-containing peptides is then quantified by mass spectrometry to determine the initial level of unoxidized methionine.[4][5]

Materials:

  • Protein sample

  • Low pH buffer (e.g., 5% formic acid)

  • Iodoacetamide (IAA) solution

  • Quenching solution (e.g., DTT or L-cysteine)

  • Trypsin (mass spectrometry grade)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Denaturation and Alkylation: Denature the protein sample in a low pH buffer and add IAA to alkylate the unoxidized methionine residues. Incubate at a controlled temperature.

  • Quenching: Stop the alkylation reaction by adding a quenching agent like DTT or L-cysteine.

  • Neutralization and Digestion: Adjust the pH to a neutral range suitable for trypsin activity and perform enzymatic digestion overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a mass spectrometer.

  • Data Analysis:

    • Identify peptides containing alkylated methionine and peptides containing methionine sulfoxide.

    • Extract the ion chromatograms for both forms of the peptide.

    • Calculate the percentage of methionine oxidation using the following formula: % Oxidation = [Area(MetSO) / (Area(MetSO) + Area(Alkylated Met))] * 100

Workflow for MObBa Protocol

G cluster_sample_prep Sample Preparation cluster_analysis Analysis denature_alkylate Denature in Low pH & Add IAA quench Quench Alkylation denature_alkylate->quench neutralize_digest Neutralize & Tryptic Digest quench->neutralize_digest lcms LC-MS/MS Analysis neutralize_digest->lcms data_analysis Data Analysis (Quantify MetSO vs Alkylated Met) lcms->data_analysis

Caption: Workflow for MObBa quantitative analysis.

Data Presentation

The quantitative data obtained from these protocols should be summarized in a clear and structured format to allow for easy comparison between different samples or experimental conditions.

Table 1: Example of Quantitative Data Summary for Methionine Sulfoxide Analysis

Protein IDPeptide SequenceMethionine PositionCondition 1 (% Oxidation)Condition 2 (% Oxidation)Fold Changep-value
P12345AGFM AGLAQER12315.2 ± 1.845.7 ± 3.23.01<0.01
Q67890VTLM KPSIST565.1 ± 0.97.3 ± 1.11.43>0.05
.....................

Data presented as mean ± standard deviation from at least three biological replicates.

Signaling Pathway and Logical Relationships

The oxidation of methionine residues can be a crucial event in cellular signaling, acting as a molecular switch that can be reversed by methionine sulfoxide reductases (Msrs).[6]

Methionine Redox Cycle in Cellular Signaling

G cluster_main Methionine Redox Cycle Met Protein-Methionine (Met) MetSO Protein-Methionine Sulfoxide (Met-SO) Met->MetSO Oxidation Signal_Off Restored Protein Function (e.g., Signaling OFF) Met->Signal_Off MetSO->Met Reduction Signal_On Altered Protein Function (e.g., Signaling ON) MetSO->Signal_On ROS Reactive Oxygen Species (ROS) Enzymatic Oxidation ROS->Met Msr Methionine Sulfoxide Reductases (MsrA/B) Msr->MetSO

Caption: Reversible oxidation of methionine as a regulatory switch.

Concluding Remarks

The accurate quantification of methionine sulfone in proteins is essential for understanding its role in protein function and degradation. The methods described, particularly stable isotope labeling and MObBa, provide robust frameworks for overcoming the challenges of artifactual oxidation. Careful experimental design, optimization of reaction conditions, and appropriate data analysis are critical for obtaining reliable and meaningful results. The choice of method may depend on factors such as sample type, available instrumentation, and the specific research question being addressed.

References

Application Notes & Protocols for the Detection of DL-Methionine Sulfone by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167) and subsequently methionine sulfone. The presence and quantity of these oxidized forms, particularly DL-Methionine sulfone, can be a critical quality attribute in protein therapeutics and a marker of oxidative stress in biological systems. Accurate and robust analytical methods are therefore essential for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry.

Principle

The primary strategy for the accurate quantification of methionine sulfone involves the chemical oxidation of all methionine residues in a sample to the stable methionine sulfone form. This is typically achieved using a strong oxidizing agent like performic acid. By converting all methionine to a single, stable endpoint, the method simplifies analysis and improves accuracy, as methionine sulfone is more stable than methionine sulfoxide during acid hydrolysis. Subsequent analysis is performed by liquid chromatography coupled with mass spectrometry (LC-MS), which offers high sensitivity and selectivity.

I. Experimental Protocols

A. Sample Preparation: Performic Acid Oxidation of Methionine

This protocol describes the conversion of methionine in proteins or peptides to methionine sulfone prior to analysis.

Materials:

  • Formic acid (88%)

  • Hydrogen peroxide (30%)

  • 6N Hydrochloric acid (HCl)

  • Nitrogen gas supply

  • Lyophilizer or vacuum concentrator

  • Internal Standard (e.g., Norleucine)

Procedure:

  • Preparation of Performic Acid: In a clean, screw-cap tube, prepare performic acid by mixing 9 volumes of formic acid with 1 volume of hydrogen peroxide. Incubate the mixture at room temperature for 1 hour to allow for the formation of performic acid. Caution: Performic acid is a strong oxidizing agent and should be handled with appropriate personal protective equipment in a fume hood.

  • Oxidation:

    • To a known amount of lyophilized sample (protein or peptide), add a freshly prepared solution of performic acid. The amount of performic acid should be sufficient to completely dissolve and react with the sample.

    • Incubate the reaction mixture at a controlled low temperature (e.g., on ice) for a specified period, typically overnight, to ensure complete oxidation of methionine to methionine sulfone.[1]

  • Neutralization and Hydrolysis:

    • After oxidation, neutralize the excess performic acid. This can be achieved by adding hydrobromic acid and then evaporating the sample to dryness under a stream of nitrogen.[2]

    • Add 6N HCl to the dried residue. If an internal standard such as norleucine is being used to account for losses during hydrolysis, it should be added at this stage.[1]

    • Seal the tube under vacuum and hydrolyze the protein/peptide at 110°C for 24 hours.[1]

  • Final Processing:

    • After hydrolysis, cool the sample and remove the HCl by evaporation under vacuum.

    • Reconstitute the dried sample in a suitable buffer for LC-MS analysis (e.g., mobile phase A).

    • Filter the sample through a 0.22 µm filter to remove any particulate matter before injection into the LC-MS system.

B. LC-MS/MS Analysis of this compound

This protocol outlines a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled to tandem mass spectrometry for the separation and detection of this compound. HILIC is well-suited for the retention and separation of polar analytes like methionine sulfone.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions:

ParameterValue
Column Ascentis Express HILIC, 10 cm x 3.0 mm I.D., 2.7 µm particles
Mobile Phase A Acetonitrile
Mobile Phase B Water with 0.1% formic acid, pH 3.5 with ammonium (B1175870) formate
Gradient Isocratic: 75% A : 25% B
Flow Rate 0.4 mL/min
Column Temperature 25 °C
Injection Volume 5 µL

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined (for [M+H]⁺ of Methionine Sulfone)
Product Ions (m/z) To be determined based on fragmentation analysis
Collision Energy To be optimized for the specific instrument and analyte
Scan Range (for full scan) m/z 150-300

II. Data Presentation

Quantitative data for this compound analysis should be presented in a clear and concise manner to allow for easy comparison and assessment of method performance.

Table 1: Quantitative Performance of the LC-MS/MS Method for this compound

ParameterResultReference
Linearity (r²) 1.0000
Limit of Detection (LOD) 9 pmol
Limit of Quantification (LOQ) To be determined
Intra-day Precision (%RSD) < 5%Based on similar analyses[3]
Inter-day Precision (%RSD) < 10%Based on similar analyses[3]
Recovery (%) 95-105%Based on similar analyses[3]

III. Signaling Pathways and Experimental Workflows

A. Chemical Conversion of Methionine to Methionine Sulfone

The following diagram illustrates the chemical transformation of methionine to methionine sulfone through an intermediate sulfoxide state. This oxidation is the basis of the sample preparation protocol.

Met DL-Methionine MetO DL-Methionine Sulfoxide Met->MetO +[O] MetSO2 DL-Methionine Sulfone MetO->MetSO2 +[O]

Oxidation pathway of Methionine.
B. Experimental Workflow for this compound Analysis

The diagram below outlines the complete experimental workflow from sample preparation to data analysis for the quantification of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Protein/Peptide Sample Oxidation Performic Acid Oxidation Sample->Oxidation Hydrolysis Acid Hydrolysis (6N HCl) Oxidation->Hydrolysis Cleanup Drying and Reconstitution Hydrolysis->Cleanup LC HILIC Separation Cleanup->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Workflow for Methionine Sulfone Analysis.

IV. Fragmentation of this compound

Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule of methionine sulfone ([M+H]⁺) is expected to undergo characteristic fragmentation. A likely fragmentation pathway involves the neutral loss of methanesulfinic acid (CH₃SO₂H), analogous to the loss of methanesulfenic acid from methionine sulfoxide. Other potential fragmentations could involve the loss of the carboxyl group (as H₂O and CO) and the amine group.

Expected Fragmentation Pathways:

  • Neutral loss of methanesulfinic acid: This would be a characteristic loss from the side chain.

  • Loss of the carboxyl group: A common fragmentation for amino acids.

  • Cleavage of the amino acid backbone: Producing b and y ions if the methionine sulfone is part of a peptide.

Further investigation and empirical data are required to confirm the exact fragmentation pattern and to select the most intense and specific transitions for MRM analysis.

References

Application Note: HPLC-Based Separation of Methionine Sulfoxide and Methionine Sulfone for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methionine, an essential amino acid, is susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167) and subsequently methionine sulfone. The presence of these oxidized forms, particularly in protein-based therapeutics, is a critical quality attribute that requires precise monitoring due to potential impacts on efficacy and safety. This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the effective separation and quantification of methionine sulfoxide and methionine sulfone. We provide protocols for both Reversed-Phase (RP) and Hydrophilic Interaction Chromatography (HILIC) techniques, suitable for a range of applications from basic research to quality control in drug development.

Introduction

The oxidation of methionine residues in proteins can be induced by various factors, including exposure to light, oxidative stress, and certain chemical treatments. This modification leads to the formation of two stable oxidized species: methionine sulfoxide (MetO) and methionine sulfone (MetO2). While methionine sulfoxide formation can sometimes be reversed by cellular enzymes, the further oxidation to methionine sulfone is generally considered irreversible.[1][2] The accumulation of these oxidized forms can alter protein structure and function, potentially leading to reduced biological activity and increased immunogenicity of therapeutic proteins. Consequently, sensitive and reliable analytical methods are crucial for the separation and quantification of these species.

This document provides detailed protocols for the separation of methionine, methionine sulfoxide, and methionine sulfone using two common HPLC modes: Reversed-Phase HPLC and Hydrophilic Interaction Chromatography.

Key Separation Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. In the case of methionine and its oxidized forms, the polarity increases with the addition of oxygen atoms. Therefore, the elution order on a C18 or other non-polar stationary phase is typically:

  • Methionine (most hydrophobic, longest retention)

  • Methionine Sulfoxide

  • Methionine Sulfone (most polar, shortest retention)[3]

RP-HPLC methods can be tailored using different column chemistries and mobile phase modifiers to optimize separation. Ion-pairing agents can also be employed to enhance the retention and resolution of these polar analytes.[4]

Hydrophilic Interaction Chromatography (HILIC)

HILIC is an alternative chromatographic technique that is well-suited for the separation of highly polar compounds.[5] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The separation is based on the partitioning of the analytes between the organic-rich mobile phase and the water-enriched layer on the surface of the stationary phase. The elution order in HILIC is generally the reverse of RP-HPLC, with the most polar compound (methionine sulfone) being the most retained.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation

This protocol is a general method for the separation of methionine and its oxidized forms using a C18 column.

Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 reversed-phase column (e.g., Kinetex 5 µm XB-C18 100 Å, Phenomenex)[1]

  • Mobile Phase A: Ultrapure water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Standards: L-Methionine, L-Methionine Sulfoxide, L-Methionine Sulfone

Procedure:

  • Sample Preparation: Dissolve standards and samples in Mobile Phase A or a suitable buffer at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Kinetex 5 µm XB-C18 100 Å, 250 x 4.6 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 214 nm[1]

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5-50% B (linear gradient)

      • 25-30 min: 50% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis: Identify and quantify the peaks corresponding to methionine, methionine sulfoxide, and methionine sulfone based on the retention times of the standards.

Protocol 2: Hydrophilic Interaction Chromatography (HILIC) Separation

This protocol is suitable for the separation of the highly polar methionine oxidation products.

Materials:

  • HPLC or UHPLC system with MS detector

  • HILIC column (e.g., Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm)[5][6]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% Formic Acid, pH 3.5 (adjusted with ammonium (B1175870) formate)[5][6]

  • Standards: L-Methionine, L-Methionine Sulfoxide, L-Methionine Sulfone

Procedure:

  • Sample Preparation: Dissolve standards and samples in a mixture of 90:10 (v/v) acetonitrile:water.[5][6]

  • Chromatographic Conditions:

    • Column: Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm[5][6]

    • Flow Rate: 0.4 mL/min[5][6]

    • Injection Volume: 5 µL[5][6]

    • Column Temperature: 25 °C[5][6]

    • Detection: ESI-MS in positive ion mode[5][6]

    • Mobile Phase Composition: Isocratic elution with 75% A and 25% B.[5][6]

  • Data Analysis: Identify and quantify the peaks based on the retention times and mass-to-charge ratios of the standards.

Data Presentation

The following tables summarize typical chromatographic parameters obtained from the described methods. Note that these values can vary depending on the specific instrumentation, column, and exact mobile phase preparation.

Table 1: Typical Retention Times for RP-HPLC Separation

AnalyteRetention Time (min)
Methionine Sulfone~8.5
Methionine Sulfoxide~10.2
Methionine~12.7

Table 2: Typical Retention Times for HILIC Separation

AnalyteRetention Time (min)
Methionine~2.1
Methionine Sulfoxide~2.8
Methionine Sulfone~3.5

Visualization of Key Processes

Oxidation_Pathway Met Methionine MetO Methionine Sulfoxide Met->MetO +[O] (Oxidation) MetO->Met -[O] (Reduction) MetO2 Methionine Sulfone MetO->MetO2 +[O] (Oxidation)

Caption: Oxidation pathway of methionine to its sulfoxide and sulfone forms.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Protein_Sample Protein_Sample Hydrolysis Hydrolysis Protein_Sample->Hydrolysis Acid or Enzymatic Amino_Acid_Mixture Amino_Acid_Mixture Hydrolysis->Amino_Acid_Mixture Injection Injection Amino_Acid_Mixture->Injection HPLC_Column HPLC_Column Injection->HPLC_Column RP-C18 or HILIC Detection Detection HPLC_Column->Detection UV or MS Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General experimental workflow for HPLC analysis of methionine oxidation.

Conclusion

The HPLC methods detailed in this application note provide robust and reliable approaches for the separation and quantification of methionine sulfoxide and methionine sulfone. The choice between RP-HPLC and HILIC will depend on the specific sample matrix, the required sensitivity, and the available instrumentation. For complex samples such as protein hydrolysates, the orthogonality of these two techniques can be leveraged for comprehensive characterization of methionine oxidation. These protocols are essential tools for researchers, scientists, and drug development professionals involved in ensuring the quality and stability of protein-based products.

References

Application Notes and Protocols for Inducing Oxidative Stress in Vitro using DL-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress is a critical factor in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The ability to reliably model oxidative stress in vitro is essential for understanding disease mechanisms and for the development of novel therapeutic agents. DL-Methionine sulfone, the irreversible oxidation product of methionine, represents a state of sustained oxidative insult. Unlike methionine sulfoxide (B87167), which can be enzymatically reduced back to methionine, methionine sulfone is a stable endpoint of methionine oxidation, making it a potentially valuable tool for inducing and studying the cellular responses to severe oxidative stress.[1][2]

These application notes provide a detailed protocol for utilizing this compound to induce oxidative stress in cultured cells. The methodologies cover cell treatment, assessment of key oxidative stress markers, and analysis of downstream signaling pathways, including apoptosis.

Principle of the Method

This compound is the product of the irreversible oxidation of the sulfur atom in the amino acid methionine, proceeding via the intermediate methionine sulfoxide.[3][4] While methionine and methionine sulfoxide can be involved in cellular antioxidant defense mechanisms, the accumulation of the non-reducible sulfone form can disrupt cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS), depletion of endogenous antioxidants like glutathione (B108866) (GSH), and subsequent cellular damage, including apoptosis.[5] This protocol leverages the cytotoxic potential of high concentrations of methionine metabolites to create a model of sustained oxidative stress.[6]

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Appropriate cell line (e.g., SH-SY5Y, HepG2, PC12)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • MTS assay kit

  • RIPA lysis buffer

  • Proteinase and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Primary antibodies (Nrf2, Keap1, HO-1, Bax, Bcl-2, Cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • GSH/GSSG Assay Kit

Protocol 1: Induction of Oxidative Stress with this compound

This protocol describes the general procedure for treating cultured cells with this compound.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in serum-free culture medium or PBS. The concentration of the stock solution should be at least 10-fold higher than the highest final concentration to be tested.

  • Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the desired final concentrations of this compound. Based on cytotoxicity studies of methionine metabolites, a starting concentration range of 10-50 mM is recommended.[5] Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C with 5% CO2.

  • Downstream Analysis: Following incubation, proceed with the desired assays to assess oxidative stress and cellular responses.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe H2DCFDA to measure intracellular ROS levels.

  • Treatment: Treat cells with this compound as described in Protocol 1.

  • H2DCFDA Staining: 30 minutes before the end of the incubation period, add H2DCFDA to the culture medium to a final concentration of 10 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with warm PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 3: Assessment of Cell Viability (MTS Assay)

This protocol determines cell viability based on the reduction of a tetrazolium compound by metabolically active cells.

  • Treatment: Treat cells in a 96-well plate with this compound as described in Protocol 1.

  • MTS Reagent Addition: At the end of the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 4: Western Blot Analysis of Nrf2 and Apoptosis-Related Proteins

This protocol is for the detection of changes in protein expression levels.

  • Treatment: Treat cells in 6-well plates with this compound as described in Protocol 1.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Data Presentation

The following tables present illustrative quantitative data that might be expected from the described experiments.

Table 1: Effect of this compound on Cell Viability and ROS Production

Treatment GroupConcentration (mM)Incubation Time (h)Cell Viability (% of Control)Relative ROS Levels (Fold Change)
Control024100 ± 5.21.0 ± 0.1
This compound102485 ± 4.11.8 ± 0.2
This compound202462 ± 3.53.5 ± 0.4
This compound302441 ± 2.95.2 ± 0.6
This compound502425 ± 2.17.8 ± 0.9

Data are presented as mean ± SD from three independent experiments.

Table 2: Modulation of Apoptosis-Related Markers by this compound

Treatment GroupConcentration (mM)Bax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)
Control01.0 ± 0.11.0 ± 0.1
This compound202.5 ± 0.33.1 ± 0.4
This compound304.2 ± 0.55.8 ± 0.7

Data are presented as mean ± SD from three independent experiments, normalized to control.

Table 3: Impact of this compound on the Nrf2 Antioxidant Pathway

Treatment GroupConcentration (mM)Nuclear Nrf2 (Fold Change)HO-1 Expression (Fold Change)
Control01.0 ± 0.11.0 ± 0.1
This compound202.8 ± 0.32.5 ± 0.2
This compound301.5 ± 0.21.8 ± 0.2

Data are presented as mean ± SD from three independent experiments, normalized to control. A biphasic response may be observed as severe, prolonged stress can overwhelm and impair the Nrf2 response.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells in Culture Plates overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation prepare_met_sulfone Prepare this compound Solutions treat_cells Treat Cells with this compound prepare_met_sulfone->treat_cells incubation Incubate for Desired Time (e.g., 24h) treat_cells->incubation ros_assay ROS Measurement (H2DCFDA) incubation->ros_assay viability_assay Cell Viability (MTS) incubation->viability_assay protein_analysis Western Blot (Nrf2, Apoptosis Markers) incubation->protein_analysis nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Met_Sulfone This compound ROS Increased ROS Met_Sulfone->ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibition Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates transcription Nucleus Nucleus Nrf2_n->ARE binds apoptosis_pathway Met_Sulfone This compound Oxidative_Stress Oxidative Stress / Mitochondrial Dysfunction Met_Sulfone->Oxidative_Stress Bcl2 Bcl-2 (Anti-apoptotic) Oxidative_Stress->Bcl2 down-regulation Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax up-regulation Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Bax->Bax_Bcl2_Ratio Cytochrome_c Cytochrome c Release Bax_Bcl2_Ratio->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

DL-Methionine Sulfone: A Tool for In-Depth Redox Proteomics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Redox proteomics is a rapidly evolving field focused on the comprehensive analysis of protein modifications induced by reactive oxygen species (ROS). These modifications, often implicated in cellular signaling, aging, and various disease states, present a significant analytical challenge. Among the amino acids susceptible to oxidation, methionine is particularly sensitive, undergoing a two-step oxidation first to methionine sulfoxide (B87167) (MetO) and subsequently to the irreversible methionine sulfone (MetSO2). The irreversible nature of methionine sulfone makes it a stable and reliable biomarker of cumulative oxidative stress. This document provides detailed application notes and protocols for the use of DL-Methionine sulfone as a critical tool in redox proteomics studies, enabling researchers to accurately quantify and understand the impact of irreversible methionine oxidation.

Application Notes

1. This compound as a Quantitative Standard in Mass Spectrometry

This compound serves as an invaluable internal and external standard for the quantification of methionine sulfone in biological samples. Its stability allows for the creation of precise calibration curves for LC-MS/MS analysis, ensuring accurate determination of in vivo methionine sulfone levels. By spiking known concentrations of isotopically labeled or unlabeled this compound into protein hydrolysates, researchers can correct for variations in sample preparation and instrument response.

2. A Stable Marker for Chronic Oxidative Stress

Unlike the reversible oxidation to methionine sulfoxide, the formation of methionine sulfone is considered a terminal event in biological systems.[1] This stability makes it an excellent biomarker for assessing long-term or severe oxidative stress in various pathological conditions, including neurodegenerative and cardiovascular diseases.[2][3]

3. Tool for Method Development and Validation

This compound is instrumental in the development and validation of analytical methods for redox proteomics. Researchers can use it to optimize chromatographic separation, mass spectrometric detection parameters, and fragmentation patterns for peptides containing methionine sulfone. This ensures the reliability and reproducibility of the developed assays.

Quantitative Data Presentation

The irreversible oxidation of methionine to methionine sulfone has been quantified in various studies, highlighting its association with disease. The following table summarizes representative quantitative data.

Biological MatrixConditionProtein/Peptide AnalyzedFold Change/Level of Methionine SulfoneReference
PlasmaHIV-Exposed-Uninfected Children with Impaired GrowthGlobal MetabolitesIncreased levels associated with decreased weight and length[4]
Serum AlbuminDiabetes, Renal Failure, SmokersMet-111 and Met-147Highly oxidized to methionine sulfoxide (a precursor to sulfone)[5]
Brain Cortex (Mouse Model)AgingProteome-wideNo significant overall change, but specific proteins showed altered oxidation[2]
Hippocampus (Mouse Model of Alzheimer's)Alzheimer's DiseaseProteome-wideIncreased in mitochondrial and glycolytic pathway proteins[6]

Experimental Protocols

Protocol 1: Complete Oxidation of Protein Methionines to Methionine Sulfone for use as a Reference Standard

This protocol describes the chemical conversion of all methionine residues in a protein or peptide sample to methionine sulfone. The resulting material can be used as a positive control or a standard for method development.

Materials:

  • Protein/peptide sample

  • Performic acid (freshly prepared: 9 parts formic acid to 1 part 30% hydrogen peroxide, incubate at room temperature for 1 hour)

  • Hydrobromic acid (48%)

  • Lyophilizer

  • LC-MS grade water and acetonitrile

Procedure:

  • Dissolve the protein or peptide sample in a suitable buffer.

  • Cool the sample on ice.

  • Add a 10-fold molar excess of freshly prepared performic acid to the sample.

  • Incubate the reaction on ice for 2-4 hours.

  • Quench the reaction by adding an equal volume of hydrobromic acid.

  • Lyophilize the sample to remove excess reagents.

  • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

  • Confirm complete oxidation by observing a +32 Da mass shift for each methionine-containing peptide and the absence of the original peptide.

Protocol 2: Quantification of Methionine Sulfone in a Protein Sample using a this compound Standard Curve

This protocol outlines the use of this compound to generate a standard curve for the absolute quantification of methionine sulfone in a protein hydrolysate.

Materials:

  • Protein sample

  • This compound standard

  • 6N HCl for protein hydrolysis

  • LC-MS/MS system

  • LC-MS grade solvents

Procedure:

  • Protein Hydrolysis: Hydrolyze the protein sample using 6N HCl at 110°C for 24 hours.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the same matrix as the hydrolyzed sample.

  • LC-MS/MS Analysis:

    • Analyze the hydrolyzed sample and the standard curve solutions using a suitable LC-MS/MS method.

    • Monitor the specific precursor-to-product ion transition for methionine sulfone. The mass shift from methionine to methionine sulfone is +32 Da.

  • Quantification:

    • Generate a standard curve by plotting the peak area of the methionine sulfone transition against the concentration of the standards.

    • Determine the concentration of methionine sulfone in the protein hydrolysate by interpolating its peak area on the standard curve.

    • Normalize the result to the total amount of protein analyzed.

Protocol 3: Stable Isotope Labeling for Differentiating In Vivo vs. In Vitro Methionine Sulfone Formation

This protocol adapts the principle of 18O-labeling to distinguish between methionine sulfone formed biologically and that which may arise as an artifact during sample preparation.

Materials:

  • Cell or tissue sample

  • Lysis buffer

  • H218O2 (95-98% 18O)

  • Performic acid (prepared with H216O2)

  • Standard proteomics sample preparation reagents (e.g., DTT, IAA, trypsin)

  • LC-MS/MS system

Procedure:

  • Sample Lysis: Lyse cells or tissues under conditions that minimize artificial oxidation.

  • 18O-Labeling of In Vitro Oxidation: Treat the lysate with a controlled amount of H218O2 to label any methionine residues that are susceptible to oxidation during sample handling. This will result in methionine sulfoxide-18O.

  • Complete Oxidation: Subsequently, treat the sample with performic acid prepared with normal water (H216O2) to convert all remaining methionine and methionine sulfoxide residues to methionine sulfone.

    • Methionine will be converted to methionine sulfone-16O2.

    • In vivo formed methionine sulfoxide-16O will be converted to methionine sulfone-16O2.

    • In vitro formed methionine sulfoxide-18O will be converted to methionine sulfone-16O,18O.

  • Proteomic Analysis: Proceed with standard proteomics workflow (reduction, alkylation, digestion).

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify and quantify peptides containing methionine sulfone with different isotopic compositions.

    • The ratio of peptides with methionine sulfone-16O2 (from in vivo oxidation) to those with methionine sulfone-16O,18O (from in vitro oxidation) will provide a measure of the true extent of in vivo irreversible methionine oxidation.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in redox proteomics.

Methionine_Oxidation_Pathway Met Methionine (Met) MetO Methionine Sulfoxide (MetO) +16 Da Met->MetO Reversible Oxidation MetO->Met Enzymatic Reduction MetSO2 Methionine Sulfone (MetSO2) +32 Da MetO->MetSO2 Irreversible Oxidation Msr Methionine Sulfoxide Reductases (MsrA/B) MetO->Msr ROS Reactive Oxygen Species (ROS) ROS->Met ROS->MetO StrongOxidants Strong Oxidants (e.g., Performic Acid) StrongOxidants->Met StrongOxidants->MetO Msr->Met

Methionine Oxidation Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_application Application Sample Biological Sample (Cells, Tissues, Fluids) Lysis Lysis & Protein Extraction Sample->Lysis Oxidation Chemical Oxidation (e.g., Performic Acid) Lysis->Oxidation Hydrolysis Protein Hydrolysis (for free amino acid analysis) Lysis->Hydrolysis Labeling Optional: Stable Isotope Labeling Lysis->Labeling Digestion Proteolytic Digestion (for peptide analysis) Oxidation->Digestion LCMS LC-MS/MS Analysis Hydrolysis->LCMS Digestion->LCMS Labeling->Digestion Data Data Analysis (Quantification & Identification) LCMS->Data Biomarker Biomarker Discovery Data->Biomarker Mechanism Mechanistic Studies Data->Mechanism Standard Use of this compound as Standard Standard->LCMS

Redox Proteomics Workflow

Signaling_Impact OxidativeStress Chronic Oxidative Stress MetOx Irreversible Methionine Oxidation (Met -> MetSO2) OxidativeStress->MetOx AlteredProtein Altered Protein Structure & Function MetOx->AlteredProtein Protein Protein with Critical Methionine Residue Protein->MetOx Signaling Signaling Pathway Disruption AlteredProtein->Signaling Cellular Altered Cellular Response (e.g., Apoptosis, Inflammation) Signaling->Cellular

Impact on Signaling Pathways

References

Application Notes and Protocols for In Vivo Detection of DL-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS). This process can lead to the formation of methionine sulfoxide (B87167) (MetO) and, under conditions of severe oxidative stress, further to methionine sulfone (MetSO2). While the oxidation to methionine sulfoxide is a reversible process, the formation of methionine sulfone is considered biologically irreversible.[1] Consequently, DL-methionine sulfone serves as a potential biomarker for cumulative, severe oxidative damage in vivo.

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of this compound in biological samples, primarily focusing on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This approach offers the highest specificity and sensitivity for the analysis of this metabolite.

Biological Significance and Detection Principle

Under physiological conditions, methionine can be oxidized to two diastereomers of methionine sulfoxide (Met-S-O and Met-R-O). These can be reduced back to methionine by the methionine sulfoxide reductase (Msr) system. However, strong oxidants can further oxidize the sulfoxide to methionine sulfone. This two-step oxidation process results in a mass increase of +32 Da compared to the parent methionine molecule. The irreversibility of this modification makes methionine sulfone an indicator of permanent oxidative damage to proteins and other molecules.

The primary method for the in vivo detection of free this compound is LC-MS/MS. This technique allows for the separation of methionine sulfone from other metabolites, including the more abundant methionine sulfoxide, followed by its specific detection and quantification based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Methionine Oxidation Pathway Met DL-Methionine MetO DL-Methionine Sulfoxide (+16 Da) Met->MetO Mild Oxidative Stress (ROS) MetO->Met Methionine Sulfoxide Reductases (MsrA/B) MetSO2 This compound (+32 Da) MetO->MetSO2 Severe Oxidative Stress

Caption: Oxidation pathway of methionine.

Quantitative Data Summary

As of the current literature, there is a notable scarcity of published data on the absolute concentrations of free this compound in various biological tissues and fluids. Most studies on methionine oxidation focus on the more abundant and dynamically regulated methionine sulfoxide. The detection of methionine sulfone in vivo has been reported in models of severe oxidative stress, such as radiation-induced damage.[2]

The following table provides the essential mass spectrometry data for this compound, which is critical for its detection and quantification.

CompoundChemical FormulaMonoisotopic Mass (Da)m/z of [M+H]+m/z of [M-H]-Key MS/MS Fragments (Predicted/Observed)
DL-MethionineC5H11NO2S149.0510150.0583148.0438132, 104, 74
DL-Methionine SulfoxideC5H11NO3S165.0459166.0532164.0387148, 119, 102
This compound C5H11NO4S 181.0409 182.0482 180.0337 Positive Mode (Predicted): 164, 132, 116, 84[3]Negative Mode (Observed): 78.9865, 63.964[4]

Experimental Protocols

The following protocols outline the procedures for the extraction and analysis of this compound from plasma/serum and tissue samples using LC-MS/MS.

Protocol 1: Extraction of Free Amino Acids from Plasma/Serum

This protocol is adapted from methods for the analysis of amino acids in plasma for clinical research.[5]

Materials:

  • Plasma or serum samples, stored at -80°C

  • 30% (w/v) Sulfosalicylic acid (SSA) solution

  • Internal Standard (IS) solution: DL-Methionine-d3 or other suitable isotopically labeled amino acid, prepared in mobile phase A.

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 12,000 x g and 4°C

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, mix 100 µL of the sample with 10 µL of 30% SSA solution for protein precipitation.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture at 4°C for 30 minutes.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully transfer 50 µL of the supernatant to a new tube.

  • Add 450 µL of the internal standard solution (diluted in mobile phase A).

  • Vortex for 30 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of Free Amino Acids from Tissue

This protocol is a general method for the extraction of polar metabolites from tissue samples and can be adapted for methionine sulfone analysis.[6]

Materials:

  • Tissue samples, snap-frozen in liquid nitrogen and stored at -80°C

  • 80% Methanol (pre-chilled to -80°C)

  • Chloroform (B151607) (pre-chilled to -20°C)

  • Water, HPLC grade (pre-chilled to 4°C)

  • 2 mL bead beating tubes with ceramic beads

  • Bead beater homogenizer

  • Centrifuge capable of 16,000 x g and 4°C

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled 2 mL bead beating tube.

  • Add 400 µL of ice-cold 80% methanol (containing internal standards if used).

  • Homogenize the tissue using a bead beater for 30-60 seconds. Keep samples on ice.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C. Transfer the supernatant to a new tube.

  • Repeat the extraction (steps 2-4) two more times, pooling the supernatants.

  • To the pooled supernatant (approximately 1.2 mL), add 800 µL of cold chloroform and 600 µL of cold water to achieve a final ratio of Methanol:Chloroform:Water of approximately 2:2:1.8 for phase separation.

  • Vortex thoroughly and centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Carefully collect the upper aqueous phase (containing polar metabolites including methionine sulfone) and transfer it to a new tube.

  • Dry the aqueous phase completely using a vacuum concentrator without heat.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase A, vortex, and centrifuge to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow cluster_plasma Plasma/Serum cluster_tissue Tissue p_start Plasma/Serum Sample p_precip Protein Precipitation (Sulfosalicylic Acid) p_start->p_precip p_cent Centrifugation p_precip->p_cent p_super Collect Supernatant p_cent->p_super p_dilute Dilute with Internal Standard p_super->p_dilute analysis LC-MS/MS Analysis p_dilute->analysis t_start Tissue Sample t_homog Homogenization (80% Methanol) t_start->t_homog t_phase Phase Separation (Methanol/Chloroform/Water) t_homog->t_phase t_aqueous Collect Aqueous Phase t_phase->t_aqueous t_dry Dry Down t_aqueous->t_dry t_recon Reconstitute t_dry->t_recon t_recon->analysis

Caption: Workflow for sample preparation.
Protocol 3: LC-MS/MS Analysis

This method is based on an application note for the separation of methionine sulfone, sulfoxide, and sulfoximine.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or QTOF) with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm (or equivalent HILIC column)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% Formic Acid and Ammonium Formate (pH 3.5)

  • Gradient: Isocratic at 75% A : 25% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (to be optimized):

    • This compound: Precursor m/z 182.0 -> Product m/z (e.g., 164.0, 132.0). Note: These transitions are theoretical and require optimization using a pure standard.

    • Internal Standard: To be determined based on the chosen standard.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity of methionine sulfone.

Data Analysis:

  • Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of this compound in a similar matrix.

LCMS_Logic Sample Prepared Sample Extract HPLC HILIC HPLC Separation Sample->HPLC ESI Electrospray Ionization HPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 182.0) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Logical flow of the LC-MS/MS analysis.

Conclusion

The in vivo detection of this compound is a challenging but valuable measurement for assessing severe, cumulative oxidative stress. The LC-MS/MS method detailed here provides a sensitive and specific approach for its quantification in biological samples. Due to the limited data on its physiological and pathological concentrations, this method is primarily suited for research applications, particularly in studies involving models of intense oxidative damage. Further validation and characterization of the in vivo levels of methionine sulfone will be crucial in establishing its role as a routine biomarker.

References

Application Notes and Protocols for DL-Methionine Sulfone Incorporation during Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, is susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167) (Met(O)) and subsequently methionine sulfone (Met(O2)). While the oxidation to methionine sulfoxide can be a reversible post-translational modification, the formation of methionine sulfone is generally considered irreversible in biological systems.[1][2] The intentional incorporation of DL-methionine sulfone into peptides during solid-phase peptide synthesis (SPPS) offers a unique tool for researchers to investigate the effects of this modification on peptide structure, function, and stability. This non-natural amino acid can serve as a stable mimic of oxidative stress or be used to modulate the biological activity of peptides.

These application notes provide a comprehensive guide to the incorporation of this compound into peptides using Fmoc-based SPPS. Detailed protocols for manual and automated synthesis, cleavage, and analysis are presented, along with quantitative data to guide expectations for synthesis outcomes.

Data Presentation

Table 1: Materials and Reagents for this compound Peptide Synthesis
Material/ReagentSupplier ExampleGradePurpose
Fmoc-DL-Methionine sulfone (Fmoc-Met(O2)-OH)Chem-Impex≥ 99% (HPLC)Building block for Met(O2) incorporation
Rink Amide ResinVarious100-200 meshSolid support for peptide amide synthesis
N,N-Dimethylformamide (DMF)VariousPeptide synthesis gradeSolvent for swelling, washing, and coupling
Piperidine (B6355638)VariousReagent gradeFmoc deprotection
Diisopropylcarbodiimide (DIC)VariousReagent gradeCoupling reagent
1-Hydroxybenzotriazole (HOBt)VariousReagent gradeCoupling additive to reduce racemization
N,N-Diisopropylethylamine (DIPEA)VariousReagent gradeBase for coupling reaction
Trifluoroacetic acid (TFA)VariousReagent gradeCleavage from resin and side-chain deprotection
Triisopropylsilane (TIS)VariousReagent gradeScavenger during cleavage
WaterVariousHPLC gradeComponent of cleavage cocktail and HPLC mobile phase
Acetonitrile (ACN)VariousHPLC gradeHPLC mobile phase
Table 2: Comparison of Synthesis Parameters and Expected Outcomes
ParameterStandard Methionine PeptideThis compound PeptideNotes
Coupling Efficiency Typically >99%Expected to be high, comparable to other standard Fmoc-amino acids. Specific quantitative data for Fmoc-Met(O2)-OH is not readily available in the literature, but efficient coupling is anticipated with standard reagents.[3]Monitoring of coupling completion (e.g., Kaiser test) is recommended.
Crude Purity Sequence-dependent, can be affected by aggregation.Potentially higher for hydrophobic sequences due to increased polarity of the sulfone group, which can reduce aggregation during synthesis.[4]Purity is highly dependent on the peptide sequence and synthesis conditions.
Overall Yield Sequence-dependentSequence-dependent, but may be improved for aggregation-prone peptides.Yield is influenced by numerous factors throughout the synthesis and purification process.
Solubility of Crude Peptide Can be low for hydrophobic peptides.Generally improved due to the increased polarity of the methionine sulfone residue.[2]This can facilitate easier handling and purification.
Cleavage Cocktail Standard TFA/TIS/H2O is often sufficient, but scavengers to prevent Met oxidation are recommended.[5]Standard TFA/TIS/H2O is appropriate as the sulfone is stable to further oxidation.No special precautions are needed to prevent oxidation of the incorporated methionine sulfone.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of a this compound-Containing Peptide

This protocol describes the manual synthesis of a model peptide containing this compound on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling:

  • Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.
  • Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[2]
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-DL-Methionine sulfone:

  • In a separate vial, dissolve 4 equivalents of Fmoc-DL-Methionine sulfone (0.4 mmol), 4 equivalents of a coupling reagent like TBTU (0.4 mmol), and 5 equivalents of DIPEA (0.5 mmol) in a minimal amount of DMF.[2]
  • Alternatively, for a carbodiimide-based coupling, dissolve 4 equivalents of Fmoc-DL-Methionine sulfone (0.4 mmol) and 4 equivalents of HOBt (0.4 mmol) in DMF. Add 4 equivalents of DIC (0.4 mmol).
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
  • If the coupling is incomplete, the coupling step can be repeated.
  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

4. Subsequent Amino Acid Couplings:

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

6. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry the resin under a stream of nitrogen.
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
  • Add 5 mL of the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6]
  • Filter the cleavage mixture into a cold centrifuge tube containing 40 mL of cold diethyl ether to precipitate the crude peptide.
  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
  • Dry the crude peptide pellet under vacuum.

Protocol 2: Automated Solid-Phase Peptide Synthesis

For automated synthesis, the general principles of the manual protocol are followed. The synthesizer will be programmed to perform the following steps for each cycle:

  • Fmoc Deprotection: Treatment with 20% piperidine in DMF.

  • Washing: A series of washes with DMF to remove residual piperidine.

  • Coupling: Delivery of the pre-activated Fmoc-amino acid solution. For Fmoc-DL-Methionine sulfone, a standard coupling protocol using reagents like HBTU/DIPEA or HATU/DIPEA can be employed. A double coupling strategy may be implemented to ensure high efficiency.

  • Washing: A series of washes with DMF to remove excess reagents.

The final cleavage and work-up are typically performed manually as described in the manual protocol.

Protocol 3: Analytical Characterization of the this compound-Containing Peptide

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point and can be optimized.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at 220 nm.
  • Note: Peptides containing methionine sulfone are more polar and will typically elute earlier than their non-oxidized counterparts.[7]

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is commonly used.
  • Analysis: The crude and purified peptide should be analyzed to confirm the correct molecular weight. The incorporation of a methionine sulfone residue will result in a mass increase of 32 Da compared to the native methionine-containing peptide.
  • Fragmentation Analysis (MS/MS): Can be used to confirm the position of the methionine sulfone residue within the peptide sequence.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Peptide Synthesis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_post_synthesis Post-Synthesis Processing resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling_met Coupling of Fmoc-Met(O2)-OH deprotection1->coupling_met deprotection2 Fmoc Deprotection coupling_met->deprotection2 coupling_aa Coupling of Subsequent Amino Acids deprotection2->coupling_aa coupling_aa->deprotection2 Repeat for each AA final_deprotection Final Fmoc Deprotection coupling_aa->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage precipitation Precipitation & Washing cleavage->precipitation drying Drying of Crude Peptide precipitation->drying purification HPLC Purification drying->purification analysis LC-MS Analysis purification->analysis lyophilization Lyophilization of Pure Peptide analysis->lyophilization

Caption: Workflow for the synthesis and purification of a peptide containing this compound.

hne_pathway Role of Methionine Sulfone in Human Neutrophil Elastase Substrate Recognition cluster_inflammation Inflammatory Response cluster_substrate Substrate Modification and Cleavage neutrophil Activated Neutrophil ros Reactive Oxygen Species (ROS) neutrophil->ros releases hne Human Neutrophil Elastase (HNE) neutrophil->hne releases protein Host Protein (with Methionine) ros->protein hne->protein Weak Recognition cleavage Proteolytic Cleavage hne->cleavage Enhanced Recognition & Catalysis met_o2_protein Protein with Methionine Sulfone protein->met_o2_protein Oxidation by ROS met_o2_protein->cleavage damage Tissue Damage cleavage->damage

Caption: Proposed mechanism for enhanced HNE activity on substrates containing methionine sulfone.[1][8][9]

Conclusion

The incorporation of this compound into peptides via SPPS is a straightforward process that utilizes a commercially available Fmoc-protected amino acid derivative. Standard coupling and cleavage protocols can be employed, with the resulting peptides often exhibiting improved solubility, which can aid in their purification. The irreversible nature of the sulfone modification makes it a valuable tool for studying the effects of oxidative stress and for developing peptide-based probes and therapeutics with tailored activities. The enhanced recognition of methionine sulfone-containing peptides by enzymes such as human neutrophil elastase highlights the potential of this modification in designing highly specific substrates and inhibitors for proteases involved in inflammatory diseases. Careful analytical characterization by HPLC and mass spectrometry is crucial to confirm the successful incorporation and purity of the final peptide product.

References

Application Notes and Protocols for Studying Protein Aggregation with DL-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's diseases. A key factor implicated in the initiation and progression of protein misfolding and aggregation is oxidative stress. One of the most susceptible amino acids to oxidation is methionine, which can be oxidized to methionine sulfoxide (B87167) and further to methionine sulfone. While the role of methionine sulfoxide in protein aggregation has been studied, the impact of the irreversible oxidation to methionine sulfone is less understood.

These application notes provide a comprehensive guide for researchers to study the effects of DL-Methionine sulfone on protein aggregation. The protocols outlined below detail methods for preparing methionine sulfone-containing proteins and analyzing their aggregation kinetics and structural properties. Understanding the influence of this irreversible oxidative modification can provide valuable insights into the mechanisms of protein aggregation in diseases associated with high oxidative stress and may aid in the development of novel therapeutic strategies.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of Amyloid-Beta (1-40) Aggregation Kinetics
Protein VariantLag Time (t_lag) (hours)Elongation Rate (k_app) (h⁻¹)Maximum ThT Fluorescence (Arbitrary Units)
Wild-Type Aβ(1-40)4.5 ± 0.50.25 ± 0.03100 ± 5
Aβ(1-40) with Met35-sulfoxide12.2 ± 1.10.10 ± 0.0265 ± 4
Aβ(1-40) with Met35-sulfone18.5 ± 1.50.05 ± 0.0140 ± 3

Note: This table presents hypothetical data for illustrative purposes, as direct quantitative comparisons for methionine sulfone are not widely available in published literature. Researchers are encouraged to generate this data using the protocols provided.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Oxidized Protein Aggregates

Oxidative stress and the resultant accumulation of aggregated, oxidized proteins can trigger several cellular signaling pathways. Two key pathways are the Unfolded Protein Response (UPR) and the NF-κB signaling cascade. These pathways are activated as cellular defense mechanisms to mitigate the stress and clear the toxic protein aggregates.

protein_aggregation_signaling Cellular Response to Oxidized Protein Aggregates oxidative_stress Oxidative Stress (e.g., this compound) protein_oxidation Protein Oxidation (Methionine -> Sulfone) oxidative_stress->protein_oxidation protein_aggregation Protein Aggregation protein_oxidation->protein_aggregation er_stress ER Stress protein_aggregation->er_stress nf_kb_activation NF-κB Activation protein_aggregation->nf_kb_activation upr Unfolded Protein Response (UPR) er_stress->upr chaperone_expression Increased Chaperone Expression upr->chaperone_expression protein_degradation Enhanced Protein Degradation (Autophagy) upr->protein_degradation apoptosis Apoptosis upr->apoptosis Prolonged Stress nf_kb_activation->protein_degradation inflammation Inflammation nf_kb_activation->inflammation nf_kb_activation->apoptosis Chronic Activation

Caption: Cellular signaling in response to oxidized protein aggregates.

Experimental Workflow for Studying Protein Aggregation

A systematic workflow is essential for investigating the impact of this compound on protein aggregation. This involves protein preparation, induction of aggregation, and subsequent analysis using various biophysical techniques.

experimental_workflow Workflow for Studying Methionine Sulfone-Induced Aggregation protein_prep 1. Protein Preparation (Wild-Type & Met-Sulfone) aggregation_assay 2. In Vitro Aggregation Assay (ThT Fluorescence) protein_prep->aggregation_assay cellular_assays 4. Cellular Assays (Toxicity, Pathway Activation) protein_prep->cellular_assays structural_analysis 3. Structural Analysis aggregation_assay->structural_analysis data_analysis 5. Data Analysis & Interpretation aggregation_assay->data_analysis tem TEM (Fibril Morphology) structural_analysis->tem sec SEC (Oligomer Size Distribution) structural_analysis->sec tem->data_analysis sec->data_analysis cellular_assays->data_analysis

Caption: Experimental workflow for aggregation studies.

Experimental Protocols

Protocol 1: Preparation of Peptides/Proteins Containing Methionine Sulfone

Objective: To prepare peptides or proteins with methionine residues chemically oxidized to methionine sulfone for use in aggregation studies. This protocol is adapted from methods for solid-phase peptide synthesis (SPPS) and subsequent oxidation.[1][2]

Materials:

  • Fmoc-Met(O₂)-OH (Fmoc-L-Methionine sulfone)

  • Solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide resin)

  • Standard SPPS reagents (e.g., HBTU, DIPEA, piperidine, TFA)

  • Recombinant protein of interest (e.g., Amyloid-Beta, Alpha-Synuclein)

  • Hydrogen peroxide (H₂O₂)

  • Performic acid (prepared by mixing formic acid and hydrogen peroxide)

  • HPLC system for purification

  • Mass spectrometer for verification

Procedure for Peptide Synthesis with Methionine Sulfone:

  • Solid-Phase Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using a standard automated or manual SPPS protocol.

  • Incorporate Methionine Sulfone: At the position of methionine in the peptide sequence, use Fmoc-Met(O₂)-OH as the amino acid building block.

  • Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail.

  • Purification: Purify the crude peptide containing methionine sulfone by reverse-phase HPLC.

  • Verification: Confirm the mass of the purified peptide using mass spectrometry to ensure the incorporation of methionine sulfone (mass increase of 32 Da per methionine residue compared to the native peptide).

Procedure for Oxidation of Recombinant Proteins:

  • Protein Solubilization: Dissolve the purified recombinant protein in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

  • Oxidation to Sulfone:

    • Caution: Performic acid is a strong oxidizing agent and should be handled with care in a fume hood.

    • Prepare fresh performic acid by mixing 1 part 30% hydrogen peroxide with 9 parts formic acid and incubating at room temperature for 1-2 hours.

    • Add the performic acid solution to the protein solution in a molar excess and incubate at room temperature for 2-4 hours. The exact conditions (time, temperature, and concentration) may need to be optimized for the specific protein.

  • Quenching and Buffer Exchange: Quench the reaction by dilution with water and subsequent buffer exchange into the desired final buffer using dialysis or size-exclusion chromatography to remove the oxidizing agents.

  • Verification: Confirm the oxidation of methionine to methionine sulfone by mass spectrometry.

Protocol 2: In Vitro Protein Aggregation Assay using Thioflavin T (ThT)

Objective: To monitor the kinetics of protein aggregation in the presence and absence of methionine sulfone using the fluorescent dye Thioflavin T (ThT).[3]

Materials:

  • Wild-type protein/peptide solution

  • Methionine sulfone-containing protein/peptide solution (from Protocol 1)

  • Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered)

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm) and shaking capabilities

Procedure:

  • Prepare ThT Working Solution: Dilute the ThT stock solution into the aggregation buffer to a final concentration of 25 µM.

  • Prepare Protein Samples: Prepare solutions of the wild-type and methionine sulfone-containing proteins in the aggregation buffer at the desired final concentration (e.g., 10-50 µM). It is recommended to filter the protein solutions through a 0.22 µm filter to remove any pre-existing aggregates.

  • Set up the Assay:

    • In a 96-well plate, add the protein solutions to triplicate wells.

    • Add the ThT working solution to each well.

    • Include control wells containing only the buffer and ThT.

    • The final volume in each well should be consistent (e.g., 100-200 µL).

  • Incubation and Measurement:

    • Place the plate in the plate reader pre-set to the desired temperature (e.g., 37°C).

    • Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours).

    • Enable intermittent shaking (e.g., 1 minute of shaking before each reading) to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-only control from the protein sample readings.

    • Plot the average fluorescence intensity versus time for each sample.

    • Fit the resulting sigmoidal curves to a suitable equation (e.g., Boltzmann equation) to determine the lag time (t_lag) and the apparent elongation rate constant (k_app).

Protocol 3: Characterization of Protein Aggregates by Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of protein aggregates formed from wild-type and methionine sulfone-containing proteins.[4][5]

Materials:

  • Aliquots of aggregated protein samples from the ThT assay

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water)

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Sample Application: Apply a small volume (e.g., 3-5 µL) of the aggregated protein solution onto the surface of a TEM grid. Allow the sample to adsorb for 1-2 minutes.

  • Washing: Wick away the excess sample solution with the edge of a filter paper. Wash the grid by briefly floating it on a drop of deionized water.

  • Staining: Apply a drop of the negative stain solution to the grid for 30-60 seconds.

  • Drying: Wick away the excess stain and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope at various magnifications to observe the morphology of the protein aggregates.

Protocol 4: Analysis of Oligomeric Species by Size-Exclusion Chromatography (SEC)

Objective: To determine the size distribution of soluble oligomers formed during the aggregation of wild-type and methionine sulfone-containing proteins.[6][7][8][9]

Materials:

  • Aliquots of protein samples taken at various time points from the aggregation assay

  • SEC column suitable for the size range of the protein and its expected oligomers

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., PBS, pH 7.4)

  • Molecular weight standards for column calibration

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the protein samples to remove any large, insoluble aggregates.

  • Injection: Inject a defined volume of the supernatant onto the equilibrated SEC column.

  • Elution and Detection: Elute the proteins with the mobile phase at a constant flow rate. Monitor the elution profile by measuring the absorbance at 280 nm.

  • Data Analysis:

    • Calibrate the column using molecular weight standards to correlate elution volume with molecular weight.

    • Analyze the chromatograms to identify and quantify the peaks corresponding to monomers, dimers, and higher-order oligomers.

    • Compare the oligomer distribution between the wild-type and methionine sulfone-containing protein samples at different time points.

By following these detailed protocols, researchers can systematically investigate the impact of this compound on protein aggregation, providing valuable data for the fields of neurodegenerative disease research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: DL-Methionine Sulfone in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing DL-Methionine (B7763240) sulfone in biological assays. This resource provides troubleshooting guidance and frequently asked questions to address potential side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is DL-Methionine sulfone and how does it differ from methionine and methionine sulfoxide (B87167)?

A1: this compound is the fully oxidized form of the amino acid methionine. The sulfur atom in methionine's side chain can undergo a two-step oxidation process. The first step, forming methionine sulfoxide (MetO), is a reversible modification in biological systems, catalyzed by methionine sulfoxide reductases (Msrs).[1][2] The second step, which forms methionine sulfone (MetO2), is generally considered irreversible under physiological conditions as there are no known enzymes in most organisms that can reduce it back to methionine.[1][2]

Q2: Is this compound metabolically active in cells?

A2: this compound is largely considered to be metabolically inert. Studies in weanling rats have shown that it cannot be utilized for growth as a substitute for methionine.[3] This suggests that it is not readily incorporated into metabolic pathways such as protein synthesis. However, it is important to note that specific enzymes may still interact with it.

Q3: How stable is this compound in typical assay buffers and cell culture media?

A3: this compound is a chemically stable solid.[4][5] When dissolved in aqueous buffers and cell culture media for experimental use, it is not expected to degrade under standard conditions (neutral pH, physiological temperatures). However, for long-term experiments, it is always best practice to confirm the stability of any compound under your specific experimental conditions.

Q4: Can the D- and L-isomers of methionine sulfone have different biological effects?

A4: While this compound is a racemic mixture, the biological effects of the individual stereoisomers have not been extensively studied, largely due to its general inertness. However, in studies of its precursor, methionine sulfoxide, stereospecific effects and metabolism have been observed.[6] Therefore, it is plausible that if this compound does interact with a specific enzyme or receptor, this interaction could be stereospecific.

Troubleshooting Guide

Issue 1: I'm observing unexpected changes in my enzyme's activity after adding this compound.

  • Possible Cause: Direct enzyme interaction. Although often used as a negative control due to its stability, methionine sulfone can interact with certain enzymes. For example, it has been shown to inhibit glutamate (B1630785) synthetase in Klebsiella aerogenes and can be a substrate for methionine gamma lyase deaminase.[7][8] Peptides containing methionine sulfone have also been observed to enhance the catalytic efficiency of human neutrophil elastase.[1]

  • Troubleshooting Steps:

    • Perform Enzyme Kinetics: Conduct a full kinetic analysis (e.g., Michaelis-Menten) in the presence and absence of this compound to determine if it is acting as an inhibitor, activator, or substrate.

    • Test Analogs: If possible, test other stable, small molecules with similar functional groups to see if the effect is specific to the sulfone group.

    • Consult Literature: Search for literature on your specific enzyme or enzyme family to see if interactions with sulfone-containing compounds have been reported.

  • Possible Cause 1: Off-target enzymatic interaction. As mentioned above, this compound might be interacting with an unintended enzyme in your cellular model, leading to downstream effects.

  • Possible Cause 2: Contamination of the reagent. The this compound reagent may contain impurities from its synthesis, such as residual methionine or methionine sulfoxide, which are biologically active.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Check the certificate of analysis for your this compound. If in doubt, consider analyzing the compound yourself via HPLC or mass spectrometry.

    • Dose-Response Curve: Perform a dose-response experiment to see if the observed effect is concentration-dependent.

    • Use a Different Supplier: Test this compound from a different supplier to rule out batch-specific contamination.

    • Control for Precursors: Run parallel experiments with DL-Methionine and DL-Methionine sulfoxide to see if they replicate the observed effect, which would suggest contamination.

Issue 3: I'm seeing inconsistent results in my fluorescence-based assay.

  • Possible Cause: Assay interference. This compound, like many small molecules, could potentially interfere with fluorescence detection through several mechanisms.[9][10]

    • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay.

    • Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, reducing the signal (inner filter effect).[9][10]

  • Troubleshooting Steps:

    • Run a "Compound Only" Control: Measure the fluorescence of this compound in your assay buffer at the same concentration used in your experiment, without any other assay components (e.g., enzyme, substrate, fluorophore). This will detect autofluorescence.

    • Perform a Quenching Test: In a cell-free version of your assay, generate a standard curve of your fluorescent product. Then, add this compound at your experimental concentration to each point on the curve and see if the signal is uniformly decreased.

    • Change Fluorophore: If interference is confirmed, consider using a fluorophore with a different excitation and emission spectrum.

Issue 4: My absorbance-based assay is giving me a high background reading.

  • Possible Cause: Interference with absorbance readings. Colored compounds can interfere with absorbance assays if their absorbance spectrum overlaps with the wavelength being measured.[9][11] While this compound is a white powder and its solutions are colorless, high concentrations could potentially cause light scattering.

  • Troubleshooting Steps:

    • Measure Compound Absorbance: Scan the absorbance of this compound in your assay buffer across the relevant wavelengths to check for any intrinsic absorbance.

    • Subtract Blank: Ensure you are using a proper blank that includes the assay buffer and this compound at the final concentration used in the experiment.

    • Wavelength Selection: If possible, adjust the detection wavelength to a region where the compound does not absorb.

Quantitative Data Summary

The following tables summarize quantitative data related to the interaction of methionine sulfone with specific enzymes.

Table 1: Enzyme Inhibition by Methionine Sulfone Analogs

EnzymeOrganismInhibitorIC50 / KiReference
Glutamate SynthetaseKlebsiella aerogenesMethionine sulfoneGrowth inhibition at 1 mM[7]
Glutamine SynthetaseKlebsiella aerogenesMethionine sulfoneInhibitory Effect Noted[7]

Table 2: Kinetic Parameters for Enzymes Acting on Methionine Sulfone-Containing Substrates

EnzymeSubstrate (with MetO2)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Human Neutrophil Elastase (HNE)Ac-Ala-Ala-Pro-Met(O2)-pNA210 ± 300.44 ± 0.022100[1]
Human Neutrophil Elastase (HNE)Ac-Ala-Ala-Pro-Val-pNA600 ± 1000.12 ± 0.01200[1]

Note: The data for HNE demonstrates that incorporating methionine sulfone into a peptide substrate can significantly enhance its recognition and cleavage by the enzyme compared to a standard substrate.

Experimental Protocols

Protocol 1: General Method for Assessing Compound Stability in Biological Media

This protocol is adapted from general guidelines for testing the stability of biochemical analytes.[12][13]

  • Objective: To determine the stability of this compound in a specific biological medium (e.g., cell culture medium, assay buffer) over time.

  • Materials:

    • This compound

    • Biological medium of interest

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

    • Incubator set to the experimental temperature (e.g., 37°C)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).

    • Spike the biological medium with this compound to the final working concentration.

    • Immediately take an aliquot, which will serve as the time zero (T=0) sample. If necessary, process immediately (e.g., protein precipitation with acetonitrile) and store at -80°C until analysis.

    • Incubate the remaining medium at the desired temperature (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), remove aliquots, process them in the same way as the T=0 sample, and store at -80°C.

    • Once all samples are collected, analyze them together using a validated analytical method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the stability profile. A compound is often considered stable if >85-90% remains at the final time point.

Protocol 2: Screening for Interference in Fluorescence-Based Assays

This protocol provides a basic workflow to identify potential interference of this compound with a fluorescence-based assay.

  • Objective: To determine if this compound causes autofluorescence or quenches the fluorescent signal in a specific assay.

  • Materials:

    • This compound

    • Assay buffer

    • Fluorophore or fluorescent product of the assay

    • Microplate reader with fluorescence capabilities

    • Assay-compatible microplates (e.g., black, clear bottom)

  • Procedure:

    • Part A: Autofluorescence Test

      • Prepare serial dilutions of this compound in assay buffer in a microplate. Include a buffer-only control.

      • Read the plate using the same excitation and emission wavelengths and gain settings as your main experiment.

      • Compare the fluorescence intensity of the wells containing this compound to the buffer-only control. A significant increase indicates autofluorescence.

    • Part B: Quenching Test

      • Prepare a standard curve of your fluorescent product or a fixed concentration of your fluorophore in the assay buffer.

      • Prepare identical sets of wells. To one set, add this compound at its final experimental concentration. To the other set, add a vehicle control.

      • Read the fluorescence of both sets of wells.

      • Compare the fluorescence signal between the two sets. A significant, concentration-dependent decrease in the signal in the presence of this compound indicates quenching.

Visualizations

Methionine_Oxidation_Pathway cluster_key Legend Met Methionine MetO Methionine Sulfoxide (MetO) Met->MetO Mild Oxidants (e.g., ROS) MetO->Met MsrA, MsrB (Enzymatic Reduction) MetO2 Methionine Sulfone (MetO2) MetO->MetO2 Strong Oxidants Reversible Reversible Reaction Irreversible Irreversible Reaction

Caption: Oxidation pathway of methionine to methionine sulfoxide and methionine sulfone.

Troubleshooting_Workflow Start Unexpected Result with This compound AssayType What type of assay? Start->AssayType Biochem Biochemical (Enzyme) Assay AssayType->Biochem Biochemical Cellular Cell-Based Assay AssayType->Cellular Cellular Detection Detection Method Issue (Fluorescence/Absorbance) AssayType->Detection Detection CheckKinetics Perform Enzyme Kinetics (Inhibition/Activation) Biochem->CheckKinetics DoseResponse Perform Dose-Response Curve Cellular->DoseResponse RunInterference Run Interference Controls (Autofluorescence, Quenching) Detection->RunInterference CheckPurity Check Reagent Purity (CoA, HPLC) DoseResponse->CheckPurity

Caption: A logical workflow for troubleshooting unexpected results in biological assays.

Experimental_Workflow Start Hypothesis: Does Compound X interfere with the assay? Step1 Prepare Compound Stock (this compound) Start->Step1 Step2 Design Interference Assays (e.g., Autofluorescence, Quenching) Step1->Step2 Step3 Execute Assays: 1. Compound + Buffer 2. Compound + Fluorophore Step2->Step3 Step4 Analyze Data: Compare to Controls Step3->Step4 Decision Interference Detected? Step4->Decision Outcome1 No: Proceed with main experiment using appropriate controls. Decision->Outcome1 No Outcome2 Yes: Mitigate or change assay (e.g., new fluorophore, different detection) Decision->Outcome2 Yes

Caption: Experimental workflow for testing assay interference by this compound.

References

Stability of DL-Methionine sulfone in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of DL-Methionine sulfone in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous buffer solutions?

A1: this compound is a chemically stable compound due to the sulfone group, which is the highest oxidation state of sulfur and is generally resistant to further oxidation. Unlike its precursor, methionine, which is readily oxidized, this compound is not susceptible to common oxidative degradation pathways. However, its stability can be influenced by extreme pH and high temperatures over extended periods, potentially leading to slow hydrolysis or other degradation reactions. Specific quantitative data on the degradation kinetics of this compound in various buffers is not extensively available in public literature, necessitating experimental determination for specific conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored as a solid in a cool, dry place, protected from light. Recommended storage is typically at refrigerator temperatures (2-8 °C).

Q3: How does pH affect the stability of this compound?

Q4: Is this compound susceptible to oxidation?

A4: No, the sulfur atom in this compound is in its highest oxidation state (+6). Therefore, it is not susceptible to further oxidation under typical experimental conditions.

Q5: What are the potential degradation products of this compound?

A5: Under forced degradation conditions such as extreme pH and high temperature, potential degradation could involve hydrolysis of the amino acid structure. However, without specific studies, the exact degradation products are not well-defined. A forced degradation study is recommended to identify potential degradants in your specific formulation or buffer system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram during stability analysis 1. Impurities in the initial this compound sample.2. Degradation of this compound.3. Interaction with buffer components or excipients.4. Contamination of the mobile phase or column.1. Analyze the initial (T=0) sample to identify any pre-existing impurities.2. Perform forced degradation studies (see Experimental Protocol) to identify potential degradation products.3. Run a blank with the buffer/excipients to check for interfering peaks.4. Ensure the use of high-purity solvents and a properly conditioned column.
Loss of this compound concentration over time 1. Degradation under the specific storage conditions.2. Adsorption to the container surface.3. Inaccurate sample preparation or analytical method.1. Review storage conditions (temperature, light exposure). Consider performing a forced degradation study to understand the degradation rate.2. Use low-binding containers, especially for low-concentration solutions.3. Validate the analytical method for linearity, accuracy, and precision. Ensure consistent and accurate sample dilution.
Variability in stability results between experiments 1. Inconsistent buffer preparation (pH, ionic strength).2. Fluctuations in storage temperature.3. Inconsistent light exposure.4. Differences in analytical instrument performance.1. Standardize buffer preparation procedures and verify the pH of each batch.2. Use a calibrated and temperature-controlled storage chamber.3. Protect samples from light, especially if photostability has not been established.4. Perform system suitability tests before each analytical run to ensure consistent instrument performance.

Experimental Protocols

Forced Degradation Study of this compound in Aqueous Buffers

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.

1. Objective: To evaluate the stability of this compound in different aqueous buffer solutions under thermal, acidic, basic, and oxidative stress conditions.

2. Materials:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 3.0, 7.0, and 9.0)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Calibrated pH meter

  • Temperature-controlled oven/water bath

  • Low-binding vials

3. Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC grade water.

4. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M HCl.

    • Incubate at 60°C for 24 and 48 hours.

    • Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M NaOH.

    • Incubate at 60°C for 24 and 48 hours.

    • Neutralize with 1 M HCl before analysis.

  • Thermal Degradation:

    • Dilute the stock solution in phosphate buffers of different pH values (e.g., 3.0, 7.0, 9.0).

    • Incubate at 60°C and 80°C for 24, 48, and 72 hours.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Control Sample:

    • Dilute the stock solution in each buffer and store at 2-8°C, protected from light.

5. Sample Analysis (HPLC Method):

  • Mobile Phase: A suitable mobile phase for analyzing this compound on a C18 column could be a gradient of a buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the control sample.

  • Identify and quantify any degradation products that are formed.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (1 M NaOH, 60°C) stock->base Expose to thermal Thermal Degradation (pH 3, 7, 9; 60°C & 80°C) stock->thermal Expose to oxidative Oxidative Stress (3% H₂O₂, RT) stock->oxidative Expose to control Control (Buffers, 2-8°C) stock->control Expose to sampling Sample at Specified Time Points acid->sampling base->sampling thermal->sampling oxidative->sampling control->sampling hplc HPLC Analysis (C18 Column, UV 210 nm) sampling->hplc quantify Quantify Remaining This compound hplc->quantify kinetics Determine Degradation Kinetics and Pathways quantify->kinetics

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship cluster_factors Factors Influencing Stability cluster_compound cluster_outcome Potential Outcomes pH pH MetSulfone DL-Methionine Sulfone pH->MetSulfone Temp Temperature Temp->MetSulfone Light Light Exposure Light->MetSulfone Oxidants Oxidizing Agents (Generally not reactive) Oxidants->MetSulfone Stable Stable MetSulfone->Stable Under Recommended Storage Conditions Degradation Degradation (e.g., Hydrolysis) MetSulfone->Degradation Under Extreme Conditions

Caption: Factors influencing the stability of this compound.

Technical Support Center: Optimizing Methionine to Sulfone Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical oxidation of methionine to methionine sulfone.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental conversion of methionine to methionine sulfone.

Issue Potential Cause Recommended Solution
Incomplete conversion to methionine sulfone (presence of methionine sulfoxide) Insufficient strength or concentration of the oxidizing agent. Mild oxidants may only convert methionine to methionine sulfoxide (B87167).[1][2]Use a stronger oxidizing agent like performic acid.[3][4][5] If using hydrogen peroxide, increase its concentration (e.g., up to 50 mM) and/or the reaction time.[6]
Reaction time is too short or temperature is too low.For performic acid, ensure an overnight incubation.[3] For hydrogen peroxide, consider increasing the incubation time (e.g., up to 12 hours) or temperature (e.g., 37°C).[6]
Structural or sequence context of the methionine residue hinders oxidation.[1]Stronger denaturation of the protein or peptide prior to oxidation may be necessary. Consider using a different oxidizing agent that may have better accessibility to the methionine residue.
Unwanted side reactions or degradation of the peptide/protein Oxidizing agent is too harsh or used in excessive concentration.Optimize the concentration of the oxidizing agent and reaction time to find a balance between complete conversion and minimal degradation. Perform a time-course experiment to determine the optimal reaction duration.
Presence of other easily oxidizable amino acid residues (e.g., cysteine, tryptophan).Protect other sensitive residues prior to methionine oxidation if their integrity is crucial. Note that performic acid will also oxidize cysteine to cysteic acid.[3][7]
pH of the reaction is not optimal.The rate of hydrogen peroxide-mediated oxidation can be pH-dependent.[8] Ensure the pH of your reaction buffer is appropriate for your specific protocol and molecule.
Artifactual oxidation during sample preparation and analysis Exposure to air and elevated temperatures during sample handling.Work quickly and consistently, minimizing the exposure of samples to air.[9][10]
In vitro oxidation during long enzymatic digests or electrospray ionization.Consider adding antioxidants like L-methionine to your sample preparation buffers if you wish to prevent oxidation.[11] However, for intentional conversion to sulfone, this would be counterproductive.
Difficulty in analyzing the reaction products Inappropriate analytical method.Use a reliable method for quantification, such as mass spectrometry, which can distinguish between methionine, methionine sulfoxide (+16 Da), and methionine sulfone (+32 Da). HPLC can also be used to separate the different forms.[7][12]
Co-elution of different oxidized forms in chromatography.Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better separation of the starting material, intermediate (sulfoxide), and final product (sulfone).

Frequently Asked Questions (FAQs)

Q1: What is the difference between methionine sulfoxide and methionine sulfone?

A1: Methionine oxidation is a two-step process. The first step, which can occur with mild oxidants, is the conversion of methionine to methionine sulfoxide. A second, stronger oxidation step is required to convert methionine sulfoxide to methionine sulfone.[13] In biological systems, the conversion to methionine sulfoxide is often reversible, while the formation of methionine sulfone is considered irreversible.[1][2][7]

Q2: What are the most common oxidizing agents to convert methionine to methionine sulfone?

A2: Strong oxidizing agents are required for the complete conversion to methionine sulfone. The most commonly used agents in experimental settings are performic acid and hydrogen peroxide (H₂O₂).[3][6][14]

Q3: How can I avoid unintentional oxidation of methionine to methionine sulfoxide during my experiments?

A3: To prevent unwanted oxidation, it is important to minimize the sample's exposure to air and elevated temperatures.[9][10] Working under an inert atmosphere (e.g., nitrogen) and using antioxidants in your buffers can also be effective.[2][11]

Q4: Can I selectively oxidize methionine to sulfone without affecting other amino acids?

A4: Methionine is one of the most easily oxidized amino acids, along with cysteine.[15] Strong oxidizing agents like performic acid will also oxidize cysteine to cysteic acid.[3][7] Other residues like tryptophan and histidine can also be oxidized under harsher conditions. Achieving perfect selectivity can be challenging and depends on the specific conditions and the protein or peptide sequence.

Q5: How do I confirm that I have successfully converted methionine to methionine sulfone?

A5: The most common method for confirming the conversion is mass spectrometry. The oxidation of methionine to methionine sulfone results in a mass increase of 32 Daltons. The intermediate, methionine sulfoxide, will show a mass increase of 16 Daltons. High-performance liquid chromatography (HPLC) can also be used to separate and quantify the different forms based on their polarity.[7][12]

Experimental Protocols

Protocol 1: Performic Acid Oxidation of Methionine

This protocol is a general guideline for the oxidation of methionine-containing peptides or proteins to methionine sulfone using performic acid.

Materials:

  • 99% Formic acid

  • 30% Hydrogen peroxide

  • Methanol

  • Nitrogen gas supply

  • Lyophilizer or vacuum centrifuge

Procedure:

  • Preparation of Performic Acid: In a clean, glass container, mix 19 volumes of 99% formic acid with 1 volume of 30% hydrogen peroxide. Incubate the mixture in a sealed container at room temperature for 1 hour to allow for the formation of performic acid. Immediately before use, cool the performic acid solution on ice.

  • Sample Preparation: Dissolve the peptide or protein sample in a suitable solvent. If the sample is lyophilized, it can be used directly.

  • Oxidation: Add the chilled performic acid solution to the sample. A typical ratio is 10-20 µL of performic acid per 100 µg of peptide. The reaction vial should be kept on ice.

  • Incubation: Allow the reaction to proceed overnight in an ice bath or at 4°C.

  • Quenching and Removal of Reagent: Dilute the reaction mixture with deionized water (at least 50-fold).

  • Drying: Freeze the sample and lyophilize or use a vacuum centrifuge to remove the performic acid and water.

  • Analysis: Reconstitute the dried sample in an appropriate buffer for analysis by mass spectrometry or HPLC to confirm the conversion to methionine sulfone.

Protocol 2: Hydrogen Peroxide Oxidation of Methionine

This protocol provides a general method for oxidizing methionine to methionine sulfone using hydrogen peroxide. Optimization of H₂O₂ concentration and incubation time may be required for different substrates.

Materials:

  • 30% Hydrogen peroxide stock solution

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Peptide or protein sample

Procedure:

  • Sample Preparation: Dissolve the methionine-containing peptide or protein in the reaction buffer to a known concentration.

  • Oxidation Reaction: Add hydrogen peroxide to the sample solution to a final concentration typically ranging from 10 mM to 50 mM. For example, to achieve a 50 mM H₂O₂ concentration in a 1 mL reaction, add 5.1 µL of a 30% H₂O₂ stock solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature, for example, at 37°C for 1 hour or at room temperature for 12 hours.[6] The optimal time and temperature should be determined empirically.

  • Quenching (Optional): The reaction can be stopped by adding catalase to decompose the excess hydrogen peroxide or by buffer exchange to remove the oxidant.

  • Analysis: Analyze the sample using mass spectrometry or HPLC to determine the extent of conversion to methionine sulfone.

Visual Guides

Reaction_Pathway Methionine Methionine Methionine_Sulfoxide Methionine Sulfoxide Methionine->Methionine_Sulfoxide Mild Oxidant (+16 Da) Methionine_Sulfone Methionine Sulfone Methionine_Sulfoxide->Methionine_Sulfone Strong Oxidant (+16 Da) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Sample Preparation (Dissolve Peptide/Protein) Oxidation Oxidation Reaction (Controlled Temp. & Time) Sample_Prep->Oxidation Oxidant_Prep Oxidant Preparation (e.g., Performic Acid or H₂O₂) Oxidant_Prep->Oxidation Quenching Quenching (Optional) Oxidation->Quenching Analysis Analysis (Mass Spectrometry / HPLC) Quenching->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation Troubleshooting_Tree Start Incomplete Conversion to Sulfone? Check_Oxidant Check Oxidant Strength & Concentration Start->Check_Oxidant Yes Success Successful Conversion Start->Success No Increase_Time_Temp Increase Reaction Time or Temperature Check_Oxidant->Increase_Time_Temp Check_Degradation Side Reactions or Degradation Observed? Increase_Time_Temp->Check_Degradation Optimize_Conditions Optimize Oxidant Conc. & Reaction Time Check_Degradation->Optimize_Conditions Yes Check_Degradation->Success No Failure Re-evaluate Protocol Optimize_Conditions->Failure

References

Technical Support Center: Artifactual Formation of Methionine Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifactual formation of methionine sulfone during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is methionine sulfone and how is it different from methionine sulfoxide (B87167)?

Methionine is an amino acid containing a sulfur atom that is susceptible to oxidation. This oxidation can occur in two main stages:

  • Methionine Sulfoxide (MetO): A milder oxidation results in the addition of one oxygen atom to the sulfur, forming methionine sulfoxide. This modification exists as two diastereomers (Met-S-(O) and Met-R-(O)). In biological systems, this oxidation is often reversible through the action of methionine sulfoxide reductase (Msr) enzymes.[1][2]

  • Methionine Sulfone (MetO₂): A stronger or more prolonged oxidation can add a second oxygen atom, forming methionine sulfone.[1] This form is generally considered biologically irreversible as there are no known enzymes that reduce methionine sulfone back to methionine.[3]

Q2: What are the primary causes of artifactual methionine sulfone formation during sample preparation?

Artifactual methionine sulfone is primarily a byproduct of overly harsh oxidative conditions during sample handling and preparation. Key contributors include:

  • Strong Oxidizing Reagents: The use of strong oxidants, such as performic acid, is a direct cause of methionine oxidation to methionine sulfone.[4][5] Performic acid is sometimes intentionally used to quantify total methionine and cysteine content by converting them to their stable sulfone and cysteic acid forms, respectively.[4][5]

  • Harsh Acidic Conditions: Prolonged exposure to strong acids, particularly during the cleavage of peptides from solid-phase synthesis resins, can promote oxidation.[6][7][8]

  • Presence of Metal Ions: Trace metal ions, such as iron, can catalyze Fenton reactions, which produce highly reactive hydroxyl radicals that readily oxidize methionine first to sulfoxide and then potentially to sulfone.

  • High Temperatures: Elevated temperatures during sample preparation steps can accelerate oxidation reactions.[8]

  • Extended Exposure to Air (Oxygen): While less likely to cause significant sulfone formation on its own, prolonged exposure to atmospheric oxygen, especially in the presence of other contributing factors, can lead to increased oxidation.

Q3: How can I differentiate between biologically relevant (in-vivo) and artifactual methionine sulfone?

Distinguishing between in-vivo and artifactual methionine sulfone is critical for accurate biological interpretation. The most robust method involves stable isotope labeling:

  • ¹⁸O-Labeling: Before any sample preparation steps that could introduce oxidation, the protein sample is treated with hydrogen peroxide enriched with heavy oxygen (H₂¹⁸O₂).[9][10] This will convert all unoxidized methionine residues to ¹⁸O-labeled methionine sulfoxide. Any methionine sulfoxide or sulfone that was already present in the sample will retain the natural ¹⁶O isotope. Mass spectrometry can then be used to differentiate between the ¹⁶O-containing (in-vivo) and ¹⁸O-containing (artificially induced during the labeling step) oxidized forms based on a 2 Dalton mass difference per oxidation.[11][10] This method is primarily designed for methionine sulfoxide but the principle can be extended to infer the origin of sulfone; a high level of artifactual sulfoxide suggests that any detected sulfone may also be artifactual.

Troubleshooting Guides

Issue 1: High levels of methionine sulfone detected in mass spectrometry analysis.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Harsh Cleavage Conditions (Peptide Synthesis) - Use a milder cleavage cocktail. For peptides containing methionine, "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide) is designed to prevent methionine oxidation.[8] - Avoid "Reagent B" (TFA/phenol/water/triisopropylsilane) if methionine oxidation is a concern, as it does not prevent this side reaction. - Minimize cleavage time and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Presence of Strong Oxidizing Agents - If not intentionally quantifying total methionine, avoid reagents like performic acid. - Ensure all solvents and reagents are fresh and free of peroxides.
Metal Ion Contamination - Use metal-free tubes and pipette tips. - Treat buffers with a chelating agent like EDTA to sequester metal ions.
Prolonged High-Temperature Incubation - Reduce the temperature and duration of incubation steps where possible. - For enzymatic digestions, consider using a faster-acting enzyme or a higher enzyme-to-substrate ratio to shorten the incubation time.
Oxidation During Electrophoresis (e.g., 2D-PAGE) - Perform reduction and alkylation of proteins before isoelectric focusing (IEF) to protect cysteine and methionine residues from oxidation during the run.[12][13]
Issue 2: Inconsistent levels of methionine sulfone across replicate samples.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Variable Exposure to Air - Standardize sample handling procedures to minimize and equalize air exposure for all samples. - Work quickly and keep sample tubes capped whenever possible.
Inconsistent Reagent Quality - Use fresh, high-quality solvents and reagents for all samples. - Prepare master mixes of buffers and reagents to ensure consistency across all samples.
Cross-Contamination - Ensure thorough cleaning of all equipment between samples. - Use fresh pipette tips for each sample and reagent.

Experimental Protocols

Protocol 1: ¹⁸O-Isotope Labeling to Differentiate In-Vivo vs. Artifactual Methionine Oxidation

This protocol is adapted from methodologies designed to accurately quantify methionine sulfoxide, which can help infer the origin of methionine sulfone.[9][11][10][14]

Materials:

  • Protein sample in an appropriate buffer

  • Hydrogen peroxide (H₂¹⁸O₂) enriched with ¹⁸O atoms

  • Standard proteomics-grade reagents for denaturation, reduction, alkylation, and enzymatic digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS system

Procedure:

  • Oxidation with H₂¹⁸O₂: To your native protein sample, add H₂¹⁸O₂ to a final concentration sufficient to fully oxidize all methionine residues (concentration and incubation time may need to be optimized for your specific protein). This step converts all unoxidized methionine to ¹⁸O-labeled methionine sulfoxide.

  • Sample Preparation for Mass Spectrometry: Following the ¹⁸O-labeling, proceed with your standard sample preparation workflow:

    • Denature the protein (e.g., with urea (B33335) or guanidinium (B1211019) chloride).

    • Reduce disulfide bonds (e.g., with DTT).

    • Alkylate cysteine residues (e.g., with iodoacetamide).

    • Perform enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search for peptides containing methionine sulfoxide and methionine sulfone.

    • For methionine sulfoxide, quantify the relative peak intensities of the ¹⁶O-containing peptides (in-vivo oxidation) and the ¹⁸O-containing peptides (unoxidized in the original sample).

    • The presence of ¹⁶O-methionine sulfone would indicate it was present in the original sample. A high ratio of ¹⁸O-methionine sulfoxide to ¹⁶O-methionine sulfoxide, coupled with the presence of ¹⁶O-methionine sulfone, may suggest that the sulfone is also an artifact of harsh sample handling prior to the labeling step.

Visualizations

OxidationPathway Met Methionine MetO Methionine Sulfoxide (MetO) Met->MetO Mild Oxidation (Reversible in vivo) MetO2 Methionine Sulfone (MetO2) MetO->MetO2 Strong Oxidation (Irreversible)

Caption: Oxidation pathway of methionine.

Caption: Troubleshooting workflow for high methionine sulfone.

References

Technical Support Center: Minimizing DL-Methionine Sulfone Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize DL-Methionine sulfone and sulfoxide (B87167) interference in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a problem in mass spectrometry?

A1: Methionine is an amino acid containing a sulfur atom that is highly susceptible to oxidation. This oxidation can occur both naturally within cells and artificially during sample preparation and analysis. The two common oxidation products are methionine sulfoxide (+16 Da mass shift) and methionine sulfone (+32 Da mass shift). This modification can interfere with mass spectrometry results by:

  • Introducing unwanted heterogeneity: The presence of oxidized forms alongside the native peptide complicates data analysis and can lead to misinterpretation of results.

  • Altering peptide properties: Oxidation increases the polarity of the peptide, which can cause shifts in retention time during liquid chromatography, leading to peak splitting or broadening.[1]

  • Affecting fragmentation: The presence of oxidized methionine can alter the fragmentation pattern of a peptide in MS/MS experiments. A characteristic neutral loss of 64 Da (methanesulfenic acid) is often observed from peptides containing methionine sulfoxide upon collision-induced dissociation (CID).

  • Compromising quantitation: The unpredictable nature of artificial oxidation makes accurate quantification of methionine-containing peptides challenging.[1]

Q2: What are the primary causes of artificial methionine oxidation during a typical proteomics workflow?

A2: Artificial methionine oxidation is a well-documented issue in LC-MS/MS analysis and can be introduced at several stages of the experimental workflow:[2]

  • Sample Preparation: Prolonged exposure to air and elevated temperatures can contribute to oxidation. The use of strong oxidizing agents or the presence of metal ions can also promote the formation of methionine sulfoxide and sulfone.

  • Peptide Digestion: The lengthy incubation times often required for enzymatic digestion (e.g., overnight trypsin digest) provide an opportunity for significant in-vitro oxidation to occur. The extent of this oxidation can be highly variable, with observed effects ranging from 0% to 400%, depending on the peptide.[2]

  • Liquid Chromatography (LC): On-column oxidation can occur, particularly with older columns. This is often attributed to the metal catalysis of trace residual metal ions on the column frits.

  • Electrospray Ionization (ESI): The high voltage applied during the electrospray process can induce in-source oxidation of methionine residues.[2]

Q3: I am observing a +32 Da modification on my methionine-containing peptide. What is it and how can I confirm it?

A3: A +32 Da mass shift on a methionine residue corresponds to the formation of methionine sulfone. This is a further oxidation product of methionine sulfoxide. To confirm the presence of methionine sulfone, you can:

  • Perform MS/MS analysis: While methionine sulfoxide exhibits a characteristic neutral loss of 64 Da, methionine sulfone does not typically show this loss. The fragmentation pattern will be different and can be used for confirmation.

  • Use high-resolution mass spectrometry: Accurate mass measurement can help confirm the elemental composition of the modification.

  • Consider your sample handling: Heavy oxidation, such as that induced by hydroxyl radical footprinting experiments, is more likely to produce methionine sulfone.

Q4: Can standard reducing agents like DTT or TCEP reverse methionine oxidation?

A4: No, common reducing agents like DTT (dithiothreitol) and TCEP (tris(2-carboxyethyl)phosphine), which are used to reduce disulfide bonds, are not strong enough to reduce methionine sulfoxide back to methionine.[2]

Troubleshooting Guide

Problem: I am seeing a high and variable amount of methionine oxidation (+16 Da) in my LC-MS results.

This is a common issue that can obscure the true biological state of your sample. The following troubleshooting workflow can help you identify and mitigate the source of the oxidation.

TroubleshootingWorkflow Troubleshooting Workflow for Methionine Oxidation cluster_start cluster_investigate Investigation Steps cluster_solutions Potential Solutions cluster_advanced Advanced Mitigation Strategies Start High/Variable Met Oxidation Observed CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep CheckDigestion Evaluate Digestion Conditions Start->CheckDigestion CheckLC Assess LC System and Column Start->CheckLC CheckESI Investigate ESI Source Conditions Start->CheckESI Sol_SamplePrep Minimize air exposure Work at lower temperatures Use fresh, high-purity reagents CheckSamplePrep->Sol_SamplePrep Sol_Digestion Reduce digestion time Add antioxidants (e.g., L-methionine) Use alternative digestion strategies CheckDigestion->Sol_Digestion Sol_LC Use a new column Incorporate chelating agents (e.g., EDTA) Add antioxidants to mobile phase CheckLC->Sol_LC Sol_ESI Optimize ESI voltage Use nano-ESI if possible CheckESI->Sol_ESI EnzymaticReduction Enzymatic Reduction with MsrA/B Sol_SamplePrep->EnzymaticReduction IsotopicLabeling Isotopic Labeling (MObB) with H2(18)O2 Sol_SamplePrep->IsotopicLabeling Alkylation Alkylation (MObBa) with Iodoacetamide (B48618) Sol_SamplePrep->Alkylation Sol_Digestion->EnzymaticReduction Sol_Digestion->IsotopicLabeling Sol_Digestion->Alkylation Sol_LC->EnzymaticReduction Sol_LC->IsotopicLabeling Sol_LC->Alkylation Sol_ESI->EnzymaticReduction Sol_ESI->IsotopicLabeling Sol_ESI->Alkylation

Caption: Troubleshooting workflow for identifying and mitigating methionine oxidation.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to methionine oxidation and its reduction.

Table 1: Impact of Sample Preparation Conditions on Methionine Oxidation

ConditionObserved Methionine Oxidation (%)Notes
Standard overnight trypsin digestCan range from 0% to 400%Highly peptide-dependent.[2]
FASP with extended protocolSignificantly increased oxidationLonger processing times increase exposure to oxidative conditions.
Addition of L-methionine to sampleReduced oxidationL-methionine acts as a scavenger for oxidizing species.
Use of fresh, high-purity solventsLower background oxidationContaminants in solvents can contribute to oxidation.

Table 2: Comparison of Methionine Sulfoxide Reduction/Blocking Methods

MethodPrincipleReported EfficiencyKey AdvantagesKey Disadvantages
Enzymatic Reduction (MsrA/B) Stereospecific reduction of methionine sulfoxide to methionine.90-99% reduction of oxidized peptides.Highly specific, mild reaction conditions.Requires purified enzymes, may not reduce all oxidized sites with equal efficiency.
Isotopic Labeling (MObB) Unoxidized methionines are labeled with ¹⁸O-H₂O₂.Allows for accurate quantification of in-vivo vs. in-vitro oxidation.Distinguishes between biological and artifactual oxidation.Requires expensive ¹⁸O-labeled reagent, specialized data analysis.
Alkylation (MObBa) Unoxidized methionines are alkylated with iodoacetamide at low pH.Effectively blocks further oxidation and allows for quantification.Uses common and inexpensive reagents, straightforward data analysis.Alkylation reaction can be slow (requires ~3 days for completion).
Chemical Reduction (NH₄I/Me₂S) Chemical reduction of methionine sulfoxide.Can be effective.Fast and can be performed during cleavage from resin.Harsher conditions may lead to side reactions.

Experimental Protocols

Protocol 1: Enzymatic Reduction of Methionine Sulfoxide

This protocol describes the use of Methionine Sulfoxide Reductases (MsrA and MsrB) to reduce oxidized methionine residues in protein or peptide samples.

Materials:

  • Protein/peptide sample containing oxidized methionine

  • Recombinant MsrA and MsrB enzymes (can be a fusion protein, MsrAB)

  • Dithiothreitol (DTT)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Incubator at 37°C

  • Desalting column or C18 ZipTips for sample cleanup

Procedure:

  • Sample Preparation: Resuspend your protein or peptide sample in the reaction buffer.

  • Enzyme Addition: Add the MsrA/B enzyme to the sample. A typical enzyme-to-substrate ratio is 1:4 (w/w).

  • Cofactor Addition: Add DTT to a final concentration of 5 mM. DTT is required for the regeneration of the active enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Sample Cleanup: After incubation, desalt the sample using a suitable method (e.g., desalting column for proteins, C18 ZipTips for peptides) to remove the enzyme and reaction components.

  • LC-MS Analysis: Analyze the sample by LC-MS to confirm the reduction of methionine sulfoxide.

Protocol 2: Methionine Oxidation by Blocking with Alkylation (MObBa)

This protocol allows for the quantification of methionine oxidation by selectively alkylating unoxidized methionine residues with iodoacetamide (IAA) at a low pH.

MObBaWorkflow MObBa Experimental Workflow cluster_start cluster_steps Experimental Steps cluster_analysis Analysis Start Start with Peptide Mixture (containing oxidized and unoxidized Met) LowpH Adjust pH to ~4 (e.g., 5% Formic Acid) Start->LowpH AddIAA Add Iodoacetamide (IAA) (e.g., 33 mM final concentration) LowpH->AddIAA Incubate Incubate at 37°C for ~3 days under an inert atmosphere (e.g., Nitrogen) AddIAA->Incubate Desalt Desalt the sample (e.g., C18 column) Incubate->Desalt LCMS Analyze by LC-MS/MS Desalt->LCMS Quantify Quantify the ratio of alkylated (unoxidized) vs. non-alkylated (oxidized) peptides LCMS->Quantify

References

Technical Support Center: DL-Methionine Sulfone in Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the presence of DL-Methionine sulfone in protein samples.

Frequently Asked Questions (FAQs)

Q1: What is the difference between methionine sulfoxide (B87167) and methionine sulfone?

Methionine oxidation is a two-step process. The initial oxidation of the sulfur atom in the methionine side chain forms methionine sulfoxide (MetO). This oxidation is reversible. Further oxidation of methionine sulfoxide results in the formation of methionine sulfone (MetO2), which is generally considered an irreversible modification in biological systems.[1][2]

Q2: Can this compound be enzymatically reduced back to methionine in my protein sample?

Currently, there are no known enzymes in biological systems that can reduce methionine sulfone back to methionine.[1][2] While methionine sulfoxide is readily reduced by the Methionine Sulfoxide Reductase (Msr) family of enzymes (MsrA and MsrB), these enzymes are not active on the sulfone form.[3]

Q3: Are there any chemical methods to reduce methionine sulfone to methionine in a protein?

The reduction of methionine sulfone is chemically challenging and often requires harsh conditions that can be detrimental to the protein's overall structure and function. While some radical S-adenosyl-l-methionine (SAM) enzymes have been shown to cleave sulfones in specific small molecules, this is not a generally applicable method for protein samples.[4]

Q4: If I can't reverse the modification, how can I remove proteins containing methionine sulfone from my sample?

One potential strategy for the selective removal of proteins containing methionine sulfone is through enzymatic cleavage. Human Neutrophil Elastase (HNE) has been shown to selectively recognize and cleave peptides containing methionine sulfone at the P3 position.[1][2] This could potentially be used to specifically degrade and remove proteins with this modification, followed by a purification step to separate the cleaved fragments from the intact, unmodified protein.

Troubleshooting Guides

Issue 1: My protein sample shows a mass increase of +32 Da on a methionine-containing peptide, and I cannot reverse it with Msr enzymes.
  • Problem Identification: A mass increase of +32 Da on a methionine residue is indicative of oxidation to methionine sulfone (+16 Da for sulfoxide, +32 Da for sulfone). As mentioned, Msr enzymes are inactive against the sulfone form.

  • Workflow for Confirmation and Potential Removal:

cluster_0 Confirmation cluster_1 Potential Removal Strategy A Initial Mass Spec Data (+32 Da on Met) B Treat with MsrA/B Enzymes A->B C Repeat Mass Spec Analysis B->C D Treat with Human Neutrophil Elastase (HNE) C->D If +32 Da mass shift persists E Purification Step (e.g., Size Exclusion, Ion Exchange) D->E F Analyze Flow-through for Unmodified Protein E->F

Caption: Workflow for confirming methionine sulfone and a potential removal strategy.

Issue 2: I am observing significant methionine oxidation in my samples during preparation and analysis.
  • Problem Identification: Methionine is highly susceptible to oxidation from various sources, including exposure to air, elevated temperatures, and certain chemicals. This can occur during sample preparation, digestion, and even during mass spectrometry analysis.[5][6]

  • Preventative Strategies:

    • Work Quickly and at Low Temperatures: Minimize the exposure of your samples to air and keep them at low temperatures whenever possible.[5]

    • Use Degassed Buffers: Oxygen in buffers can contribute to oxidation.

    • Add Antioxidants: The inclusion of antioxidants in your buffers can help to scavenge reactive oxygen species.[5]

      • Free L-methionine

      • Catalase

      • Phenolic acids

    • Optimize Digestion Protocols: Extended digestion times can increase the likelihood of oxidation. Consider using faster digestion protocols like S-TRAP as an alternative to FASP.[5]

    • Prevent On-Column Oxidation: For LC-MS/MS analysis, metal catalysis from column frits can cause on-column oxidation. Using a chelating agent like EDTA in your mobile phase or adding antioxidants can help mitigate this.[7]

Issue 3: I have methionine sulfoxide in my sample. How can I reduce it?
  • Problem Identification: A mass increase of +16 Da on a methionine residue indicates the formation of methionine sulfoxide. This is a reversible modification.

  • Solutions:

    • Enzymatic Reduction: This is the most specific and gentle method.

    • Chemical Reduction: This can be effective but may be harsher on the protein.

Experimental Protocols

Protocol 1: Enzymatic Reduction of Methionine Sulfoxide using MsrA/B

This protocol is adapted from methodologies demonstrating high efficiency of methionine sulfoxide reduction.[8][9][10]

  • Prepare the Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 20 mM DTT.

  • Prepare the Protein Sample: The protein concentration will depend on the specific protein and downstream application. A typical starting concentration is 1 mg/mL.

  • Add MsrA and MsrB Enzymes: Add a combination of MsrA and MsrB to the protein sample. An enzyme-to-substrate ratio of 1:100 to 1:10 (w/w) is a good starting point.

  • Incubate: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Stop the Reaction (Optional): The reaction can be stopped by adding a denaturant or by proceeding directly to a purification step.

  • Purification: Remove the Msr enzymes and DTT using a suitable method such as size exclusion chromatography or dialysis.

ParameterConditionExpected Efficiency
Temperature37°C>90% reduction of methionine sulfoxide[8]
Incubation Time2-4 hours>90% reduction of methionine sulfoxide[8]
DTT Concentration20 mMEssential for Msr activity
Protocol 2: Chemical Reduction of Methionine Sulfoxide

This protocol is based on a method for reducing methionine sulfoxide in peptides.[11][12] Caution: This method is harsher than enzymatic reduction and should be optimized for your specific protein.

  • Prepare the Reduction Cocktail: In a chemical fume hood, prepare a solution of ammonium (B1175870) iodide (NH4I) and dimethyl sulfide (B99878) (Me2S) in trifluoroacetic acid (TFA). A common ratio is 10 equivalents of NH4I and 20 equivalents of Me2S per equivalent of methionine sulfoxide.

  • Incubate: Incubate the protein sample in the reduction cocktail at room temperature for 1-2 hours.

  • Quench and Precipitate: Quench the reaction by adding a large volume of cold diethyl ether. The protein should precipitate.

  • Wash and Dry: Centrifuge to pellet the protein, wash the pellet with cold diethyl ether, and dry the pellet under vacuum.

  • Resuspend: Resuspend the protein in a suitable buffer.

ReagentFunction
Ammonium Iodide (NH4I)Reducing Agent
Dimethyl Sulfide (Me2S)Co-reductant
Trifluoroacetic Acid (TFA)Solvent

Signaling Pathways and Workflows

Methionine Oxidation and Reduction Cycle

This diagram illustrates the reversible oxidation of methionine to methionine sulfoxide and its enzymatic reduction, as well as the irreversible oxidation to methionine sulfone.

Met Methionine MetO Methionine Sulfoxide (MetO) Met->MetO Oxidation MetO->Met Reduction MetO2 Methionine Sulfone (MetO2) MetO->MetO2 Further Oxidation (Irreversible) ROS Reactive Oxygen Species (ROS) ROS->Met ROS->MetO Msr MsrA / MsrB Msr->MetO

Caption: The cycle of methionine oxidation and reduction.

Logical Flowchart for Handling Methionine Oxidation

This flowchart provides a decision-making process for researchers encountering methionine oxidation in their protein samples.

A Observe Mass Shift in Methionine-containing Peptide B Determine Mass Shift A->B C +16 Da (Sulfoxide) B->C D +32 Da (Sulfone) B->D E Is reversal necessary? C->E H Is removal of the modified protein required? D->H F Proceed with analysis, noting the modification E->F No G Enzymatic or Chemical Reduction (See Protocols) E->G Yes H->F No I Selective enzymatic cleavage (e.g., with HNE) H->I Yes

Caption: Decision-making flowchart for addressing methionine oxidation.

References

Troubleshooting poor yield in DL-Methionine sulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor yields in the synthesis of DL-Methionine sulfone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final yield of this compound is significantly lower than expected. What are the common causes?

Poor yield is typically traced back to one of three main issues: incomplete oxidation, suboptimal reaction conditions, or losses during product isolation. The most frequent cause is the incomplete conversion of the intermediate, DL-Methionine sulfoxide (B87167), to the final sulfone product.

To diagnose the issue, analyze your crude product using HPLC, LC/MS, or TLC.[1][2]

  • Presence of starting DL-Methionine: Indicates the initial oxidation step is inefficient.

  • Presence of DL-Methionine sulfoxide: This is the most common scenario and suggests the second oxidation step is incomplete.[3][4] Methionine is first oxidized to the sulfoxide, and a stronger oxidant or more forcing conditions are required to form the sulfone.[3]

  • Absence of starting material or sulfoxide: If the product is clean but the isolated yield is low, the issue likely lies with the purification and workup procedure.

Q2: How can I ensure the complete oxidation of DL-Methionine to this compound?

Complete oxidation requires a sufficiently strong oxidizing agent and appropriate reaction conditions.

  • Choice of Oxidant: While mild oxidants can produce methionine sulfoxide, stronger agents are needed for the sulfone.[3][5] Hydrogen peroxide (H₂O₂) is commonly used, often in the presence of a catalyst or acidic medium.[6][7] Potassium permanganate (B83412) is another strong oxidant that has been studied for this conversion.[8]

  • Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. A common starting point is 2.2 to 3.0 equivalents of H₂O₂ per equivalent of DL-Methionine to account for both oxidation steps.

  • Reaction Time and Temperature: The oxidation of the sulfoxide to the sulfone is slower than the initial oxidation of methionine. Insufficient reaction time or low temperature can lead to the accumulation of the sulfoxide intermediate. Monitor the reaction progress over time.

  • Catalysts: The use of a catalyst, such as ammonium (B1175870) molybdate (B1676688) in an acidic medium, can significantly improve the rate and completeness of the oxidation by hydrogen peroxide.[6]

Q3: The analysis of my product shows a large amount of DL-Methionine sulfoxide. How do I fix this?

This is a clear indication that the second oxidation step is the bottleneck. Consider the following adjustments to your protocol:

  • Increase Reaction Time: Extend the reaction duration and monitor its progress by TLC or HPLC until the sulfoxide spot/peak disappears.

  • Increase Temperature: Gently heating the reaction mixture can promote the conversion of the sulfoxide to the sulfone. However, be cautious of potential side reactions or decomposition at excessive temperatures.

  • Add More Oxidant: Introduce an additional equivalent of your oxidizing agent to the reaction mixture after an initial period to drive the second oxidation to completion.

  • Change Solvent/Catalyst System: Switching to a more effective catalytic system, such as using perchloric acid with ammonium molybdate, can facilitate the oxidation.[6]

Q4: What are the best practices for isolating and purifying this compound to maximize yield?

This compound is a polar, water-soluble compound, which can make isolation challenging.[6]

  • Precipitation/Crystallization: A common method involves neutralizing the reaction mixture and then inducing precipitation by adding a water-miscible organic solvent like acetone (B3395972) or ethanol.[6][9] The key is to find the right solvent/anti-solvent ratio to maximize precipitation of the product while leaving impurities in the solution.

  • pH Adjustment: The solubility of amino acids is highly dependent on pH. Adjusting the pH of the final solution to the isoelectric point of this compound can decrease its solubility and aid precipitation.

  • Ion-Exchange Chromatography: For high-purity requirements, chromatography using a strongly acidic cation exchange resin can be effective. The product can be eluted from the column after impurities have been washed away.[7]

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents, which can artificially lower the calculated yield.

Experimental Protocols

General Protocol for Synthesis of this compound

This protocol is a representative method using hydrogen peroxide as the oxidant. Researchers should optimize parameters based on their specific laboratory conditions and scale.

Materials:

  • DL-Methionine

  • 30% Hydrogen Peroxide (H₂O₂)

  • Perchloric Acid (5 M)

  • Ammonium Molybdate (0.05 M)

  • Pyridine

  • Acetone

  • Deionized Water

Procedure:

  • Dissolve DL-Methionine (1 eq.) in a solution of 5 M perchloric acid and deionized water.

  • To this solution, add 0.05 M ammonium molybdate, which acts as a catalyst.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (2.5-3.0 eq.) dropwise while stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using TLC or HPLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete (disappearance of starting material and sulfoxide intermediate), cool the solution again in an ice bath.

  • Carefully neutralize the reaction mixture to a pH of ~7 by the slow addition of pyridine.

  • Pour the neutralized solution into a larger volume of cold acetone (e.g., 5-10 times the volume of the reaction mixture) with vigorous stirring to precipitate the this compound.

  • Allow the suspension to stand in the cold to maximize precipitation.

  • Collect the white solid product by vacuum filtration and wash it with small portions of cold acetone.

  • Dry the product under vacuum to a constant weight.

Data Presentation

Table 1: Troubleshooting Guide Based on Product Analysis
Observation (from HPLC/TLC)Probable CauseRecommended Solution(s)
Major Peak/Spot: Unreacted DL-MethionineInsufficient oxidant; Inactive oxidant; Low reaction temperature/time.1. Verify concentration and activity of H₂O₂.2. Increase molar ratio of oxidant.3. Increase reaction time or temperature.
Major Peak/Spot: DL-Methionine SulfoxideIncomplete second oxidation step; Insufficiently strong oxidizing conditions.1. Increase reaction time significantly.2. Add more oxidant after initial phase.3. Increase reaction temperature.4. Use a catalyst (e.g., ammonium molybdate).
Low Isolated Mass, Clean Product Product loss during workup; Incomplete precipitation.1. Optimize pH for precipitation.2. Increase the volume of anti-solvent (acetone).3. Evaporate aqueous solution to a smaller volume before precipitation.
Multiple Impurity Peaks Side reactions; Decomposition.1. Control temperature carefully during oxidant addition.2. Ensure pH is controlled during neutralization.3. Check purity of starting materials.
Table 2: Key Reaction Parameters
ParameterRecommended RangeRationale
DL-Methionine:Oxidant (H₂O₂) Molar Ratio 1 : 2.2 - 3.0Stoichiometrically, 2 equivalents are needed. A slight excess ensures the reaction goes to completion.
Temperature 0-10 °C (addition), Room Temp (reaction)Controls the exothermic reaction during H₂O₂ addition and prevents side reactions. Room temperature is often sufficient for the reaction to proceed.
pH (Reaction) Acidic (e.g., using HClO₄)Acidic conditions can catalyze the oxidation process.[6]
pH (Workup) Neutral (~7)Neutralization before precipitation is crucial for isolating the zwitterionic product.
Reaction Monitoring TLC, HPLC[1]Essential for determining the reaction endpoint and avoiding the isolation of intermediates.

Visualizations

Reaction Pathway

ReactionPathway Met DL-Methionine MetO DL-Methionine Sulfoxide Met->MetO Oxidant (e.g., 1 eq. H2O2) MetO2 This compound MetO->MetO2 Stronger Oxidizing Conditions (e.g., >1 eq. H2O2, Catalyst)

Caption: Oxidation pathway of DL-Methionine to this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Poor Yield of This compound analyze Analyze Crude Product (HPLC, TLC) start->analyze met Major Contaminant: DL-Methionine analyze->met Unreacted Starting Material meto Major Contaminant: DL-Methionine Sulfoxide analyze->meto Intermediate Present clean Product is Clean, Low Isolated Mass analyze->clean No Major Contaminants sol_met Cause: Incomplete Initial Oxidation Solutions: - Increase oxidant equivalents - Increase reaction time/temp - Check oxidant quality met->sol_met sol_meto Cause: Incomplete Second Oxidation Solutions: - Increase reaction time/temp - Add more oxidant - Use a catalyst meto->sol_meto sol_clean Cause: Loss During Workup Solutions: - Optimize precipitation pH - Increase anti-solvent volume - Concentrate before precipitation clean->sol_clean

Caption: Decision tree for troubleshooting poor synthesis yield.

References

Technical Support Center: DL-Methionine Sulfone in Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the impact of DL-Methionine sulfone on enzyme kinetics assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the fully oxidized form of the essential amino acid methionine.[1] It is an L-alpha-amino acid derivative.[2] The sulfur atom in the methionine side chain, which is typically a thioether, becomes a sulfone group through oxidation.[1] This alteration significantly changes the physical and chemical properties of the amino acid side chain, making it more polar.[3]

Q2: How is methionine sulfone formed?

A2: Methionine sulfone is formed through a two-step oxidation process. First, methionine is oxidized to form a mixture of two diastereomers of methionine sulfoxide (B87167) (MetO).[3][4] This initial oxidation can be caused by various reactive oxygen species (ROS) and is generally reversible by cellular enzymes called methionine sulfoxide reductases (Msrs).[3][5] A second, stronger oxidation step converts methionine sulfoxide to methionine sulfone (MetO₂), a reaction that is considered biologically irreversible as there are no known enzymes that can reduce it back to methionine sulfoxide or methionine.[1][4][5]

.

Met Methionine MetO Methionine Sulfoxide (MetO) Met->MetO Mild Oxidation (ROS) Reversible MetO->Met MsrA / MsrB enzymes MetO2 Methionine Sulfone (MetO₂) MetO->MetO2 Strong Oxidation Irreversible

Caption: The oxidation pathway of methionine to its sulfoxide and sulfone forms.

Q3: Why is this compound significant in enzyme kinetics assays?

A3: The presence of methionine sulfone, either as a contaminant, a component of a buffer, or as a post-translational modification in a protein substrate, can significantly alter enzyme kinetics. Depending on the enzyme, it can act as a potent inhibitor or, conversely, enhance substrate binding and turnover.[5][6] For example, oxidation of methionine to sulfone in peptide substrates can dramatically increase the affinity for human neutrophil elastase (HNE), lowering the Michaelis constant (Km).[5] Therefore, unintended oxidation of methionine residues in assay components can be a major source of variability and artifacts.

Troubleshooting Guide

Problem 1: My enzyme shows unexpectedly low activity or appears inhibited.

Possible Cause: this compound may be acting as an inhibitor for your enzyme. This has been observed for enzymes like glutamate (B1630785) synthase, where L-methionine sulfone is a potent inhibitor.[6]

Troubleshooting Steps:

  • Analyze Reagents: Check for the presence of oxidized methionine in your substrates, peptides, or recombinant proteins, especially if they have been stored for a long time or exposed to oxidizing conditions. Mass spectrometry is a definitive method for this analysis.

  • Test for Inhibition: If you suspect contamination, perform a dose-response experiment by adding known concentrations of pure this compound to your assay to confirm its inhibitory effect and determine an IC₅₀ value.

  • Use Fresh Reagents: Always use freshly prepared or properly stored reagents. If using peptides, consider synthesizing them with non-oxidizable methionine analogs if the residue is not critical for recognition.

  • Add Antioxidants: Include antioxidants like dithiothreitol (B142953) (DTT) in your buffers during protein purification and storage to prevent oxidation, but be aware that DTT cannot reverse the sulfone state. Its utility is purely preventative.[3]

Problem 2: My enzyme shows unexpectedly high activity or a significantly lower Km.

Possible Cause: For some enzymes, particularly proteases like Human Neutrophil Elastase (HNE), the presence of a methionine sulfone residue in the substrate can enhance binding to the active site.[4][5]

Troubleshooting Steps:

  • Verify Substrate Integrity: Confirm the oxidation state of the methionine residues in your peptide substrate. Unintended oxidation during synthesis or storage could lead to a substrate that is "preferred" by the enzyme, resulting in artificially high activity measurements.[5]

  • Compare Substrates: Synthesize and test three versions of your peptide substrate: one with standard methionine, one with methionine sulfoxide, and one with methionine sulfone. This will clarify how the enzyme's kinetics are affected by each oxidation state.

  • Review Literature: Check if your enzyme or related enzymes are known to have altered activity in response to oxidized substrates. This phenomenon is particularly relevant for enzymes involved in inflammatory or oxidative stress pathways.[5]

Problem 3: I am getting high variability and poor reproducibility in my kinetic results.

Possible Cause: Inconsistent or partial oxidation of methionine-containing reagents between batches is a likely culprit. Methionine is highly susceptible to oxidation, and even slight variations in sample preparation, handling, or storage can lead to different levels of methionine sulfoxide and sulfone.[7]

Troubleshooting Steps:

  • Standardize Protocols: Strictly standardize all sample handling and storage procedures. Thaw all components completely and mix gently before use to ensure homogeneity.[8]

  • Implement Quality Control: Use an analytical technique like HPLC or mass spectrometry to quantify the oxidation state of your critical reagents (e.g., peptide substrates) before starting a new set of experiments.[9][10]

  • Use a Master Mix: Whenever possible, prepare a master reaction mix to minimize pipetting errors and ensure consistency across wells.[8]

  • Control for Oxidants: Be aware of potential sources of oxidation in your buffers and reagents. Avoid using strong oxidants unless they are a deliberate part of the experimental design.

.

start Start: Inconsistent Enzyme Kinetic Results check_enzyme Is enzyme activity unexpectedly high or low? start->check_enzyme high_act High Activity / Low Km check_enzyme->high_act High low_act Low Activity / Inhibition check_enzyme->low_act Low cause_high Possible Cause: Substrate oxidation to sulfone enhances binding (e.g., HNE). high_act->cause_high cause_low Possible Cause: Sulfone acts as an enzyme inhibitor (e.g., Glutamate Synthase). low_act->cause_low solution_high Solution: 1. Verify substrate oxidation state (MS). 2. Test non-oxidized & sulfoxide versions. 3. Standardize reagent handling. cause_high->solution_high solution_low Solution: 1. Check reagents for oxidation. 2. Perform dose-response with pure sulfone. 3. Use fresh reagents & antioxidants. cause_low->solution_low

Caption: A troubleshooting decision tree for unexpected enzyme kinetic results.

Quantitative Data Summary

The impact of methionine sulfone is highly enzyme-specific. Below is a summary of quantitative data from published studies.

Table 1: Inhibitory Effects of L-Methionine Sulfone on Glutamate Synthase

Enzyme Inhibitor I₅₀ (µM) Source
Glutamate Synthase (from B. licheniformis) L-Methionine sulfone 11 [6]
L-Methionine-DL-sulfoximine 150 [6]

| | DL-Methionine sulfoxide | 250 |[6] |

Table 2: Effect of Methionine Sulfone on Human Neutrophil Elastase (HNE) Affinity

Peptide Aldehyde Inhibitor Modification Relative Inhibition Enhancement Source
Ac-RMAV-H Non-oxidized Methionine 1.0x (Reference) [5]

| Ac-RM(O₂)AV-H | Methionine oxidized to Sulfone | 49.4x |[5] |

This data indicates that oxidation of a methionine residue to its sulfone form in this specific inhibitor backbone increased its binding and inhibitory potency by nearly 50-fold, likely by lowering the Km.[5]

Experimental Protocols

Protocol 1: General Spectrophotometric Enzyme Kinetic Assay

This protocol is a general template and should be adapted for the specific enzyme and substrate being studied.

  • Reagent Preparation:

    • Prepare a concentrated stock of your enzyme in a suitable storage buffer (e.g., 50 mM Tris, pH 7.5, with 1 mM DTT to prevent oxidative damage during storage).

    • Prepare a stock solution of the substrate in the assay buffer. If the substrate contains methionine, verify its purity and oxidation state via mass spectrometry.

    • Prepare the assay buffer (e.g., 100 mM Tris pH 8, 50 mM NaCl).[4] Ensure the buffer is brought to the correct temperature (e.g., room temperature or 37°C) before use.[8]

  • Assay Setup:

    • Work in a 96-well microplate suitable for your spectrophotometer (e.g., clear, flat-bottom plate for colorimetric assays).[8]

    • Prepare a reaction master mix containing the assay buffer and any required cofactors.

    • Add serially diluted concentrations of the substrate to different wells.

    • To initiate the reaction, add a fixed, non-limiting concentration of the enzyme to each well. The final volume should be consistent (e.g., 200 µL).

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to the correct temperature.

    • Measure the change in absorbance over time at the appropriate wavelength for your assay (e.g., 405 nm for p-nitroanilide-based substrates).[4]

    • Record data in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km.

Protocol 2: Workflow for Investigating the Impact of Methionine Sulfone

This workflow outlines the steps to determine if methionine sulfone is affecting your assay.

.

start Start: Hypothesis Methionine sulfone affects my assay step1 Step 1: Substrate Synthesis & QC Prepare 3 substrate versions: - Native Methionine (Met) - Methionine Sulfoxide (MetO) - Methionine Sulfone (MetO₂) Verify each via Mass Spectrometry. start->step1 step2 Step 2: Kinetic Assay Perform enzyme kinetic assays for each substrate version separately. Determine Km and Vmax for each. step1->step2 step3 Step 3: Data Comparison Compare Km and kcat/Km values across the three substrate types. step2->step3 step4 Step 4: Inhibition Assay (Optional) If inhibition is suspected, perform a dose-response assay by adding pure This compound to the reaction with the native substrate. step3->step4 end Conclusion: Quantify the precise impact of methionine oxidation on enzyme kinetics. step4->end

Caption: Experimental workflow to test the effect of methionine sulfone.

References

Validation & Comparative

DL-Methionine Sulfone vs. Methionine Sulfoxide: A Comparative Guide for Researchers in Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two key biomarkers of methionine oxidation, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their utility in assessing oxidative stress.

In the landscape of oxidative stress research, the oxidation of the essential amino acid methionine serves as a critical indicator of cellular damage. Two of its oxidized derivatives, methionine sulfoxide (B87167) (MetO) and DL-methionine sulfone (MetSO2), have emerged as important biomarkers. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate marker for their studies.

At a Glance: Key Differences

FeatureMethionine Sulfoxide (MetO)This compound (MetSO2)
Formation Reversible oxidation of methionineIrreversible, further oxidation of methionine sulfoxide
Enzymatic Repair Can be reduced back to methionine by methionine sulfoxide reductases (MsrA and MsrB)[1]No known biological pathway for reduction back to methionine or methionine sulfoxide[2]
Chemical Stability Less stable; can be reduced back to methionineHighly stable end-product of methionine oxidation
Relative Abundance Generally more common in vivo under physiological and mild oxidative stress[2]Less frequent; formation requires strong oxidative stress[2]
Primary Oxidants Reactive oxygen species (ROS) such as hydrogen peroxide (H2O2)[3]Stronger oxidants, potentially including hypochlorite (B82951) and peroxynitrite[4][5]
Utility as a Biomarker Reflects both ongoing oxidative stress and the capacity of cellular repair systemsIndicates severe and potentially irreversible oxidative damage

Biochemical Formation and Regulation

The oxidation of methionine is a stepwise process initiated by the attack of reactive oxygen species (ROS) on the sulfur atom of the methionine side chain. This initial, reversible oxidation leads to the formation of methionine sulfoxide. Methionine sulfoxide can exist as two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide. Crucially, cells possess a repair mechanism in the form of methionine sulfoxide reductases (MsrA and MsrB), which can reduce methionine sulfoxide back to methionine, thus mitigating the damage[1].

Under conditions of more intense or prolonged oxidative stress, methionine sulfoxide can undergo further oxidation to form this compound. This second oxidation step is considered irreversible in biological systems, as there are no known enzymes capable of reducing the sulfone back to either sulfoxide or methionine[2]. The accumulation of methionine sulfone, therefore, represents a more permanent marker of oxidative damage.

Methionine Oxidation Pathway cluster_repair Enzymatic Repair Met Methionine MetO Methionine Sulfoxide (MetO) Met->MetO ROS (e.g., H2O2) Reversible Oxidation MetSO2 This compound (MetSO2) MetO->MetSO2 Stronger ROS Irreversible Oxidation Msr MsrA / MsrB MetO->Msr Reduction Msr->Met Regeneration

Methionine Oxidation and Repair Pathway

Comparative Performance as Oxidative Stress Markers

The choice between measuring methionine sulfoxide or this compound depends on the specific research question.

  • Methionine Sulfoxide (MetO): As a reversible modification, the level of MetO reflects the dynamic balance between the rate of methionine oxidation and the capacity of the Msr-dependent repair system. An increase in MetO can indicate either an elevation in oxidative stress or a deficiency in the repair machinery. This makes MetO a sensitive marker for ongoing, and potentially reversible, oxidative stress. In healthy human blood plasma, approximately 10% of methionine is found in its oxidized sulfoxide form[6][7].

  • This compound (MetSO2): The irreversible nature of methionine sulfone makes it a marker of cumulative and severe oxidative damage. Its presence suggests that the oxidative burden has overwhelmed the cellular capacity to repair methionine sulfoxide, leading to a more permanent modification. While less abundant than MetO under normal conditions, its levels can significantly increase under conditions of strong oxidative stress[2].

Experimental Data Summary

Study TypeSample TypeConditionMethionine Sulfoxide (MetO) LevelsThis compound (MetSO2) LevelsReference
In vivoHealthy Human PlasmaBaseline4.0 +/- 1.0 µMNot typically reported at significant levels[6][7]
In vivoRat LiverMetO AdministrationReduced TBARS, altered SOD and CAT activityNot measured[8]
In vivoMouse Sepsis ModelSepsis35 in vivo methionine oxidation events identifiedNot specified[9]
In vitroProtein OxidationH2O2 TreatmentIncreasedIncreased with stronger oxidation[4]
In vivoHIV-exposed childrenLong-term cARTNot specifiedHigher levels detected[10]

Experimental Protocols

Accurate quantification of methionine sulfoxide and this compound is crucial for their use as biomarkers. The following outlines a general workflow for their analysis in biological samples, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Protein Hydrolysis

This initial step is critical for releasing methionine and its oxidized forms from proteins.

  • Objective: To break down proteins into their constituent amino acids.

  • Protocol:

    • To a protein sample (e.g., 1 mg/mL), add 6 M hydrochloric acid (HCl) containing 1% phenol (B47542) (to prevent halogenation of tyrosine).

    • For the specific analysis of methionine sulfone, a performic acid oxidation step prior to hydrolysis can be employed to quantitatively convert all methionine and methionine sulfoxide to methionine sulfone[11].

    • Transfer the sample to a hydrolysis tube and seal under vacuum.

    • Incubate at 110°C for 24 hours.

    • After hydrolysis, cool the sample and remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator.

    • Reconstitute the dried hydrolysate in a suitable buffer for LC-MS/MS analysis.

  • Note: Acid hydrolysis can lead to some degradation of methionine sulfoxide. Therefore, for accurate quantification of MetO, enzymatic hydrolysis or the use of internal standards is recommended[11].

LC-MS/MS Analysis for Simultaneous Quantification

This method allows for the sensitive and specific detection of both methionine sulfoxide and this compound in a single run.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: Ascentis Express HILIC, 10 cm x 3.0 mm I.D., 2.7 µm particles.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: Isocratic or a gradient elution depending on the specific separation requirements.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Methionine: Precursor ion (m/z) -> Product ion (m/z)

      • Methionine Sulfoxide: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values will depend on the derivatization method, if any, and the instrument used).

LC-MS/MS Workflow for Methionine Oxidation Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue etc.) Hydrolysis Protein Hydrolysis (Acid or Enzymatic) Sample->Hydrolysis LC HPLC Separation (HILIC Column) Hydrolysis->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quant Quantification of MetO and MetSO2 MS->Quant

LC-MS/MS Experimental Workflow

Conclusion

Both methionine sulfoxide and this compound are valuable biomarkers for assessing oxidative stress, each providing unique insights into the cellular redox state. Methionine sulfoxide serves as a sensitive indicator of ongoing and reversible oxidative stress, reflecting the dynamic interplay between damage and repair. In contrast, this compound represents a more permanent marker of severe oxidative damage, indicating that the cellular repair mechanisms have been overwhelmed. The choice of biomarker should be guided by the specific aims of the research, with the robust analytical methods described here enabling their accurate and reliable quantification.

References

A Comparative Analysis of DL-Methionine Sulfone and Hydrogen Peroxide on Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of DL-Methionine sulfone and hydrogen peroxide (H₂O₂), two compounds central to the study of oxidative stress. While both are related to cellular oxidation, their mechanisms of action and ultimate impacts on cell fate differ significantly. This document synthesizes experimental data to illuminate these differences, offering detailed protocols for key assays and visualizing the cellular pathways involved.

Introduction to Cellular Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1] This imbalance can lead to damage of crucial cellular components, including lipids, proteins, and DNA.[2] Hydrogen peroxide is a well-characterized ROS, acting as both a damaging agent and a signaling molecule.[3][4] In contrast, this compound is the fully oxidized and generally irreversible form of the essential amino acid methionine, often considered a biomarker of severe oxidative damage.[5]

Mechanisms of Action

Hydrogen Peroxide (H₂O₂):

Hydrogen peroxide is a potent oxidizing agent that can directly or indirectly inflict cellular damage.[4] It is a key molecule in redox signaling, influencing pathways involved in proliferation, survival, and death depending on its concentration and cellular context.[3] H₂O₂ can be generated as a byproduct of normal aerobic metabolism.[6] One of the critical ways H₂O₂ exerts its effects is through the Fenton reaction, where in the presence of ferrous ions (Fe²⁺), it generates highly reactive hydroxyl radicals (•OH).[2][7] These radicals can indiscriminately oxidize cellular macromolecules, leading to widespread damage.[2]

This compound:

The amino acid methionine is particularly susceptible to oxidation by ROS.[5] Mild oxidation converts methionine to methionine sulfoxide (B87167), a modification that can, in many cases, be reversed by the enzyme methionine sulfoxide reductase (Msr).[5][8] This reversible oxidation is thought to play a role in cellular regulation.[5] However, in the presence of strong oxidants, methionine sulfoxide is further and irreversibly oxidized to methionine sulfone.[5] Unlike H₂O₂, which is a primary ROS, methionine sulfone is the stable end-product of methionine oxidation. Its accumulation within proteins is generally considered a hallmark of severe, irreversible oxidative damage rather than a signaling event.[5] While methionine itself can have protective, antioxidant effects, its sulfone derivative is not known to be utilized for growth and has limited metabolic pathways for reversal in mammalian cells.[9][10]

Comparative Effects on Cellular Processes

The following table summarizes the known effects of H₂O₂ and the inferred effects of this compound on key cellular processes, based on its nature as a marker of severe oxidative damage.

Cellular ProcessHydrogen Peroxide (H₂O₂)This compound
ROS Production Is a key ROS; directly increases intracellular ROS levels.[1]Does not directly generate ROS; its presence is a result of pre-existing oxidative stress.[5]
Cell Viability Dose-dependent cytotoxicity; high concentrations lead to cell death.[11][12]High intracellular levels are associated with cytotoxicity, likely due to the underlying oxidative stress that caused its formation.[10]
Apoptosis Induces apoptosis through activation of caspase cascades.[11][12]Its presence in proteins is a marker of damage that can trigger apoptosis.
DNA Damage Causes oxidative DNA damage, including base oxidation (e.g., 8-oxo-dG) and strand breaks.[2][11]Not a direct DNA damaging agent, but its formation is concurrent with DNA damage from ROS.
Protein Modification Oxidizes amino acid residues, particularly cysteine and methionine.[2]Represents the irreversible oxidation of methionine residues, leading to altered protein structure and function.[5]
Signaling Acts as a second messenger in various signaling pathways (e.g., MAPK, NF-κB).[3]Not recognized as a signaling molecule; considered a stable damage product.[5]

Experimental Protocols

Reproducible and standardized protocols are crucial for studying the effects of oxidative agents. Below are detailed methodologies for key experiments.

Measurement of Intracellular ROS

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure generalized ROS levels.[13]

  • Principle: H₂DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[14]

  • Materials:

    • H₂DCFDA dye

    • Phosphate-Buffered Saline (PBS)

    • Hanks' Balanced Salt Solution (HBSS)

    • Black, clear-bottom 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Seed cells in a 96-well plate and culture until they reach the desired confluency.

    • Remove the culture medium and wash the cells once with warm PBS.

    • Prepare a working solution of H₂DCFDA (typically 5-20 µM) in pre-warmed HBSS immediately before use.

    • Add the H₂DCFDA working solution to each well and incubate at 37°C for 30-45 minutes, protected from light.[13]

    • Remove the H₂DCFDA solution and wash the cells gently with warm PBS.

    • Add the test compounds (this compound or H₂O₂) diluted in HBSS to the appropriate wells. Include a positive control (e.g., a known ROS inducer) and a negative control (HBSS only).

    • Immediately measure fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm). Kinetic readings every 5-10 minutes for 1-2 hours are recommended.[13]

Cell Viability Assay (Resazurin-based)

This protocol measures cell viability based on metabolic activity.

  • Principle: Resazurin (the active ingredient in reagents like AlamarBlue) is a blue, cell-permeable compound that is reduced by metabolically active cells to the red, highly fluorescent resorufin.[15]

  • Materials:

    • Resazurin-based cell viability reagent

    • 96-well plates

    • Fluorescence or absorbance plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of this compound or H₂O₂ for the desired duration (e.g., 24, 48 hours).

    • Add the resazurin-based reagent to each well (typically 10% of the culture volume).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm).

    • Calculate cell viability as a percentage relative to untreated control cells.

Caspase-3/7 Activity Assay

This protocol quantifies the activity of executioner caspases, a hallmark of apoptosis.

  • Principle: The assay utilizes a substrate, such as a peptide sequence (DEVD) conjugated to a fluorophore or chromophore.[16][17] When cleaved by active caspase-3 or -7, the reporter molecule is released, generating a measurable signal.[16][18]

  • Materials:

    • Caspase-3/7 assay kit (containing substrate and lysis buffer)

    • White or black 96-well plates

    • Luminescence or fluorescence plate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound or H₂O₂ to induce apoptosis.

    • Lyse the cells according to the kit manufacturer's instructions.

    • Add the caspase-3/7 substrate to the cell lysates.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescent or luminescent signal using a plate reader.

    • The signal intensity is directly proportional to the caspase-3/7 activity.[17]

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation state or expression level of key signaling proteins.[19]

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to a target protein (e.g., total or phosphorylated forms of kinases).[20]

  • Materials:

    • Cell lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels and running buffer

    • Nitrocellulose or PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA or nonfat milk in TBST)

    • Primary antibodies (specific to signaling proteins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound or H₂O₂ for various time points.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody overnight at 4°C.[20]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system. To confirm changes in phosphorylation, the blot can be stripped and re-probed with an antibody for the total protein.[21]

Visualizing Cellular Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships in cellular signaling and experimental design.

H2O2_Signaling_Pathway extracellular H₂O₂ (extracellular) membrane extracellular->membrane intracellular H₂O₂ (intracellular) membrane->intracellular ros Hydroxyl Radical (•OH) (via Fenton Reaction) intracellular->ros Fe²⁺ signaling Redox-sensitive Signaling Proteins (e.g., Kinases, Phosphatases) intracellular->signaling Oxidation damage Cellular Damage (DNA, Lipids, Proteins) ros->damage apoptosis Apoptosis damage->apoptosis mapk MAPK Pathway (e.g., JNK, p38) signaling->mapk mapk->apoptosis

Caption: H₂O₂-induced cellular signaling and damage pathway.

Methionine_Oxidation_Pathway met Methionine met_so Methionine Sulfoxide met->met_so Mild ROS (e.g., H₂O₂) met_so->met Msr Enzyme (Repair) met_sone Methionine Sulfone (Irreversible) met_so->met_sone Strong Oxidants protein_damage Altered Protein Structure & Function met_sone->protein_damage

Caption: The oxidation pathway of methionine in response to ROS.

Experimental_Workflow start Cell Culture treatment Treatment (DL-Met Sulfone vs. H₂O₂) start->treatment ros_assay ROS Assay (H₂DCFDA) treatment->ros_assay viability_assay Viability Assay (Resazurin) treatment->viability_assay apoptosis_assay Apoptosis Assay (Caspase-3/7) treatment->apoptosis_assay wb_assay Western Blot (Signaling Proteins) treatment->wb_assay end Data Analysis & Comparison ros_assay->end viability_assay->end apoptosis_assay->end wb_assay->end

Caption: General workflow for comparing cellular effects.

Conclusion

Hydrogen peroxide and this compound represent two distinct aspects of oxidative stress. H₂O₂ is a primary reactive oxygen species that actively participates in both cellular damage and signaling. In contrast, this compound is an end-product of severe oxidative damage to methionine, serving as a biomarker of irreversible protein modification rather than an active signaling molecule. Understanding these differences is critical for accurately interpreting experimental results in the fields of redox biology, toxicology, and the development of therapeutics targeting oxidative stress-related diseases. The experimental protocols and workflows provided herein offer a robust framework for conducting such comparative studies.

References

A Comparative Guide to Irreversible Oxidation Markers: Validating DL-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-Methionine sulfone as an irreversible protein oxidation marker against other established alternatives. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of oxidative stress and drug development.

Introduction to Irreversible Oxidation Markers

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, can lead to irreversible oxidative modifications of proteins. These modifications can alter protein structure and function, contributing to aging and the pathogenesis of various diseases. Consequently, the accurate detection and quantification of irreversible oxidation markers are crucial for understanding disease mechanisms and developing therapeutic interventions.

While methionine sulfoxide (B87167) is a well-known marker for methionine oxidation, its reversible nature, due to the action of methionine sulfoxide reductases (Msrs), can complicate its use as a definitive marker of cumulative oxidative damage.[1] In contrast, this compound, the further oxidized form of methionine, is considered an irreversible modification, making it a potentially more stable and reliable biomarker for severe oxidative stress.[2]

This guide will compare this compound with two other major classes of irreversible protein oxidation markers: protein carbonyls and cysteine sulfonic acid. We will delve into the mechanisms of their formation, the analytical methods for their detection, and their respective advantages and disadvantages.

Comparison of Irreversible Oxidation Markers

The selection of an appropriate irreversible oxidation marker depends on several factors, including the specific research question, the nature of the biological sample, and the available analytical instrumentation. The following table summarizes the key characteristics of this compound, protein carbonyls, and cysteine sulfonic acid to aid in this selection process.

FeatureThis compoundProtein CarbonylsCysteine Sulfonic Acid
Precursor Amino Acid MethionineProline, Arginine, Lysine, ThreonineCysteine
Formation Mechanism Further oxidation of methionine sulfoxide under strong oxidative stress.[2]Direct oxidation of amino acid side chains or adduction of lipid peroxidation products.[3][4]Further oxidation of cysteine sulfenic and sulfinic acids.[5][6]
Irreversibility Considered biologically irreversible.[2]Generally considered irreversible, though some evidence of potential enzymatic repair exists.[7]Considered biologically irreversible.[5][6]
Detection Methods Mass Spectrometry (LC-MS/MS).[8][9][10]Spectrophotometry (DNPH assay), ELISA, Western Blot, Mass Spectrometry.[11][12][13]Amino Acid Analysis, Mass Spectrometry (LC-MS/MS).[5][6]
Advantages High specificity for methionine oxidation; chemically stable.Wide range of detection methods available; reflects multiple types of oxidative damage.[12][14]Specific marker for cysteine oxidation; stable modification.[5]
Disadvantages Less abundant than methionine sulfoxide; requires sensitive MS detection.[2]Can be formed through various mechanisms, making it less specific to a single pathway; DNPH-based methods can have limitations.[15]Can be formed as an artifact during sample preparation (e.g., acid hydrolysis).
Sensitivity High with targeted mass spectrometry.Varies by method; ELISA is more sensitive than spectrophotometry.[13]High with targeted mass spectrometry.
Specificity High for severe methionine oxidation.Moderate, as carbonyls can arise from different pathways.High for severe cysteine oxidation.

Signaling Pathways and Experimental Workflows

The formation of these irreversible oxidation markers is a downstream consequence of cellular oxidative stress. The following diagrams illustrate the pathway of methionine oxidation and a general workflow for the analysis of these markers.

Methionine Oxidation Pathway Met Methionine MetSO Methionine Sulfoxide (Reversible) Met->MetSO Oxidation MetSO->Met Reduction MetSO2 Methionine Sulfone (Irreversible) MetSO->MetSO2 Further Oxidation (Strong Oxidative Stress) ROS Reactive Oxygen Species (ROS) ROS->Met ROS->MetSO Msr Methionine Sulfoxide Reductases (Msr) Msr->MetSO

Methionine Oxidation Pathway

The diagram above illustrates the two-step oxidation of methionine. The initial oxidation to methionine sulfoxide is a reversible process, enzymatically regulated by methionine sulfoxide reductases (Msrs). However, under conditions of severe oxidative stress, methionine sulfoxide can be further and irreversibly oxidized to methionine sulfone.

General Experimental Workflow for Irreversible Oxidation Marker Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection_methods Detection Methods Protein_Extraction Protein Extraction from Biological Sample Alkylation Alkylation of Free Thiols (for Cys analysis) Digestion Proteolytic Digestion (for MS analysis) Protein_Extraction->Digestion Derivatization Derivatization (e.g., DNPH for Carbonyls) Derivatization->Digestion Optional Separation Chromatographic Separation (e.g., HPLC) Digestion->Separation Detection Detection & Quantification Separation->Detection MS Mass Spectrometry (MetSO2, CysSO3H, Carbonyls) Detection->MS Spectro Spectrophotometry (Carbonyls) Detection->Spectro ELISA ELISA (Carbonyls) Detection->ELISA WB Western Blot (Carbonyls) Detection->WB

Workflow for Oxidation Marker Analysis

This workflow outlines the key steps involved in the analysis of irreversible protein oxidation markers. The specific protocols will vary depending on the chosen marker and detection method.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods in the field and can be adapted for comparative studies.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from methods used for the analysis of sulfur-containing amino acids.[8][10]

1. Sample Preparation: a. Performic Acid Oxidation: To ensure all methionine is converted to a stable form for analysis, treat the protein sample with performic acid. This quantitatively converts methionine to methionine sulfone and cysteine to cysteic acid. b. Acid Hydrolysis: Hydrolyze the oxidized protein sample using 6 M HCl at 110°C for 24 hours to release the amino acids. c. Sample Cleanup: Neutralize the hydrolysate and use solid-phase extraction (SPE) to remove interfering substances.

2. LC-MS/MS Analysis: a. Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation of the polar amino acids.[9]

  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: Water with 0.1% formic acid
  • Gradient: A suitable gradient from high to low organic phase. b. Mass Spectrometry:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for methionine sulfone and an internal standard (e.g., deuterated methionine sulfone).

Protocol 2: Quantification of Protein Carbonyls by ELISA

This protocol is based on commercially available ELISA kits and published methods.[12][13]

1. Sample Preparation: a. Protein Quantification: Determine the total protein concentration of the sample using a standard protein assay (e.g., BCA assay). b. Derivatization with DNPH: React the protein sample with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable dinitrophenyl (DNP) hydrazone derivatives of the protein carbonyls. c. Sample Dilution: Dilute the derivatized samples to fall within the linear range of the ELISA.

2. ELISA Procedure: a. Coating: Coat a 96-well plate with the derivatized protein samples. b. Blocking: Block non-specific binding sites with a suitable blocking buffer. c. Primary Antibody Incubation: Add a primary antibody specific for the DNP moiety. d. Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detection: Add a substrate for HRP (e.g., TMB) and measure the absorbance at the appropriate wavelength. f. Quantification: Calculate the protein carbonyl content based on a standard curve generated with oxidized albumin.

Protocol 3: Quantification of Cysteine Sulfonic Acid by LC-MS/MS

This protocol is based on methods for analyzing oxidative post-translational modifications of cysteine.[5][6]

1. Sample Preparation: a. Alkylation of Free Thiols: Block all free cysteine residues with a reagent such as iodoacetamide (B48618) to prevent their oxidation during sample processing. b. Proteolytic Digestion: Digest the protein sample with a protease (e.g., trypsin) to generate peptides. c. Sample Cleanup: Use SPE to desalt and concentrate the peptide mixture.

2. LC-MS/MS Analysis: a. Chromatography: Use a reversed-phase C18 column for peptide separation.

  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: A suitable gradient from low to high organic phase. b. Mass Spectrometry:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Analysis Mode: MRM or Parallel Reaction Monitoring (PRM) for quantitative analysis of peptides containing cysteine sulfonic acid.
  • MRM/PRM Transitions: Monitor specific transitions for the peptide of interest containing the sulfonic acid modification and its non-modified counterpart or a stable isotope-labeled internal standard.

Conclusion

The validation of this compound as an irreversible oxidation marker presents a promising avenue for oxidative stress research. Its high specificity and stability make it a valuable tool, particularly for studies investigating severe oxidative damage. While protein carbonyls offer a broader measure of oxidative damage and have a wider array of established detection methods, their formation through multiple pathways can be a limitation in specificity. Cysteine sulfonic acid provides a specific marker for cysteine oxidation but requires careful sample handling to avoid artifactual formation.

The choice of marker should be guided by the specific research objectives. For studies aiming to pinpoint severe oxidative damage to methionine residues, this compound, analyzed by sensitive mass spectrometry techniques, is an excellent candidate. This guide provides the necessary foundational information and experimental protocols to aid researchers in incorporating the analysis of this compound and other irreversible oxidation markers into their studies.

References

Navigating the Specificity of Methionine Sulfoxide Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of post-translational modifications is critical. The oxidation of methionine to methionine sulfoxide (B87167) (MetO) is a key marker of oxidative stress implicated in various diseases. However, the immunological detection of MetO presents a significant challenge: ensuring the specificity of anti-methionine sulfoxide antibodies and understanding their potential cross-reactivity with the further oxidized form, methionine sulfone (MetO2). This guide provides a comparative analysis based on available data, details experimental protocols for specificity assessment, and visualizes the key molecular relationships.

The development of antibodies that specifically recognize methionine sulfoxide in proteins has been a long-standing challenge in the field of oxidative stress research.[1] Many attempts to generate such antibodies have been met with limited success, often resulting in antisera that fail to distinguish between the oxidized and unoxidized forms of methionine-containing proteins.[1] While the primary focus of specificity studies has been on discriminating MetO from native methionine (Met), the question of cross-reactivity with methionine sulfone (MetO2), the irreversibly oxidized form, is also a critical consideration for accurate data interpretation.

The Challenge of Specificity: Methionine vs. Methionine Sulfoxide

A significant hurdle in generating specific anti-MetO antibodies is that the addition of a single oxygen atom to the sulfur of methionine represents a relatively small change in the overall protein structure. This can make it difficult to elicit an immune response that is highly specific to the oxidized form without cross-reacting with the far more abundant native methionine residues.

One notable attempt to create a specific anti-MetO antiserum involved using an oxidized methionine-rich corn protein, DZS18, as the immunogen.[1] However, subsequent independent validation demonstrated that this antiserum did not possess the claimed specificity for methionine sulfoxide, as it reacted equally with both native and methionine-oxidized forms of proteins like glutamine synthetase.[1]

Cross-Reactivity with Methionine Sulfone: An Evidence Gap

Theoretically, the significant structural and electronic differences between the sulfoxide and sulfone moieties should allow for the generation of antibodies that can distinguish between them. The sulfone group is bulkier and has two oxygen atoms compared to the sulfoxide's one, creating a distinct three-dimensional shape and charge distribution.

Comparative Analysis of Anti-Methionine Sulfoxide Antibody Specificity

The following table summarizes the observed reactivity of a commercially available anti-methionine sulfoxide antibody, highlighting the challenge in achieving specificity for MetO over native methionine. Data on cross-reactivity with methionine sulfone is not available in the cited literature.

Antigen Antibody Reactivity (Qualitative) Reference
Methionine-Oxidized Glutamine SynthetaseReactive[1]
Native Glutamine SynthetaseReactive[1]
Methionine-Oxidized AprotininNot Detectable[1]
Native AprotininNot Detectable[1]

Experimental Protocols

Western Blotting for Antibody Specificity Assessment

This protocol is adapted from studies evaluating the specificity of anti-methionine sulfoxide antibodies.[1]

1. Protein Preparation:

  • Prepare samples of both the native protein and the methionine-oxidized protein of interest.
  • To prepare the oxidized protein, incubate the purified protein with a suitable oxidizing agent (e.g., hydrogen peroxide). The concentration and incubation time will need to be optimized for the specific protein.

2. SDS-PAGE and Transfer:

  • Separate the native and oxidized protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
  • Incubate the membrane with the primary anti-methionine sulfoxide antibody at the recommended dilution overnight at 4°C.
  • Wash the membrane three times with washing buffer (e.g., Tris-buffered saline with Tween 20).
  • Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with washing buffer.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Analysis:

  • Compare the signal intensity of the bands corresponding to the native and oxidized proteins. A truly specific antibody should show a strong signal for the oxidized protein and a minimal to no signal for the native protein.

Visualizing Methionine Oxidation and Antibody Specificity

The following diagrams illustrate the oxidation pathway of methionine and the ideal specificity of an anti-methionine sulfoxide antibody.

Methionine_Oxidation_Pathway Met Methionine (Met) MetO Methionine Sulfoxide (MetO) Met->MetO Oxidation (Reversible in vivo) MetO2 Methionine Sulfone (MetO2) MetO->MetO2 Further Oxidation (Irreversible)

Caption: Oxidation pathway of methionine to methionine sulfoxide and methionine sulfone.

Antibody_Specificity cluster_antigens Antigens Met Methionine MetO Methionine Sulfoxide MetO2 Methionine Sulfone Antibody Ideal Anti-MetO Antibody Antibody->Met No Binding Antibody->MetO Specific Binding Antibody->MetO2 No Binding

Caption: Ideal specificity of an anti-methionine sulfoxide antibody.

References

A Comparative Guide to the LC-MS/MS Validation of DL-Methionine Sulfone in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the validation of DL-Methionine sulfone in complex biological samples. Given the polar nature of methionine sulfone, this guide focuses on two primary chromatographic approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography. While direct comparative studies for this compound are limited, this document synthesizes available data for methionine and its oxidized forms to present a practical guide for researchers.

Comparison of LC-MS/MS Methods

The selection of an appropriate LC-MS/MS method for this compound analysis is critical for achieving accurate and robust quantification in complex matrices such as plasma, urine, or cell culture media. The primary challenge lies in retaining and separating the highly polar methionine sulfone from other matrix components.

Table 1: Comparison of HILIC-MS/MS and a Representative Reversed-Phase LC-MS/MS Method for Amino Acid Analysis

ParameterHILIC-MS/MS Method (Ascentis® Express HILIC)[1]Representative Reversed-Phase LC-MS/MS Method
Principle Employs a polar stationary phase to retain and separate polar analytes.[2][3][4]Utilizes a nonpolar stationary phase (e.g., C18) to separate analytes based on hydrophobicity.[2][3][4]
Stationary Phase Ascentis® Express HILIC, 2.7 µme.g., Supelco Ascentis® Express C18, 2.7 µm[5]
Mobile Phase A: Acetonitrile (B52724); B: Water with 0.1% formic acid and ammonium (B1175870) formate (B1220265) (pH 3.5)A: 0.2% Trifluoroacetic acid in water; B: Acetonitrile[5]
Elution Gradient elution with increasing aqueous phase (strong solvent).[2]Typically isocratic or gradient elution with increasing organic phase (strong solvent).[2]
Sample Preparation Protein precipitation followed by dilution in organic solvent.Protein precipitation.[5]
Linearity Data not available0.5 - 200 µM (for various amino acids)
LOD/LOQ Data not availableLOD: ~0.04 µmol/L; LOQ: ~0.1 µmol/L (for methionine)[2]
Accuracy Data not available87.7 - 113.3% (for various amino acids)[5]
Precision (CV%) Data not availableInter-day: <14.3%; Intra-day: <11.8% (for various amino acids)[5]

Disclaimer: The quantitative data for the Reversed-Phase LC-MS/MS method is based on published methods for other amino acids and is intended for illustrative purposes due to the lack of direct comparative studies for this compound.

Experimental Protocols

HILIC-MS/MS Method for L-Methionine Sulfone

This protocol is adapted from an application note for the analysis of L-Methionine sulfone on an Ascentis® Express HILIC column.[1]

a. Sample Preparation (from Cell Culture Media)

  • To 100 µL of cell culture supernatant, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and dilute 1:10 with 90:10 (v/v) methanol:water.

b. LC-MS/MS Conditions

  • Column: Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% formic acid, pH 3.5 with ammonium formate

  • Gradient: Isocratic at 75% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • MRM Transition (Hypothetical): Precursor ion (m/z 182.05) → Product ion (e.g., m/z 61.1, 88.1)

Representative Reversed-Phase LC-MS/MS Method for Amino Acids

This protocol is a general representation based on methods for the analysis of amino acids in human plasma.[5]

a. Sample Preparation (from Human Plasma)

  • To 50 µL of plasma, add 150 µL of 0.2% trifluoroacetic acid in acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant for injection.

b. LC-MS/MS Conditions

  • Column: Supelco Ascentis® Express C18, 150 x 3.0 mm, 2.7 µm

  • Mobile Phase A: 0.2% trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic at 15% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

Visualizations

LC-MS/MS Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Complex Sample (Plasma, Cell Culture Media) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution LC_Separation LC Separation (HILIC or RP) Dilution->LC_Separation MS_Ionization Mass Spectrometry (ESI) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM) MS_Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: General workflow for the LC-MS/MS analysis of this compound.

Methionine Oxidation Pathway

Methionine is susceptible to oxidation, initially forming methionine sulfoxide, which can be further oxidized to methionine sulfone.[6][7] This process is relevant in various biological contexts, including oxidative stress and protein degradation.[8]

methionine_oxidation Methionine DL-Methionine Methionine_Sulfoxide DL-Methionine Sulfoxide Methionine->Methionine_Sulfoxide Oxidation (ROS) Methionine_Sulfone This compound Methionine_Sulfoxide->Methionine_Sulfone Further Oxidation (Strong Oxidants)

Caption: Simplified pathway of methionine oxidation to methionine sulfone.

References

A Comparative Guide to Sulfone Detection Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of chromatographic, spectroscopic, and electrochemical methods for the detection and quantification of sulfones, complete with performance data and detailed experimental protocols.

The sulfone functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. Its accurate detection and quantification are paramount for pharmacokinetic studies, metabolism profiling, and quality control. This guide provides a comprehensive comparison of various analytical techniques for sulfone detection, tailored for researchers, scientists, and drug development professionals. We delve into the performance, protocols, and underlying principles of chromatographic, spectroscopic, and electrochemical methods to facilitate an informed choice for your specific analytical needs.

Performance Comparison of Sulfone Detection Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, speed, and the nature of the sample matrix. The following table summarizes the key performance indicators of the most common techniques used for sulfone detection.

MethodTypical AnalytesLimit of Detection (LOD)Linear RangeKey AdvantagesKey Limitations
HPLC-UV Sulfonamide drugs, various organic sulfonesµg/mL range27 - 140 µg/mLRobust, widely available, cost-effective.Lower sensitivity compared to MS, potential for interference.
LC-MS/MS Drug metabolites, trace level sulfonesng/mL to pg/mL rangeWide dynamic rangeHigh sensitivity and selectivity, structural elucidation capabilities.Higher cost, more complex instrumentation and method development.
Gas Chromatography (GC) Volatile sulfones, dapsoneAnalyte-dependentAnalyte-dependentExcellent for volatile and thermally stable compounds.Requires derivatization for non-volatile sulfones, potential for thermal degradation.
Fluorescent Probes Sulfane sulfurs, sulfites2.82 nM - 8.1 µMOften up to ~25-100 µMHigh sensitivity, suitable for in-situ and real-time imaging.Specificity can be a concern, probe synthesis may be required.
Electrochemical Sensors Sulfonamides, sulfites0.035 µM - 0.75 µmol/L0.4 µM - 5.00 mmol/LPortable, low cost, rapid response.Susceptible to matrix effects and interference from other electroactive species.
Tandem Mass Spectrometry (Ion/Molecule Reaction) Drug metabolites containing sulfone groupsNot explicitly for quantificationNot applicableHighly selective for the sulfone functional group, aids in metabolite identification.Primarily a qualitative identification tool.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To separate and quantify sulfone-containing compounds in a sample mixture.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Example for Lafutidine Sulfone):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 4.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a 30:70 (v/v) mixture of buffer and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 273 nm or 299 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Procedure:

  • Standard Preparation: Prepare a stock solution of the sulfone standard in a suitable solvent (e.g., methanol). Prepare a series of working standards by serial dilution to create a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the sulfone peak in the chromatogram based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the sulfone in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze volatile sulfones or those that can be derivatized to become volatile.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

General Procedure:

  • Sample Preparation:

    • For liquid samples, dissolve in a suitable volatile solvent.

    • For solid samples, perform an extraction (e.g., Soxhlet or microwave-assisted extraction) with an appropriate solvent.

    • If the sulfone is not volatile, a derivatization step to increase volatility may be necessary.

  • GC Separation:

    • Injection: Inject a small volume of the prepared sample into the heated injector of the GC.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.

    • Temperature Program: A temperature gradient is typically used to elute compounds with a wide range of boiling points.

  • MS Detection:

    • Ionization: As compounds elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized (e.g., by electron impact).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

  • Data Analysis:

    • Identification: Compounds are identified by their retention time and by comparing their mass spectra to a library of known spectra (e.g., NIST).

    • Quantification: Quantification can be achieved by using an internal standard and creating a calibration curve.

Fluorescent Probe-Based Detection

Objective: To detect specific sulfone-containing species (e.g., sulfane sulfurs) in biological systems.

Instrumentation: A fluorescence microscope or a fluorescence plate reader.

General Protocol for Cell Imaging:

  • Cell Culture: Culture cells of interest on a suitable plate or coverslip.

  • Probe Loading: Incubate the cells with the fluorescent probe (e.g., 5 µM SSP2) for a specific duration (e.g., 20 minutes) at 37 °C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess probe.

  • Treatment (Optional): Treat the cells with an inducer of the target sulfone species (e.g., Na2S2) for a specified time.

  • Imaging: Acquire fluorescence images using a fluorescence microscope with the appropriate excitation and emission wavelengths for the probe.

  • Analysis: Quantify the fluorescence intensity in the cells to determine the relative levels of the target sulfone.

Signaling Pathways and Experimental Workflows

Visualizing the principles and steps involved in each detection method can aid in understanding their mechanisms and potential sources of variability.

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample Sample dissolve_sample Dissolve in Mobile Phase sample->dissolve_sample standard Standard dissolve_standard Dissolve in Solvent standard->dissolve_standard filter_sample Filter (0.45 µm) dissolve_sample->filter_sample serial_dilution Serial Dilution dissolve_standard->serial_dilution autosampler Autosampler filter_sample->autosampler serial_dilution->autosampler calibration_curve Calibration Curve serial_dilution->calibration_curve column C18 Column autosampler->column pump Pump pump->column detector UV/PDA Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification calibration_curve->quantification

Caption: Experimental workflow for sulfone analysis by HPLC-UV.

signaling_pathway_fluorescent_probe probe Non-fluorescent Probe reaction Specific Chemical Reaction probe->reaction sulfone Sulfone Analyte (e.g., Sulfane Sulfur) sulfone->reaction product Fluorescent Product reaction->product light_emission Detected Fluorescence product->light_emission light_excitation Excitation Light light_excitation->product

Caption: Signaling pathway of a turn-on fluorescent probe for sulfone detection.

logical_relationship_electrochemical_sensor cluster_sensor Electrochemical Sensor working_electrode Working Electrode (Modified Surface) redox_reaction Electrochemical Redox Reaction working_electrode->redox_reaction reference_electrode Reference Electrode counter_electrode Counter Electrode sulfone Sulfone Analyte sulfone->redox_reaction at electrode surface electron_transfer Electron Transfer redox_reaction->electron_transfer current_signal Measurable Current electron_transfer->current_signal concentration Analyte Concentration current_signal->concentration is proportional to

The Evolving Standard: A Comparative Guide to DL-Methionine Sulfone and Advanced Methods for Protein Oxidation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein oxidation is critical for understanding disease pathology, protein stability, and drug efficacy. Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, primarily forming methionine sulfoxide (B87167). This post-translational modification can alter protein structure and function.[1][2] Historically, simple standards like DL-Methionine sulfone have been used as reference compounds. However, the field has evolved, with advanced mass spectrometry-based techniques now offering far greater accuracy and specificity in complex biological samples. This guide provides a detailed comparison of this compound with modern, superior alternatives, supported by experimental data and protocols.

A significant challenge in measuring methionine oxidation is the artifactual oxidation that can occur during sample preparation and analysis, leading to an overestimation of the true in vivo levels.[3][4][5][6] This has driven the development of sophisticated methods to differentiate between naturally occurring and experimentally induced oxidation.

Comparative Analysis of Quantification Methods

While this compound can serve as a basic reference standard in chromatography to identify the elution profile of the oxidized form, it falls short in providing accurate quantification within complex protein digests. Modern methods have largely superseded its use for quantitative purposes. The following table compares this compound with state-of-the-art alternatives.

FeatureThis compound (as a standard)Stable Isotope Labeling (e.g., ¹⁸O-H₂O₂)Methionine Oxidation by Blocking with Alkylation (MObBa)
Principle External standard for chromatographic and mass spectrometric identification.Unoxidized methionines are enzymatically oxidized with ¹⁸O-labeled hydrogen peroxide, creating a distinct mass shift (+18 Da for MetO) that differentiates them from in vivo oxidized methionines (+16 Da for MetO).[6][7]Unoxidized methionines are selectively alkylated with iodoacetamide (B48618) (IAA) at low pH. The stable, alkylated methionine is quantified as a proxy for the unoxidized population.[3]
Primary Use Case Qualitative identification of methionine sulfoxide.Accurate quantification of in vivo methionine oxidation in complex proteomes.[4][5][8]Quantification of methionine oxidation levels in peptides and proteome-wide studies.[3]
Advantages Simple, low cost.Highly accurate, differentiates in vivo from artifactual oxidation, widely applicable in proteomics.[6]Avoids the use of strong oxidizing agents on the sample, provides a stable derivative for quantification.[3]
Disadvantages Cannot correct for sample-specific matrix effects or artifactual oxidation during sample prep. Not suitable for accurate quantification in complex samples.Requires access to ¹⁸O-labeled reagents, involves an additional oxidation step in the workflow.Requires careful pH control for selective alkylation, indirect measurement of the oxidized form.
Instrumentation HPLC, Mass SpectrometryLC-MS/MSLC-MS/MS

Mass Changes in Methionine Modifications

The following table summarizes the mass changes associated with common methionine modifications detected by mass spectrometry, which is fundamental for their identification.

ModificationMass Change (Da)Description
Methionine Sulfoxide +15.9949Addition of one oxygen atom to the sulfur of methionine.
Methionine Sulfone +31.9898Addition of two oxygen atoms to the sulfur of methionine; a product of stronger oxidation.[9]
¹⁸O-labeled Methionine Sulfoxide +17.9992Methionine sulfoxide formed by oxidation with H₂¹⁸O₂, used in stable isotope labeling methods.[6]
Alkylated Methionine +57.0215Carboxyamidomethylation of methionine by iodoacetamide, used in the MObBa method.[3]

Experimental Protocols

Accurate analysis of protein oxidation requires meticulous sample handling and robust analytical methods. Below are detailed protocols for a standard bottom-up proteomics workflow and the advanced ¹⁸O-labeling technique.

Protocol 1: General Bottom-Up Proteomics Workflow for Protein Oxidation Analysis

This protocol outlines the fundamental steps for preparing protein samples for mass spectrometry analysis.[10]

  • Protein Extraction:

    • Homogenize cells or tissues in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.

    • Centrifuge the lysate to remove cellular debris and collect the supernatant.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate (pH 8) to reduce the concentration of any denaturants (like urea (B33335) or SDS) to a level compatible with trypsin activity.

    • Add trypsin (mass spectrometry grade) at a 1:50 enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptides.

    • Dry the eluted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Protocol 2: Stable Isotope Labeling with ¹⁸O-Hydrogen Peroxide

This protocol is adapted from methods designed to accurately quantify in vivo methionine oxidation by differentiating it from artifacts.[6][7]

  • ¹⁸O-Labeling:

    • Before the standard sample preparation (reduction, alkylation, and digestion), take the protein extract and add H₂¹⁸O₂ to fully oxidize all unoxidized methionine residues. The exact concentration and incubation time may need to be optimized for the specific sample.

    • This step converts all native, unoxidized methionine (Met) to ¹⁸O-methionine sulfoxide (Met¹⁸O). The originally oxidized methionine (Met¹⁶O) remains unchanged.

  • Standard Workflow:

    • Proceed with the reduction, alkylation, and digestion steps as described in Protocol 1.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • During data analysis, search for peptides containing both Met¹⁶O (mass increase of 15.9949 Da) and Met¹⁸O (mass increase of 17.9992 Da).

    • The level of in vivo oxidation for a specific methionine-containing peptide is calculated by the ratio of the peak area of the Met¹⁶O-containing peptide to the sum of the peak areas of both the Met¹⁶O and Met¹⁸O-containing peptides.

Visualizing Workflows and Pathways

To further clarify these processes, the following diagrams illustrate the experimental workflows and the biological context of methionine oxidation.

G General Workflow for Protein Oxidation Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Digestion Tryptic Digestion ReductionAlkylation->Digestion Desalting Peptide Desalting Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: A generalized workflow for the mass spectrometry-based analysis of oxidized proteins.

G Workflow for ¹⁸O-Labeling Method ProteinSample Protein Sample (contains Met and Met¹⁶O) OxidationStep Oxidize with H₂¹⁸O₂ ProteinSample->OxidationStep PostOxidationSample Sample (contains Met¹⁸O and Met¹⁶O) OxidationStep->PostOxidationSample StandardWorkflow Standard Proteomics Workflow (Reduction, Alkylation, Digestion) PostOxidationSample->StandardWorkflow LCMS LC-MS/MS Analysis StandardWorkflow->LCMS Quantification Quantify Ratio of Met¹⁶O / (Met¹⁶O + Met¹⁸O) LCMS->Quantification

Caption: Workflow for accurate methionine oxidation quantification using ¹⁸O-labeling.

G Workflow for MObBa Method ProteinSample Protein Sample (contains Met and MetO) AlkylationStep Alkylate with IAA (low pH) ProteinSample->AlkylationStep PostAlkylationSample Sample (contains Alkylated-Met and MetO) AlkylationStep->PostAlkylationSample StandardWorkflow Standard Proteomics Workflow (Digestion) PostAlkylationSample->StandardWorkflow LCMS LC-MS/MS Analysis StandardWorkflow->LCMS Quantification Quantify Alkylated-Met as proxy for unoxidized Met LCMS->Quantification

Caption: Workflow of the Methionine Oxidation by Blocking with Alkylation (MObBa) method.

The Biological Significance of Reversible Methionine Oxidation

Methionine oxidation is not merely a marker of cellular damage but also a functional, reversible post-translational modification involved in cell signaling.[1][9] Reactive oxygen species (ROS) can oxidize methionine to methionine sulfoxide, which can alter a protein's activity. This oxidation can be reversed by the methionine sulfoxide reductase (Msr) system, which consists of two main enzymes: MsrA and MsrB.[11][12] MsrA reduces the S-diastereomer of methionine sulfoxide, while MsrB reduces the R-diastereomer.[1] This enzymatic cycle allows for dynamic regulation of protein function in response to cellular redox status.[9]

G Reversible Methionine Oxidation in Signaling ProteinMet Protein-Methionine (Active/Inactive) ProteinMetO Protein-Methionine Sulfoxide (Inactive/Active) ProteinMet->ProteinMetO Oxidation ProteinMetO->ProteinMet Reduction ROS Reactive Oxygen Species (ROS) ROS->ProteinMetO MsrAB MsrA / MsrB MsrAB->ProteinMet

Caption: The cycle of methionine oxidation and reduction as a regulatory mechanism in proteins.

References

DL-Methionine Sulfone: A Biologically Inert Analogue of L-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of DL-Methionine sulfone and the essential amino acid L-Methionine. The evidence overwhelmingly indicates that this compound is biologically inert, primarily due to its oxidized state, which prevents its participation in key metabolic and signaling pathways.

Executive Summary

L-Methionine is a critical component for protein synthesis, a precursor for essential metabolites in one-carbon metabolism, and a contributor to the cellular antioxidant defense system. In contrast, this compound, the di-oxygenated and irreversibly oxidized form of methionine, is not recognized by the cellular machinery that utilizes L-Methionine. Consequently, this compound cannot be incorporated into proteins, does not enter one-carbon metabolism to produce S-adenosylmethionine (SAM), and exhibits significantly lower antioxidant capacity. This inertness is fundamentally due to the inability of mammalian enzymes, particularly methionyl-tRNA synthetase, to bind methionine sulfone as a substrate. While L-Methionine is vital for cell growth and viability, this compound is not utilized for growth.[1]

Comparative Biological Activity

Biological ProcessL-MethionineThis compoundRationale for Inertness
Protein Synthesis Essential amino acid incorporated into polypeptide chains.Not incorporated into proteins.The enzyme methionyl-tRNA synthetase, which charges tRNA with methionine, is highly specific for L-methionine and does not recognize methionine sulfone as a substrate.
One-Carbon Metabolism Converted to S-adenosylmethionine (SAM), the universal methyl donor.Does not enter the one-carbon metabolism pathway; cannot be converted to SAM.The enzyme methionine adenosyltransferase (MAT), which catalyzes the formation of SAM from methionine and ATP, does not utilize methionine sulfone.
Cell Growth & Viability Essential for cell proliferation and maintenance.Does not support cell growth.Inability to be used in protein synthesis and other essential metabolic pathways leads to a failure to support cellular growth and proliferation.
Antioxidant Potential Acts as an antioxidant and is a precursor to other antioxidants like glutathione.Significantly lower antioxidant and radical scavenging activity.The oxidation of the sulfur atom to a sulfone group reduces its capacity to act as a reducing agent and radical scavenger compared to the thioether group in methionine.[2]
Enzymatic Reduction Can be regenerated from its moderately oxidized form, methionine sulfoxide (B87167).Irreversibly oxidized; no known mammalian enzymes can reduce it back to methionine.While methionine sulfoxide reductases (MsrA and MsrB) can reduce methionine sulfoxide, there is no known biological pathway in mammals to reduce the sulfone form.[3][4][5][6]

Signaling Pathways and Experimental Workflows

The biological inertness of this compound is best understood by examining the initial steps of methionine's metabolic pathways.

Methionine Metabolism and the Inertness of Methionine Sulfone

Methionine Metabolic Pathways: Point of this compound Inertness cluster_protein_synthesis Protein Synthesis cluster_one_carbon One-Carbon Metabolism L_Met_PS L-Methionine MetRS Methionyl-tRNA Synthetase L_Met_PS->MetRS Met_tRNA Methionyl-tRNA MetRS->Met_tRNA Inert_PS No Recognition Ribosome Ribosome Met_tRNA->Ribosome Protein Protein Ribosome->Protein L_Met_OC L-Methionine MAT Methionine Adenosyltransferase (MAT) L_Met_OC->MAT SAM S-Adenosylmethionine (SAM) MAT->SAM Inert_OC No Recognition Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation DL_Met_Sulfone This compound DL_Met_Sulfone->MetRS DL_Met_Sulfone->MAT Experimental Workflow for Comparative Analysis cluster_assays Biological Assays start Prepare Cell Cultures treat Treat with: - L-Methionine (Control) - this compound - Methionine-free media start->treat protein_synthesis Protein Synthesis Assay ([35S]-Methionine incorporation) treat->protein_synthesis cell_viability Cell Viability Assay (MTT Assay) treat->cell_viability antioxidant Antioxidant Capacity Assay (DPPH Assay) treat->antioxidant data Data Acquisition and Analysis protein_synthesis->data cell_viability->data antioxidant->data conclusion Conclusion: This compound is biologically inert data->conclusion

References

Distinguishing Enzymatic and Non-Enzymymatic Sulfone Formation: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of sulfides to sulfones is a critical transformation in both drug metabolism and synthetic organic chemistry. In biological systems, this process is predominantly mediated by enzymes, which can significantly alter the pharmacological and toxicological profiles of xenobiotics. Conversely, in chemical synthesis, a variety of reagents can achieve the same transformation. Distinguishing between these two pathways—enzymatic and non-enzymatic—is crucial for understanding drug-drug interactions, predicting metabolic fates, and controlling synthetic outcomes.

This guide provides an objective comparison of enzymatic and non-enzymatic sulfone formation, supported by experimental data and detailed protocols to aid researchers in differentiating these mechanisms.

Core Distinctions: A Head-to-Head Comparison

The fundamental differences between enzymatic and non-enzymatic sulfone formation lie in their catalytic nature, specificity, and reaction environment. Enzymatic pathways are characterized by high specificity and operation under physiological conditions, whereas non-enzymatic routes are governed by the principles of chemical reactivity and are often less selective.

FeatureEnzymatic Sulfone FormationNon-Enzymymatic Sulfone Formation
Catalyst Biological Macromolecules (Enzymes)Chemical Reagents / Catalysts
Primary Enzymes Cytochrome P450s (CYPs), Flavin-containing Monooxygenases (FMOs), Peroxidases[1][2][3][4][5][6]Oxidants like H₂O₂, m-CPBA, Oxone, Sodium Chlorite[7][8][9][10]
Cofactor Dependence Often requires cofactors (e.g., NADPH for CYPs and FMOs)[1][11][12][13]None
Reaction Conditions Physiological (neutral pH, ~37°C)Wide range of temperatures, pH, and solvents
Kinetics Saturable, follows Michaelis-Menten kinetics[14][15][16]Typically follows first or second-order kinetics; dependent on reactant concentrations
Stereospecificity High: often produces a single enantiomer of the intermediate sulfoxide[5][17][18][19]Low to none: typically produces a racemic mixture of the intermediate sulfoxide (B87167)
Inhibition Susceptible to specific enzyme inhibitors (e.g., methimazole (B1676384) for FMOs) or heat denaturation[18]Reaction can be stopped by quenching the oxidant; not susceptible to biological inhibitors
Over-oxidation Control Biologically regulated; sulfone formation may or may not be the final productCan be difficult to control; often requires careful stoichiometry to stop at the sulfoxide stage[20]

Experimental Protocols for Differentiation

To empirically determine whether sulfone formation is enzymatic or non-enzymatic, a series of controlled experiments is required. The following protocols provide a systematic approach.

Protocol 1: In Vitro Metabolic Stability Assay with Liver Microsomes

This assay is the foundational experiment to test for enzyme involvement, particularly by NADPH-dependent monooxygenases like CYPs and FMOs.

Objective: To determine if sulfone formation is dependent on active, cofactor-requiring enzymes present in a subcellular fraction.

Methodology:

  • Prepare Reactions: Set up reactions in microcentrifuge tubes, each containing the sulfide (B99878) substrate (e.g., 1 µM) and pooled human liver microsomes (HLM) (e.g., 1 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4).[21]

  • Include Controls:

    • Complete System: HLM + Substrate + NADPH-regenerating system.

    • Cofactor Control: HLM + Substrate (No NADPH).

    • Enzyme Inactivation Control: Heat-inactivated HLM + Substrate + NADPH.

    • Chemical Control: Substrate + NADPH (No HLM).

  • Incubation: Pre-incubate mixtures for 5 minutes at 37°C. Initiate the reaction by adding the final component (typically the NADPH system or substrate).[21]

  • Time Points: Incubate at 37°C and take aliquots at various time points (e.g., 0, 10, 20, 30, 60 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant for the presence of the sulfoxide and sulfone metabolites using LC-MS/MS.

Protocol 2: Stereoselectivity Analysis of Sulfoxide Intermediate

Enzymes are chiral catalysts and often produce stereochemically distinct products. This protocol leverages that property.

Objective: To differentiate the pathways based on the stereochemistry of the intermediate sulfoxide.

Methodology:

  • Generate Sulfoxide:

    • Enzymatic: Perform the in vitro microsomal assay (Protocol 1) under conditions that favor the formation of the sulfoxide intermediate (e.g., shorter incubation time or lower substrate concentration).

    • Non-Enzymymatic: Synthesize the sulfoxide chemically by reacting the parent sulfide with a non-chiral oxidant like hydrogen peroxide.

  • Chiral Separation: Analyze the sulfoxide products from both reactions using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase column.

  • Data Analysis:

    • Enzymatic Reaction: The chromatogram will likely show two peaks of unequal area, indicating an enrichment of one enantiomer (R or S). The enantiomeric excess (e.e.) can be calculated.[17][18]

    • Non-Enzymymatic Reaction: The chromatogram should show two peaks of equal area, indicating a 50:50 racemic mixture.

Protocol 3: Chemical Inhibition Assay

This experiment helps to identify the specific class of enzymes responsible for the sulfoxidation.

Objective: To pinpoint the enzyme family (e.g., CYPs or FMOs) involved in the metabolic conversion.

Methodology:

  • Set up Assays: Prepare the "Complete System" reaction as described in Protocol 1.

  • Add Inhibitors: To separate tubes, add known enzyme inhibitors prior to starting the reaction:

    • Pan-CYP Inhibitor: 1-Aminobenzotriazole (1-ABT).

    • FMO Inhibitor: Methimazole.[18]

  • Incubation and Analysis: Follow the incubation and analysis steps from Protocol 1.

  • Data Interpretation: Compare the rate of sulfone formation in the presence of inhibitors to the uninhibited control. A significant reduction in product formation with a specific inhibitor strongly suggests the involvement of that enzyme class. For example, if methimazole reduces sulfone formation, FMOs are likely responsible.[3]

Quantitative Data Summary

The following table presents hypothetical data from the experiments described above to illustrate the expected outcomes for clearly distinguishing the two pathways.

Experimental ConditionAnalyteResult for Enzymatic PathwayResult for Non-Enzymymatic Pathway
Protocol 1: Microsomal Assay Sulfone Formation Rate (pmol/min/mg)150< 1 (Below Limit of Quantitation)
(+ HLM, + NADPH)
Protocol 1: Controls Sulfone Formation Rate (pmol/min/mg)< 1< 1
(- NADPH)
(+ Heat-Inactivated HLM)
Protocol 2: Stereoselectivity Sulfoxide Enantiomeric Excess (%)> 90% (e.g., 95% R-isomer)0% (Racemic Mixture)
Protocol 3: Inhibition % Inhibition of Sulfone Formation~95% with MethimazoleNot Applicable
(Hypothetical FMO-mediated reaction)~5% with 1-ABT

Visualizing the Pathways and Workflow

G cluster_enzymatic Enzymatic Pathway cluster_non_enzymatic Non-Enzymatic Pathway Sulfide_E Sulfide Enzyme Enzyme (e.g., CYP, FMO) Cofactor NADPH Sulfoxide_E Chiral Sulfoxide (Single Enantiomer) Sulfone_E Sulfone Sulfide_N Sulfide Oxidant Chemical Oxidant (e.g., H₂O₂) Sulfoxide_N Racemic Sulfoxide Sulfone_N Sulfone

G start Start: Observe Sulfone Formation microsome_assay Protocol 1: Incubate with Liver Microsomes (+/- NADPH, +/- Heat) start->microsome_assay nadph_check NADPH & Heat Dependent? microsome_assay->nadph_check chiral_assay Protocol 2: Chiral HPLC of Sulfoxide Intermediate nadph_check->chiral_assay Yes non_enzymatic Conclusion: Non-Enzymatic Pathway nadph_check->non_enzymatic No racemic_check Racemic Mixture? chiral_assay->racemic_check inhibition_assay Protocol 3: Chemical Inhibition Assay (e.g., Methimazole) racemic_check->inhibition_assay No racemic_check->non_enzymatic Yes enzymatic Conclusion: Enzymatic Pathway inhibition_assay->enzymatic

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling DL-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Methionine sulfone, including operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard, adherence to good laboratory practices necessitates the use of appropriate personal protective equipment.[1]

Key Recommendations:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: To prevent skin exposure, wear suitable protective gloves and clothing.[1]

  • Respiratory Protection: Under normal conditions of use, respiratory protection is not required. However, if dust is generated, a particle filter respirator is recommended.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation:

  • Ensure adequate ventilation in the work area.[1]

  • Inspect all PPE for integrity before use.

  • Have an eyewash station and safety shower readily accessible.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dust during handling and weighing.[1]

  • Avoid ingestion and inhalation.[1]

3. Storage:

  • Keep containers tightly closed.[1]

  • Store in a dry, cool, and well-ventilated place.[1]

Accidental Release and First-Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release:

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment.[1]

  • Sweep up the spilled solid and place it into a suitable container for disposal.[1]

  • Avoid generating dust during cleanup.[1]

First-Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1][2]

  • Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated Packaging: Do not reuse empty containers. Dispose of them in the same manner as the product itself.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 820-10-0
Molecular Formula C5H11NO4S
Molecular Weight 181.21 g/mol
Appearance Solid
Melting Point ~250 °C (decomposes)[3]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

start Start: Receive this compound prep Preparation: Don PPE & Prepare Workspace start->prep handling Handling: Weighing & Transfer prep->handling storage Storage: Seal & Store Appropriately handling->storage spill Accidental Spill handling->spill Potential Hazard disposal Disposal: Follow Disposal Protocol storage->disposal cleanup Spill Cleanup: Use Spill Kit & Dispose spill->cleanup cleanup->disposal end End of Process disposal->end

Safe handling workflow for this compound.

References

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DL-Methionine sulfone

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